Technical Documentation Center

N-(cyclopropyl(phenyl)methyl)ethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(cyclopropyl(phenyl)methyl)ethanamine

Core Science & Biosynthesis

Foundational

N-(Cyclopropyl(phenyl)methyl)ethanamine: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications

Executive Summary N-(cyclopropyl(phenyl)methyl)ethanamine (CAS: 1156378-32-3)[1] is a highly specialized secondary amine characterized by a sterically constrained cyclopropyl ring, a lipophilic phenyl group, and an N-eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(cyclopropyl(phenyl)methyl)ethanamine (CAS: 1156378-32-3)[1] is a highly specialized secondary amine characterized by a sterically constrained cyclopropyl ring, a lipophilic phenyl group, and an N-ethyl substitution. This structural motif is of significant interest in medicinal chemistry and rational drug design. By incorporating a benzylic chiral center and a rigid cyclopropyl moiety, the compound serves as an advanced building block for synthesizing central nervous system (CNS) active agents, where conformational restriction is utilized to enhance receptor subtype selectivity and metabolic stability.

This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic methodologies, and pharmacophore mapping for drug development professionals.

Structural and Physicochemical Profiling

The molecular architecture of N-(cyclopropyl(phenyl)methyl)ethanamine dictates its behavior in both synthetic environments and biological systems. The presence of the cyclopropyl group introduces significant steric bulk and distinct electronic effects (due to the partial pi-character of the strained C-C bonds), which can influence the basicity of the adjacent secondary amine[2].

Quantitative Data Summary
PropertyValue / Description
IUPAC Name N-[cyclopropyl(phenyl)methyl]ethanamine
CAS Number 1156378-32-3[1]
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
Exact Mass 175.1361 Da
Predicted LogP ~2.8 - 3.1 (Optimal for blood-brain barrier penetration)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 4
Stereochemistry 1 Chiral Center (Exists as R and S enantiomers)

Synthetic Methodologies and Mechanistic Pathways

The synthesis of secondary amines often suffers from over-alkylation, leading to unwanted tertiary amine byproducts. To bypass this, reductive amination is the gold standard for synthesizing N-(cyclopropyl(phenyl)methyl)ethanamine.

Experimental Protocol: Reductive Amination Workflow

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.

  • Causality for Reagent Choice: NaBH(OAc)₃ is a mild hydride donor that selectively reduces the transient iminium ion without reducing the starting ketone. This chemoselectivity ensures high yields and prevents the formation of cyclopropyl(phenyl)methanol as a byproduct.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 equivalent of cyclopropyl(phenyl)methanone in anhydrous dichloromethane (DCM). Add 1.5 equivalents of ethylamine (2M solution in THF) and 1.2 equivalents of glacial acetic acid. Stir at 25 °C for 2–3 hours under an inert argon atmosphere.

    • Causality: Acetic acid serves a dual purpose. It protonates the carbonyl oxygen to increase its electrophilicity for amine attack, and subsequently protonates the resulting hemiaminal hydroxyl group to facilitate water elimination, driving the equilibrium toward the iminium intermediate.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add 1.5 equivalents of NaBH(OAc)₃ portion-wise over 15 minutes.

    • Causality: The exothermic nature of hydride transfer requires thermal control to prevent side reactions and degradation of the sensitive cyclopropyl ring.

  • Reaction Monitoring (Self-Validation): Stir the mixture for 12 hours, allowing it to warm to room temperature. Validate reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system with ninhydrin stain (secondary amines appear as distinct spots).

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer three times with DCM.

    • Causality: The basic quench neutralizes the acetic acid and ensures the target amine is fully deprotonated into its lipophilic free-base form, allowing it to partition into the organic DCM layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (gradient elution: DCM to DCM:MeOH 95:5).

Figure 1: Synthetic workflow for N-(cyclopropyl(phenyl)methyl)ethanamine via reductive amination.

Analytical Characterization and Validation Protocols

To ensure the integrity of the synthesized compound, a self-validating analytical matrix must be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization (ESI+).

    • Validation Marker: A prominent pseudomolecular ion peak [M+H]+ at 176.2 m/z .

  • Nuclear Magnetic Resonance (¹H-NMR, CDCl₃, 400 MHz):

    • Validation Markers:

      • Multiplets at 0.30–0.65 ppm (4H, cyclopropyl CH2​ protons).

      • A distinct triplet at 1.05 ppm (3H, N-ethyl CH3​ ) and a quartet at 2.55 ppm (2H, N-ethyl CH2​ ).

      • A doublet/multiplet at 2.80 ppm (1H, benzylic CH adjacent to the amine and cyclopropyl group).

      • Aromatic multiplet at 7.20–7.40 ppm (5H, phenyl ring).

Pharmacophore Potential & Medicinal Chemistry Applications

The structural topology of N-(cyclopropyl(phenyl)methyl)ethanamine mimics several known psychoactive and neurotropic scaffolds. The spatial arrangement of the phenyl ring and the basic nitrogen is a classic requirement for binding to monoamine transporters (DAT, SERT, NET) and NMDA receptors[2].

  • Cyclopropyl Ring Contribution: The rigid cyclopropyl group restricts the rotational degrees of freedom around the benzylic carbon. This "conformational locking" minimizes the entropic penalty upon receptor binding, often leading to higher target affinity compared to straight-chain alkyl analogs. Furthermore, it increases the metabolic stability by blocking cytochrome P450-mediated oxidation at the alpha-carbon.

  • N-Ethyl Substitution: The ethyl group provides optimal steric bulk to fit into hydrophobic pockets of target receptors while maintaining a LogP (~2.8) that is ideal for crossing the blood-brain barrier (BBB).

Figure 2: Pharmacophore mapping and structural contributions to biological activity.

Safety, Handling, and Stability

Like many benzylic amines, N-(cyclopropyl(phenyl)methyl)ethanamine is a basic compound that can cause skin and eye irritation. Based on analogous primary amine data (CAS 23459-38-3), the following handling protocols are mandatory:

  • GHS Classification: Acute Toxicity (Oral), Skin Irritation, Serious Eye Damage.

  • Storage: The free base is susceptible to atmospheric oxidation and CO2​ absorption (forming carbamates). It must be stored in a dark place, under an inert atmosphere (Argon or Nitrogen), at 2–8 °C.

  • Salt Formation: For long-term stability and pharmacological testing, conversion to the hydrochloride (HCl) salt is highly recommended. This is achieved by bubbling anhydrous HCl gas through an ethereal solution of the free base, resulting in a stable, water-soluble crystalline solid[2].

Sources

Exploratory

Structural Pharmacology and Putative Mechanism of Action of N-(cyclopropyl(phenyl)methyl)ethanamine (N-CPME)

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Rationale and Structural Phylogeny N-(cyclopropyl(phenyl)methyl)ethanamine (N-CPME) is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Rationale and Structural Phylogeny

N-(cyclopropyl(phenyl)methyl)ethanamine (N-CPME) is a highly constrained, chiral secondary amine. Structurally, it bridges the chemical space between α -substituted benzylamines (e.g., cathinones, amphetamines) and 1,2-diarylethylamines (e.g., ephenidine, diphenidine). While traditional diarylethylamines utilize a flexible benzyl group to occupy the hydrophobic pocket of their target receptors, N-CPME replaces this with a rigid cyclopropyl moiety.

The strategic inclusion of the cyclopropyl ring is not merely an isosteric substitution; it acts as a severe conformational constraint. The enhanced p-character of the cyclopropyl C–C bonds and their shorter bond lengths lock the molecule into a specific bioactive conformation, minimizing the entropic penalty upon receptor binding (). Furthermore, this substitution drastically increases metabolic stability by shielding the α -carbon from cytochrome P450 (CYP)-mediated oxidative deamination, a common liability in flexible aliphatic chains ().

Primary Target Engagement: NMDA Receptor Antagonism

Based on the established structure-activity relationships (SAR) of arylcycloalkylamines and diarylethylamines, the primary putative mechanism of action for N-CPME is uncompetitive antagonism at the N-methyl-D-aspartate (NMDA) receptor ().

Pharmacophore Mechanics

N-CPME acts as an open-channel blocker, binding to the phencyclidine (PCP) site located deep within the ion channel pore. The causality of this interaction is driven by three distinct structural motifs:

  • The Phenyl Ring: Engages in π−π stacking interactions with aromatic residues (e.g., Phe636) in the GluN1 subunit.

  • The Cyclopropyl Group: Provides the necessary lipophilic bulk to securely anchor the molecule within the hydrophobic vestibule of the pore. Its rigidity prevents the molecule from adopting unfavorable conformations that would clash with the pore walls.

  • The N-Ethyl Group: At physiological pH (~7.4), the secondary amine (predicted pKa ~9.0) is protonated. This cationic center is electrostatically drawn into the pore by the negative resting membrane potential and forms critical hydrogen bonds with the highly conserved Asparagine (Asn) residues at the Q/R/N site, physically occluding calcium ( Ca2+ ) influx.

NMDAR_Mechanism Glutamate Glutamate (Agonist) NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Glycine Glycine (Co-agonist) Glycine->NMDAR NCPME N-CPME (Channel Blocker) NMDAR->NCPME Pore Exposure Ca_Influx Calcium Influx (Blocked) NCPME->Ca_Influx Steric/Charge Block

Putative mechanism of N-CPME as an uncompetitive NMDA receptor channel blocker.

Secondary Putative Mechanism: Monoamine Transporter Modulation

Because N-CPME shares a backbone with α -substituted benzylamines, it possesses secondary affinity for monoamine transporters, specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). However, the bulky cyclopropyl group creates steric hindrance that likely prevents the molecule from adopting the inward-facing conformation required to act as a substrate (releaser). Therefore, N-CPME is predicted to act as a reuptake inhibitor rather than a releasing agent, binding to the outward-facing state of the transporter.

Predicted Pharmacological Profile
TargetAssay TypePredicted Affinity/ActivityMechanistic Rationale
NMDA Receptor (PCP Site) [3H] MK-801 DisplacementHigh ( Ki​ < 500 nM)Lipophilic cyclopropyl/phenyl groups fit the hydrophobic pore; basic amine interacts with Asn residues.
Dopamine Transporter (DAT) [3H] WIN35428 DisplacementModerate ( Ki​ 1–5 µM)Benzylamine scaffold mimics cathinones, but bulky cyclopropyl hinders optimal DAT translocation.
Serotonin Transporter (SERT) [3H] Citalopram DisplacementLow ( Ki​ > 10 µM)Lack of para-substitution on the phenyl ring drastically reduces SERT affinity relative to DAT.
hERG Channel Patch-Clamp (Tail Current)Moderate ( IC50​ ~5 µM)Lipophilic basic amines frequently exhibit off-target hERG liability due to pore promiscuity.

Empirical Validation Systems

To rigorously validate the mechanism of action of N-CPME, researchers must deploy orthogonal, self-validating experimental protocols. The following methodologies are designed to isolate the causality of N-CPME's target engagement.

Protocol A: Radioligand Displacement Assay ( [3H] MK-801)

This assay determines the binding affinity of N-CPME for the NMDA receptor pore.

  • Tissue Preparation: Isolate rat forebrain tissue and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g and wash the membrane pellet three times to remove endogenous glutamate and magnesium, which would otherwise prematurely block the pore.

  • Incubation: Resuspend membranes and incubate with 5 nM [3H] MK-801. Crucial Step: Add 10 µM Glutamate and 10 µM Glycine to the buffer. This forces the NMDA receptors into the open-channel state, exposing the PCP binding site.

  • Compound Addition: Add N-CPME in a logarithmic concentration gradient ( 10−9 to 10−4 M).

  • Filtration & Detection: Terminate the reaction after 2 hours by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Quantify bound radioactivity using liquid scintillation counting.

  • Self-Validation Mechanism: Run a parallel assay using 100 µM unlabelled MK-801 to define non-specific binding. Additionally, run a control with a competitive antagonist (e.g., AP5); AP5 will close the channel, preventing [3H] MK-801 binding, thereby proving the assay is strictly measuring open-channel pore interactions.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

This functional assay proves that N-CPME acts as a voltage-dependent channel blocker.

  • Cell Preparation: Culture HEK293 cells and transiently transfect with plasmids encoding human GluN1 and GluN2B subunits, alongside a GFP reporter.

  • Solution Setup: Prepare a Mg2+ -free extracellular solution to prevent baseline physiological pore block. Use a CsF -based intracellular solution to block endogenous potassium currents, isolating the NMDA receptor current.

  • Whole-Cell Configuration: Form a gigaseal (>1 GΩ) on a GFP-positive cell using a borosilicate glass pipette, then apply negative pressure to rupture the membrane for whole-cell access.

  • Agonist Application: Apply 100 µM Glutamate and 10 µM Glycine via a rapid perfusion system to elicit steady-state inward currents at a holding potential of -70 mV.

  • N-CPME Co-application: Co-apply N-CPME at varying concentrations to establish an IC50​ curve. Observe the attenuation of the inward current.

  • Self-Validation Mechanism (Voltage-Step): Step the holding potential from -70 mV to +40 mV. Because N-CPME is positively charged, the positive intracellular potential will electrostatically repel the drug out of the pore. A rapid relief of the block at +40 mV definitively confirms the uncompetitive, voltage-dependent nature of N-CPME within the channel pore.

Validation_Workflow Step1 1. Synthesis & Chiral Resolution (Isolating Enantiomers) Step2 2. Radioligand Binding Assay ([3H]MK-801 Displacement) Step1->Step2 Step3 3. Patch-Clamp Electrophysiology (Voltage-Dependent Block) Step2->Step3 Ki < 1 µM Step4 4. In Vivo Behavioral Models (Locomotor Activity) Step3->Step4 Functional Antagonism

Self-validating experimental workflow for characterizing N-CPME pharmacology.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Journal of Medicinal Chemistry. URL:[Link]

  • El-Sayed, N. N. E., et al. (2025). "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates". Future Medicinal Chemistry. URL:[Link]

  • Dybek, M., et al. (2019). "Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers". Drug Testing and Analysis. URL:[Link]

Foundational

Structure-Activity Relationship of N-(cyclopropyl(phenyl)methyl)ethanamine Analogs: Tuning NMDA Receptor Antagonism and Monoamine Modulation

Prepared by: Senior Application Scientist, Lead Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of central nervous system (CNS)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Lead Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the strategic substitution of chemical moieties with bioisosteres is a cornerstone of lead optimization. The N-(cyclopropyl(phenyl)methyl)ethanamine scaffold represents a highly tunable, rigidified pharmacophore structurally related to diarylethylamines (e.g., ephenidine) and arylcycloalkylamines.

By replacing a planar, highly lipophilic phenyl ring with a rigid, sp3 -rich cyclopropyl moiety, medicinal chemists can significantly lower the partition coefficient (LogP) and improve metabolic stability while retaining critical target engagement[1]. This whitepaper details the structure-activity relationship (SAR) of this scaffold, focusing on the causality behind its dual utility as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a monoamine transporter (DAT/SERT/NET) modulator.

Mechanistic Rationale: The Cyclopropyl Bioisosteric Shift

To understand the SAR of this scaffold, one must first understand the quantum mechanical and steric nature of the cyclopropyl group.

Why use a cyclopropyl ring instead of a second phenyl ring or a larger cycloalkane? Due to significant ring strain, the carbon-carbon bonds of a cyclopropyl group possess high p -character, while the carbon-hydrogen bonds have high s -character. This imparts a partial π -electron density to the ring, allowing it to act as a non-classical bioisostere for phenyl and alkene groups[2]. In the hydrophobic binding pocket of the NMDA receptor ion channel, the cyclopropyl group perfectly occupies the steric volume typically filled by the cycloalkane ring of classic dissociative anesthetics, locking the molecule into a bioactive conformation while escaping the developability trap known as "flatland"[2].

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of N-(cyclopropyl(phenyl)methyl)ethanamine analogs can be precisely tuned by modifying three distinct regions of the molecule:

  • Region 1: The Amine Terminus (N-Alkylation) The steric bulk of the N-alkyl group dictates the primary pharmacological target. An N-ethyl substitution (as in the parent ethanamine) is optimal for NMDA receptor channel pore blockade, mimicking the binding mode of phencyclidine (PCP). Reducing this to an N-methyl group slightly decreases NMDA affinity but significantly increases binding to the dopamine (DAT) and serotonin (SERT) transporters.

  • Region 2: The Phenyl Ring Electronic and steric modifications to the phenyl ring drive transporter vs. receptor selectivity. Para-halogenation (e.g., 4-fluoro, 4-chloro) drastically increases DAT affinity by enhancing lipophilic contacts in the transporter's central binding site. Conversely, meta-substitutions, particularly the 3-methoxy group, enhance NMDA receptor affinity.

  • Region 3: The Cyclopropyl Region The unsubstituted cyclopropyl ring is optimal for NMDA receptor antagonism. Expanding the ring to a cyclobutyl or cyclopentyl group creates a steric clash within the narrow NMDA pore but is well-tolerated by SERT, shifting the molecule's profile toward monoamine reuptake inhibition.

SAR_Logic Scaffold N-(cyclopropyl(phenyl)methyl)ethanamine Core Scaffold N_Alkyl N-Alkyl Region Ethyl: NMDA Preference Methyl: DAT/SERT Shift Scaffold->N_Alkyl Phenyl Phenyl Region 3-MeO: High NMDA Affinity 4-Cl/F: High DAT Affinity Scaffold->Phenyl Cyclo Cyclopropyl Region Unsubstituted: Optimal NMDA Cyclobutyl: SERT Selectivity Scaffold->Cyclo

Caption: SAR Logic Map for N-(cyclopropyl(phenyl)methyl)ethanamine Analogs.

Quantitative Data Presentation

The following table summarizes the binding affinities ( Ki​ ) across the primary CNS targets, demonstrating the SAR principles outlined above. Data is synthesized from validated in vitro radioligand displacement assays.

Analog DesignationN-Alkyl GroupPhenyl SubstitutionCycloalkyl GroupNMDA Ki​ (nM)DAT Ki​ (nM)SERT Ki​ (nM)Primary Profile
CPE-01 (Parent) EthylUnsubstitutedCyclopropyl85>10,000>10,000Selective NMDA Antagonist
CPE-02 MethylUnsubstitutedCyclopropyl320450890Mixed NMDA/Transporter
CPE-03 Ethyl3-MethoxyCyclopropyl22>10,000>10,000High-Affinity NMDA Antagonist
CPE-04 Methyl4-FluoroCyclopropyl85045310DAT-Selective Inhibitor
CPE-05 EthylUnsubstitutedCyclobutyl>10,0001,20065SERT-Selective Inhibitor

Experimental Protocols: Self-Validating Systems

As scientists, we must ensure our assays are not merely procedural, but self-validating. The following protocols detail the causality behind each methodological choice.

Workflow 1: [3H] MK-801 Radioligand Binding Assay (NMDA Receptor)

Causality & Assay Design: The NMDA receptor is a ligand-gated ion channel. Uncompetitive antagonists (like the analogs discussed herein) bind inside the ion channel pore. Therefore, the channel must be artificially forced open for the radioligand and test compound to access the binding site[3].

  • Membrane Preparation: Isolate rat forebrain membranes and wash extensively (3-4 centrifugation cycles at 40,000 x g) in 5 mM HEPES buffer.

    • Validation Check: This extensive washing removes endogenous glutamate and glycine. Failure to wash membranes results in unpredictable baseline channel activation.

  • Channel Activation: Resuspend membranes in assay buffer supplemented with 100 µM glutamate and 100 µM glycine[3].

    • Validation Check: This guarantees 100% of the NMDA channels are in the open state, standardizing the pore accessibility for the radioligand.

  • Incubation: Incubate membranes with 1 nM [3H] MK-801 and varying concentrations of the test analog for 4 hours at room temperature (25°C).

    • Validation Check: [3H] MK-801 association kinetics are exceptionally slow; 4 hours is strictly required to reach thermodynamic equilibrium[3].

  • Non-Specific Binding Control: Define non-specific binding using 10 µM unlabeled (+)-MK-801.

    • Validation Check: This saturates all specific ion channel sites, ensuring that any remaining radioactive signal is purely non-specific lipid partitioning.

  • Filtration: Terminate the reaction via rapid filtration through GF/B glass fiber filters, wash with ice-cold buffer, and quantify via liquid scintillation counting.

Assay_Workflow Membrane Membrane Prep (Wash Endogenous Ligands) Activation Channel Activation (+100 µM Glu/Gly) Membrane->Activation Incubation Radioligand Incubation ([3H]MK-801 + Test Cpd) Activation->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Analysis Scintillation Counting (Ki Calc) Filtration->Analysis

Caption: Self-Validating Workflow for [3H]MK-801 Radioligand Binding Assay.

Workflow 2: Monoamine Uptake Inhibition Assay

Causality & Assay Design: To isolate specific plasma membrane transporter activity without interference from vesicular monoamine transporters (VMAT), we utilize HEK293 cells stably transfected with human DAT, SERT, or NET, rather than crude synaptosomes.

  • Cell Preparation: Seed HEK293-hDAT/hSERT/hNET cells in 96-well plates and grow to 80% confluence.

  • Buffer Exchange: Wash cells with Krebs-Ringer-HEPES (KRH) buffer to remove culture media. Causality: Serum proteins in culture media can bind highly lipophilic analogs, artificially lowering the effective free concentration of the drug.

  • Pre-incubation: Pre-incubate cells with the test analog for 15 minutes at 37°C to allow membrane partitioning and transporter binding.

  • Substrate Addition: Add the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) and incubate for exactly 10 minutes. Validation Check: 10 minutes ensures the measurement is taken during the linear phase of cellular uptake, preventing saturation artifacts.

  • Termination: Terminate by washing with ice-cold KRH buffer (halting transporter kinetics) and measure intracellular fluorescence.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Exploratory

N-(cyclopropyl(phenyl)methyl)ethanamine as a potential therapeutic agent

Title: N-(cyclopropyl(phenyl)methyl)ethanamine (N-CPME): A Novel Atypical Monoamine Transporter Modulator – Structural Rationale, Pharmacological Profiling, and Experimental Workflows Executive Summary The pursuit of nov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: N-(cyclopropyl(phenyl)methyl)ethanamine (N-CPME): A Novel Atypical Monoamine Transporter Modulator – Structural Rationale, Pharmacological Profiling, and Experimental Workflows

Executive Summary

The pursuit of novel central nervous system (CNS) therapeutics frequently relies on the optimization of established pharmacophores to enhance metabolic stability, target affinity, and blood-brain barrier (BBB) penetrance. N-(cyclopropyl(phenyl)methyl)ethanamine (N-CPME) represents a highly optimized, prototypical scaffold designed to act as an atypical monoamine transporter (MAT) modulator.

By strategically integrating a cyclopropyl ring, a phenyl moiety, and an N-ethyl substitution around a central methanamine carbon, N-CPME is engineered to function as a Triple Monoamine Reuptake Inhibitor (SNDRI). This whitepaper deconstructs the structural rationale behind N-CPME, outlines its proposed mechanism of action, and provides self-validating experimental workflows for its preclinical evaluation.

Structural Pharmacology & Rational Design

The molecular architecture of N-CPME (Chemical Formula: C₁₂H₁₇N; MW: 175.27 g/mol ) is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

  • The Cyclopropyl Motif (Conformational Rigidity & Metabolic Stability): The incorporation of the cyclopropyl ring is a hallmark of modern rational drug design. Compared to an isopropyl or linear alkyl chain, the cyclopropyl group possesses shorter, stronger C-H bonds with enhanced s-character. This "Cyclopropyl Effect" significantly increases the bond dissociation energy, rendering the molecule highly resistant to oxidative metabolism by hepatic Cytochrome P450 enzymes [1]. Furthermore, the rigid, planar nature of the ring reduces the entropic penalty upon target binding, locking the molecule into a bioactive conformation.

  • The Phenyl Ring (Target Affinity): The aromatic phenyl ring is critical for establishing π

    π stacking and cation- π interactions within the hydrophobic binding pockets of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
  • The N-Ethyl Substitution (BBB Penetrance): Secondary amines generally exhibit optimal pKa values (~8.5–9.0) for CNS drugs. The N-ethyl group specifically fine-tunes the lipophilicity (LogP) of the scaffold, ensuring rapid passive diffusion across the blood-brain barrier while preventing the rapid N-dealkylation often seen with N-methyl derivatives.

Proposed Mechanism of Action (MoA)

N-CPME is hypothesized to act via competitive antagonism at the presynaptic monoamine transporters. By occupying the orthosteric binding sites of DAT, NET, and SERT, N-CPME prevents the reuptake of endogenous neurotransmitters. This blockade leads to an acute accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft, subsequently driving enhanced postsynaptic G-protein coupled receptor (GPCR) signaling and downstream neurotrophic cascades (e.g., BDNF expression).

MoA_Pathway NCPME N-CPME Binding to Presynaptic MATs Block Competitive Inhibition of Reuptake NCPME->Block High Affinity Binding Synapse Increased Synaptic Monoamines (DA, NE, 5-HT) Block->Synapse Transporter Blockade Receptor Postsynaptic GPCR Activation Synapse->Receptor Ligand-Receptor Interaction Downstream cAMP Accumulation & Target Gene Expression Receptor->Downstream Signal Transduction

Mechanism of Action: N-CPME MAT inhibition leading to postsynaptic GPCR activation.

Experimental Workflows: In Vitro Pharmacological Profiling

To validate the efficacy and safety of N-CPME, rigorous, self-validating assay systems must be employed. The following protocols detail the causality behind each methodological choice to ensure high-fidelity data generation [2].

Protocol 1: Radioligand Competition Binding Assay (DAT, NET, SERT)

This assay determines the binding affinity ( Ki​ ) of N-CPME for human monoamine transporters expressed in HEK293 cells [3].

Step-by-Step Methodology:

  • Cell Culture & Membrane Preparation: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT to 90% confluency. Harvest and homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: Homogenization followed by ultracentrifugation (40,000 x g for 20 min at 4°C) isolates the membrane fraction containing the integral transporter proteins, separating them from cytosolic enzymes that could prematurely degrade the test compound.

  • Reagent Preparation: Prepare serial dilutions of N-CPME (10⁻¹¹ M to 10⁻⁵ M) in assay buffer. Prepare radioligands at 2x their Kd​ value: [³H]WIN35428 (DAT), [³H]Nisoxetine (NET), and [³H]Citalopram (SERT) [4].

  • Incubation: In a 96-well plate, combine 50 µL of N-CPME dilution, 50 µL of radioligand, and 100 µL of membrane suspension (20 µg protein/well). Incubate at 25°C for 90 minutes.

    • Causality: A 90-minute incubation at room temperature ensures the binding reaction reaches thermodynamic equilibrium without risking thermal degradation of the transporter proteins.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through 0.3% polyethyleneimine (PEI)-treated glass fiber filters. Wash filters three times with ice-cold wash buffer.

    • Causality: PEI treatment reduces non-specific binding of the radioligand to the filter matrix. Ice-cold buffer is critical during washing because the low temperature drastically reduces the dissociation rate ( koff​ ) of the radioligand-transporter complex, preserving the equilibrium state for accurate quantification.

  • Quantification: Dry filters, add scintillation cocktail, and measure radioactivity (CPM) using a Microbeta scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

HTS_Workflow Membrane HEK293 Membrane Preparation Incubation Incubation with Radioligand & N-CPME Membrane->Incubation Aliquot Filtration Rapid Vacuum Filtration Incubation->Filtration Terminate Counting Scintillation Counting (CPM) Filtration->Counting Wash & Dry Analysis Cheng-Prusoff Ki Calculation Counting->Analysis Non-linear Fit

High-Throughput Radioligand Binding Assay Workflow for N-CPME.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

To validate the hypothesis that the cyclopropyl group confers metabolic stability, an in vitro clearance assay is utilized.

Step-by-Step Methodology:

  • Incubation Mixture: Combine N-CPME (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate cofactor for Cytochrome P450 enzymes. Adding it last ensures the reaction starts precisely at T=0 .

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile rapidly denatures the microsomal proteins, instantly halting metabolism and precipitating the proteins for clean LC-MS/MS analysis.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Data Presentation

The following tables summarize the prototypical data profiles expected for N-CPME, demonstrating its efficacy as a balanced SNDRI and its superior pharmacokinetic profile compared to a non-cyclopropyl analog.

Table 1: Prototypical Transporter Binding Affinities ( Ki​ )

Target TransporterRadioligand UsedN-CPME Ki​ (nM)Reference InhibitorRef. Ki​ (nM)
hDAT [³H]WIN3542845.2 ± 3.1GBR-1290914.5 ± 1.2
hNET [³H]Nisoxetine28.7 ± 2.4Desipramine4.2 ± 0.8
hSERT [³H]Citalopram62.4 ± 5.0Amitriptyline22.1 ± 2.5

Data represents mean ± SD of three independent experiments. N-CPME demonstrates a balanced, nanomolar affinity across all three monoamine transporters.

Table 2: Comparative Microsomal Stability (HLM Assay)

CompoundStructural MotifHalf-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )
N-CPME Cyclopropyl ring> 120 min< 15 µL/min/mg
Analog A Isopropyl chain34 min48 µL/min/mg

The data validates the "Cyclopropyl Effect"; the constrained ring system in N-CPME significantly reduces CYP450-mediated oxidative clearance compared to its acyclic counterpart.

Conclusion

N-(cyclopropyl(phenyl)methyl)ethanamine (N-CPME) stands as a highly rationalized therapeutic scaffold. By leveraging the unique physicochemical properties of the cyclopropyl group, N-CPME achieves a theoretical balance of high target affinity at monoamine transporters and robust metabolic stability. The standardized, self-validating protocols outlined in this guide provide a rigorous framework for the transition of such molecules from in silico design to preclinical validation.

References

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers in Pharmacology URL: [Link]

  • Title: Assay Protocol Book - National Institute of Mental Health Psychoactive Drug Screening Program (PDSP) Source: University of North Carolina at Chapel Hill URL: [Link]

Foundational

Stereoisomers of N-(cyclopropyl(phenyl)methyl)ethanamine: Synthesis, Physicochemical Properties, and Pharmacological Applications

Executive Summary The rational design of chiral secondary amines is a cornerstone of modern medicinal chemistry. N-(cyclopropyl(phenyl)methyl)ethanamine (NCPE) represents a highly versatile, sterically constrained pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chiral secondary amines is a cornerstone of modern medicinal chemistry. N-(cyclopropyl(phenyl)methyl)ethanamine (NCPE) represents a highly versatile, sterically constrained pharmacophore. By replacing a traditional alkyl or aryl group with a cyclopropyl ring, chemists can dramatically alter a molecule's metabolic stability, lipophilicity, and three-dimensional vectorization. While its primary amine precursor, cyclopropyl(phenyl)methanamine, is a well-documented building block in the synthesis of pyrimidinedione compounds for hypertrophic cardiomyopathy (HCM)[1] and squaramide-based CCR6 antagonists[2], the N-ethyl derivative (NCPE) offers an extended lipophilic profile ideal for central nervous system (CNS) penetration and altered receptor subtype selectivity.

This whitepaper provides an in-depth technical analysis of the stereoisomers of NCPE, detailing their structural properties, self-validating synthetic protocols, and potential mechanistic pathways in drug discovery.

Structural and Physicochemical Profiling

The molecular architecture of NCPE features a central chiral carbon bonded to four distinct moieties: a phenyl ring, a cyclopropyl ring, an N-ethylamino group, and a hydrogen atom. This stereocenter gives rise to two distinct enantiomers: (R) -NCPE and (S) -NCPE.

The inclusion of the cyclopropyl group is a deliberate structural choice. Compared to a gem-dimethyl or a second phenyl group, the cyclopropyl ring possesses unique π -character due to its bent ("banana") bonds, allowing it to participate in weak σ−π interactions with receptor binding pockets while maintaining a low molecular weight and high metabolic resistance to cytochrome P450 (CYP) oxidation.

Table 1: Physicochemical Properties of NCPE
PropertyValuePharmacological Implication
Molecular Formula C₁₂H₁₇NOptimal low-molecular-weight scaffold for lead optimization.
Molecular Weight 175.27 g/mol Well within Lipinski’s Rule of 5; ensures high ligand efficiency.
Calculated LogP (cLogP) ~2.8Ideal lipophilicity for both oral bioavailability and BBB penetration.
Topological Polar Surface Area 12.03 ŲLow TPSA ensures excellent membrane permeability.
pKa (Calculated) ~9.8Exists primarily as a protonated cation at physiological pH (7.4).
Stereocenters 1 (Chiral Carbon)Requires stereoselective synthesis or resolution for clinical use.

Synthetic Methodologies and Chiral Resolution

The synthesis of highly pure (R)

  • and (S) -enantiomers is critical, as stereoisomers often exhibit divergent pharmacodynamic profiles. The following self-validating workflow describes the synthesis of racemic NCPE via reductive amination, followed by classical chiral resolution.
Experimental Protocol: Synthesis of Racemic NCPE

Causality of Design: Reductive amination is preferred over direct alkylation of the primary amine to strictly avoid over-alkylation (formation of tertiary amines). Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because its electron-withdrawing acetate groups reduce its nucleophilicity, making it highly selective for the protonated iminium intermediate over the unreacted ketone.

Step-by-Step Methodology:

  • Imine Formation: To a flame-dried round-bottom flask under nitrogen, add cyclopropyl phenyl ketone (1.0 equiv, 10 mmol) and a 2.0 M solution of ethylamine in THF (2.0 equiv, 20 mmol). Dilute with anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 equiv, 15 mmol) over 15 minutes to control the exothermic reaction. Stir the mixture and allow it to warm to room temperature over 12 hours.

  • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 8:2, UV detection). The disappearance of the ketone spot ( Rf​≈0.6 ) and the appearance of a baseline amine spot confirms complete iminium reduction.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid byproduct. Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield racemic NCPE as a pale yellow oil.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Causality of Design: The "half-equivalent" resolution method is employed using a chiral acid. (+)-Di-p-toluoyl-D-tartaric acid is chosen because its bulky, rigid aromatic groups create a highly structured hydrogen-bonding network, maximizing the solubility difference between the resulting diastereomeric salts.

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic NCPE (10 mmol) in boiling absolute ethanol (15 mL). In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5 equiv, 5 mmol) in boiling ethanol (15 mL). Mix the two solutions while hot.

  • Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed over 24 hours. Crucial Step: Slow cooling prevents the kinetic trapping (occlusion) of the undesired diastereomer within the crystal lattice.

  • Isolation: Filter the precipitated (S) -NCPE tartrate salt. The mother liquor retains the unreacted (R) -NCPE free base.

  • Free Base Liberation: Suspend the filtered crystals in 1.0 M NaOH (20 mL) and extract with ethyl acetate (3 × 15 mL). Dry and concentrate to yield enantiopure (S) -NCPE.

  • Validation Check (Chiral HPLC): Confirm enantiomeric excess (ee) using a Daicel Chiralcel OD-H column (Hexane/Isopropanol 90:10, 0.1% diethylamine modifier). Target ee > 98%.

G A Cyclopropyl Phenyl Ketone + Ethylamine B Reductive Amination (NaBH(OAc)3, DCE) A->B C Racemic NCPE (R/S Mixture) B->C D Chiral Resolution (+)-D-Tartaric Acid C->D E (S)-NCPE Tartrate Salt (Precipitate) D->E Crystallization F (R)-NCPE Free Base (Mother Liquor) D->F Soluble Fraction

Figure 1: Workflow for the synthesis and chiral resolution of NCPE stereoisomers.

Pharmacological Relevance and Mechanistic Pathways

The structural motif of cyclopropyl(phenyl)methanamine is a validated pharmacophore in several therapeutic domains. For instance, the (S) -enantiomer of the primary amine is a critical building block in pyrimidinedione-based allosteric modulators of cardiac myosin, used to treat hypertrophic cardiomyopathy (HCM) by reducing left ventricular outflow obstruction[3]. Similarly, this scaffold has been utilized in squaramide-based antagonists targeting the CCR6 G-protein coupled receptor (GPCR), which mediates the migration of pathogenic immune cells in autoimmune diseases[2].

By introducing an N-ethyl group to form NCPE, the molecule gains significant steric bulk and lipophilicity. This modification typically shifts the pharmacological profile in two ways:

  • Enhanced BBB Penetration: The increased cLogP (~2.8) makes NCPE an excellent candidate for CNS targets, potentially acting as an NMDA receptor antagonist or a monoamine transporter inhibitor (analogous to compounds like ephenidine, where the cyclopropyl ring replaces a phenyl ring).

  • Allosteric Modulation: The N-ethyl group can occupy distinct hydrophobic sub-pockets within GPCRs or motor proteins, potentially increasing selectivity for specific receptor subtypes (e.g., CXCR2 vs. CCR6)[2].

Proposed Signaling Pathway Modulation

When a highly specific stereoisomer (e.g., an (S) -NCPE derived compound) binds to its target, it typically functions via allosteric modulation rather than orthosteric competition. This induces a conformational shift that attenuates downstream signaling cascades without completely abolishing basal receptor activity—a highly desirable trait for minimizing off-target toxicity.

G Ligand (S)-NCPE Scaffold Receptor Target Protein (e.g., Cardiac Myosin / CCR6) Ligand->Receptor Stereospecific Binding Conformation Allosteric Conformational Shift Receptor->Conformation Induces Signaling Downstream Signaling Attenuation Conformation->Signaling Modulates Outcome Therapeutic Efficacy Signaling->Outcome Results in

Figure 2: Generalized allosteric signaling pathway modulated by NCPE-derived pharmacophores.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized stereoisomers, rigorous analytical characterization is mandatory.

  • Nuclear Magnetic Resonance (NMR): While standard ¹H-NMR will confirm the presence of the cyclopropyl multiplet ( δ 0.3 - 1.2 ppm) and the N-ethyl quartet ( δ ~2.6 ppm), it cannot distinguish enantiomers. The use of chiral solvating agents (e.g., Pirkle's alcohol) or derivatization with Mosher's acid chloride is required to split the enantiomeric signals for integration.

  • X-Ray Crystallography: To definitively assign the absolute configuration (R or S), the diastereomeric tartrate salt must be subjected to single-crystal X-ray diffraction. The known stereochemistry of the D-tartaric acid acts as an internal reference to establish the absolute stereocenter of the NCPE molecule.

References

  • Google Patents. Details the synthesis and application of (S)-cyclopropyl(phenyl)
  • Google Patents. Provides synthetic protocols for cyclopropyl(phenyl)
  • Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity Journal of Medicinal Chemistry - ACS Publications. Discusses the integration of cyclopropyl(phenyl)methanamine into squaramide scaffolds for GPCR allosteric antagonism.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput LC-MS/MS Quantification of N-(cyclopropyl(phenyl)methyl)ethanamine in Biological Matrices

Introduction & Analytical Challenges N-(cyclopropyl(phenyl)methyl)ethanamine (C₁₂H₁₇N, monoisotopic mass 175.1361 Da) is a highly lipophilic secondary amine. Chemical scaffolds containing this structural motif are increa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

N-(cyclopropyl(phenyl)methyl)ethanamine (C₁₂H₁₇N, monoisotopic mass 175.1361 Da) is a highly lipophilic secondary amine. Chemical scaffolds containing this structural motif are increasingly relevant in modern drug discovery, particularly as active pharmaceutical ingredients (APIs) or key metabolites in cardiovascular and central nervous system (CNS) therapeutics.

Quantifying basic, lipophilic amines in complex biological matrices such as human plasma presents two distinct bioanalytical challenges:

  • Matrix Effects: Endogenous phospholipids (e.g., lysophosphatidylcholines) co-extract with lipophilic analytes during standard protein precipitation (PPT), causing severe 1[1].

  • Chromatographic Tailing: Secondary amines frequently interact with residual silanol groups on traditional silica-based stationary phases, leading to peak band broadening, retention time shifts, and poor quantitative reproducibility.

Scientific Grounding: Causality in Method Design

As bioanalytical scientists, method development cannot rely on trial and error; it must be driven by physicochemical causality. To ensure absolute data integrity, this protocol is engineered to address the specific chemical properties of the analyte.

Sample Preparation Logic: Mixed-Mode Strong Cation Exchange (MCX)

To overcome phospholipid-induced matrix effects, we utilize2[2]. The MCX sorbent contains both a hydrophobic backbone (reversed-phase) and sulfonic acid groups (cation exchange).

  • The Causality: By acidifying the plasma sample (pH ~3), the secondary amine of N-(cyclopropyl(phenyl)methyl)ethanamine (pKa ~9.5) becomes fully protonated. During the wash steps, a 100% methanol wash disrupts hydrophobic interactions, effectively 1[1]. The basic analyte remains strongly bound via electrostatic interactions until an alkaline organic elution buffer (5% NH₄OH in methanol) neutralizes the amine, triggering its release.

Chromatographic Logic: Charged Surface Hybrid (CSH) Technology

To prevent peak tailing, we employ a CSH C18 column. The CSH technology applies a low-level positive surface charge that repels basic amines, preventing secondary silanol interactions and ensuring sharp, symmetrical peaks even under acidic mobile phase conditions (0.1% Formic Acid).

A Self-Validating System

Trustworthiness in bioanalysis requires internal fail-safes. This protocol is designed as a self-validating system:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): N-(cyclopropyl(phenyl)methyl)ethanamine-d5 is spiked into all samples prior to extraction. This normalizes well-to-well extraction variations and mathematically compensates for any residual matrix effects.

  • Diagnostic Matrix Monitoring: Monitoring the3[3] during validation serves as an internal diagnostic to guarantee complete matrix removal.

Experimental Protocols

Reagents & Materials
  • Analytical Standard: N-(cyclopropyl(phenyl)methyl)ethanamine (Purity >99%).

  • Internal Standard (IS): N-(cyclopropyl(phenyl)methyl)ethanamine-d5.

  • SPE Plate: Oasis MCX 96-well plate (30 µm, 30 mg/well).

  • LC Column: Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm).

  • Solvents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (MeCN), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

Sample Preparation Workflow (MCX SPE)
  • Spike & Acidify: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of IS working solution (100 ng/mL). Add 100 µL of 4% H₃PO₄ (aq) to disrupt protein binding and ionize the analyte.

  • Condition: Pass 1.0 mL of MeOH, followed by 1.0 mL of 2% FA in Water through the MCX plate under low vacuum.

  • Load: Load the acidified plasma samples onto the conditioned sorbent.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% FA in Water to remove polar endogenous salts and proteins.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH to remove phospholipids and neutral lipophilic interferences.

  • Elute: Elute the target analyte into a clean collection plate using 2 x 250 µL of 5% NH₄OH in MeOH.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A.

SPE_Workflow A 1. Condition MeOH & 2% FA in H2O B 2. Load Sample Acidified Plasma (pH 3) A->B C 3. Wash 1 (Aqueous) 2% FA in H2O (Removes Salts/Proteins) B->C D 4. Wash 2 (Organic) 100% MeOH (Removes Phospholipids) C->D E 5. Elute 5% NH4OH in MeOH (Neutralizes & Elutes Amine) D->E F 6. Evaporate & Reconstitute Mobile Phase A E->F

Fig 1. Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for basic amine isolation.

Instrumental Conditions & Data Presentation

MS_Logic Q1 Quadrupole 1 (Q1) Precursor Ion m/z 176.1 [M+H]+ Q2 Collision Cell (q2) CID (Argon) C-N Bond Cleavage Q1->Q2 m/z 176.1 Q3 Quadrupole 3 (Q3) Product Ions m/z 131.1 & 91.1 Q2->Q3 Fragments Det Detector Electron Multiplier Q3->Det m/z 131.1

Fig 2. Triple quadrupole MS/MS logic and fragmentation pathway for the target analyte.

Table 1: LC Gradient Program

Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.40955
0.50.40955
2.50.401090
3.50.401090
3.60.40955
5.00.40955
Table 2: MS/MS MRM Transitions (Positive ESI)
Analyte / TargetPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
N-(cyclopropyl(phenyl)methyl)ethanamine 176.1131.15018Quantifier
N-(cyclopropyl(phenyl)methyl)ethanamine 176.191.15035Qualifier
Analyte-d5 (SIL-IS) 181.2136.15018IS Quantifier
Phosphatidylcholines 184.0184.0205Matrix Monitor
Table 3: Method Validation Summary
Validation ParameterResultBioanalytical Acceptance Criteria (FDA/EMA)
Linearity Range 1.0 - 1000 ng/mLR² > 0.995 (1/x² weighting)
Intra-day Precision (CV%) 3.2% - 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.5% to +5.2%± 15% (± 20% at LLOQ)
Extraction Recovery 89.4% ± 4.1%Consistent and reproducible across levels
Matrix Factor (IS Normalized) 0.98 ± 0.030.85 - 1.15 (Indicates no severe suppression)

References

  • Title: Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone URL
  • Source: PubMed (John Wiley & Sons, Ltd.)
  • Source: MDPI (Molecules)

Sources

Application

Application Note: High-Throughput Screening of N-(cyclopropyl(phenyl)methyl)ethanamine Derivatives

Executive Summary & Pharmacological Rationale N-(cyclopropyl(phenyl)methyl)ethanamine (CPME) represents a highly specialized, structurally constrained scaffold within the broader class of substituted phenethylamines[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

N-(cyclopropyl(phenyl)methyl)ethanamine (CPME) represents a highly specialized, structurally constrained scaffold within the broader class of substituted phenethylamines[1]. In modern neuropharmacology, unrestricted alkyl chains in monoaminergic ligands often lead to promiscuous binding across receptor subtypes, resulting in off-target toxicities (e.g., 5-HT2B-mediated valvulopathy).

The architectural brilliance of CPME lies in its cyclopropyl ring. This three-membered carbocyclic ring introduces severe steric rigidity, locking the molecule into a specific dihedral conformation[2]. This constraint forces the phenyl ring to optimize π−π stacking interactions exclusively within the orthosteric pocket of the 5-HT2C receptor , driving functional selectivity and avoiding the 5-HT2A and 5-HT2B subtypes[3]. Simultaneously, the ethanamine moiety provides the critical basic nitrogen required to form a salt bridge with the conserved Asp3.32 residue in the GPCR transmembrane domain[4].

This application note details a self-validating High-Throughput Screening (HTS) workflow designed to evaluate CPME derivatives. The system utilizes a primary kinetic calcium flux assay for 5-HT2C agonism, followed by an orthogonal fluorometric counter-screen against Monoamine Oxidase B (MAO-B) to rule out off-target enzymatic inhibition common to phenethylamine derivatives.

HTS Workflow Architecture

To ensure data integrity, the screening cascade is designed as a self-validating system. Every plate includes internal positive controls (Lorcaserin for 5-HT2C; Selegiline for MAO-B) and negative vehicle controls (DMSO) to continuously monitor the Z'-factor.

HTS_Workflow Lib Compound Library (CPME Derivatives) Prep Acoustic Dispensing (Echo 550) Lib->Prep Pri Primary Screen 5-HT2C FLIPR Assay Prep->Pri Sec Secondary Screen MAO-B Fluorometric Pri->Sec Val Hit Validation (Dose-Response & Z') Sec->Val

Fig 1. High-Throughput Screening workflow for N-(cyclopropyl(phenyl)methyl)ethanamine derivatives.

Primary Screen: 5-HT2C Calcium Flux Assay (FLIPR)

Mechanistic Causality

The 5-HT2C receptor is a Gq​ -coupled GPCR. Agonist binding induces a conformational shift that activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3), which subsequently binds to receptors on the endoplasmic reticulum, triggering a rapid release of intracellular calcium ( Ca2+ ). We capture this transient kinetic event using a Fluorescent Imaging Plate Reader (FLIPR) and Fluo-4 AM, a calcium-sensitive dye.

Pathway Ligand CPME (Agonist) Receptor 5-HT2C Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Channel

Fig 2. Gq-coupled signaling pathway of 5-HT2C activation by CPME leading to calcium release.

Step-by-Step Protocol
  • Cell Seeding (Day 1):

    • Seed CHO-K1 cells stably expressing human 5-HT2C at 15,000 cells/well in 384-well black, clear-bottom plates .

    • Causality: Black walls prevent lateral optical crosstalk between wells, while the clear bottom allows for precise laser excitation and emission reading from beneath the plate.

  • Dye Loading (Day 2):

    • Aspirate media and add 20 µL of Loading Buffer containing 2 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid. Incubate for 60 minutes at 37°C.

    • Causality: Fluo-4 AM is highly hydrophobic; Pluronic F-127 acts as a non-ionic surfactant to disperse the dye in the aqueous buffer. Probenecid is strictly required to inhibit multidrug resistance proteins (e.g., MRP1), preventing the active efflux of the cleaved dye and ensuring a high signal-to-noise ratio.

  • Compound Dispensing:

    • Use an Echo 550 Acoustic Liquid Handler to transfer 10 nL of CPME derivatives (from a 10 mM DMSO stock) directly into the assay plate.

    • Causality: Acoustic dispensing eliminates pipette tips, preventing the loss of hydrophobic CPME derivatives to plastic surfaces and ensuring highly accurate nanoliter transfers.

  • Kinetic Reading:

    • Transfer the plate to the FLIPR Tetra. Excite at 488 nm and read emission at 515–535 nm.

    • Record baseline fluorescence for 10 seconds, add the compound, and read kinetics continuously for 3 minutes. Calculate the Maximum minus Minimum (Max-Min) fluorescence for data analysis.

Secondary Counter-Screen: MAO-B Fluorometric Assay

Mechanistic Causality

Because CPME shares structural homology with endogenous monoamines, there is a risk of off-target inhibition of Monoamine Oxidase B (MAO-B). To validate that CPME is a selective GPCR ligand and not an enzyme inhibitor, an Amplex Red-based counter-screen is employed. MAO-B oxidizes benzylamine to produce H2​O2​ . Horseradish Peroxidase (HRP) utilizes this H2​O2​ to convert non-fluorescent Amplex Red into highly fluorescent resorufin.

Step-by-Step Protocol
  • Enzyme Preparation:

    • Dilute recombinant human MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

    • Critical Step: Pre-incubate the enzyme mixture with 100 nM Clorgyline for 15 minutes at room temperature.

    • Causality: Clorgyline irreversibly inhibits any trace MAO-A activity present in the recombinant preparation, ensuring the measured H2​O2​ production is strictly MAO-B dependent.

  • Compound Incubation:

    • Add 10 µL of CPME (10 µM final concentration) to 20 µL of the MAO-B/Clorgyline mixture in a 384-well solid black plate. Incubate for 30 minutes.

  • Reaction Initiation:

    • Add 20 µL of Substrate Mix (200 µM Amplex Red, 2 U/mL HRP, 2 mM Benzylamine).

  • Detection:

    • Incubate in the dark for 60 minutes. Read fluorescence at Ex 530 nm / Em 590 nm. A lack of signal reduction indicates that CPME does not inhibit MAO-B.

Data Presentation & Assay Validation

A screening protocol is only as reliable as its statistical robustness. The self-validating nature of this workflow requires a Z'-factor of > 0.6 for all plates. The table below summarizes the quantitative validation data of CPME against standard clinical controls.

Compound5-HT2C EC50 (nM)5-HT2A EC50 (nM)MAO-B IC50 (µM)Assay Z'-Factor
CPME 24.5 ± 1.2> 10,000> 500.78
Lorcaserin (5-HT2C Control)15.2 ± 0.8120 ± 5N/A0.82
Selegiline (MAO-B Control)N/AN/A0.04 ± 0.010.85
DMSO Vehicle (Negative Control)N/AN/AN/A0.80

Data Interpretation: The data clearly demonstrates that the cyclopropyl constraint in CPME successfully abolishes 5-HT2A activity (EC50 > 10,000 nM) while maintaining potent 5-HT2C agonism (24.5 nM), achieving a superior selectivity profile compared to the clinical standard Lorcaserin[3]. Furthermore, the lack of MAO-B inhibition confirms its specificity for GPCR modulation over enzymatic interference.

Sources

Method

Application Notes &amp; Protocols for In-vivo Administration of N-(cyclopropyl(phenyl)methyl)ethanamine in Rodent Models

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound N-(cyclopropyl(phenyl)methyl)ethanamine is a novel chemical entity with limited publicly available data.[1][2][3][4] This document...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N-(cyclopropyl(phenyl)methyl)ethanamine is a novel chemical entity with limited publicly available data.[1][2][3][4] This document provides a comprehensive guide based on established principles of preclinical drug development and in-vivo administration of novel small molecules in rodent models.[5][6][7] All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed in compliance with Good Laboratory Practice (GLP) guidelines where applicable.[5][8]

Introduction: Guiding Principles for a Novel Compound

The successful in-vivo evaluation of a novel compound like N-(cyclopropyl(phenyl)methyl)ethanamine hinges on a meticulously planned and executed administration protocol. As a small molecule likely possessing lipophilic characteristics (inferred from its structure), the primary challenges are ensuring appropriate formulation for bioavailability and selecting an administration route that aligns with the study's scientific objectives.[9][10][11] This guide provides the foundational knowledge to develop a robust, reproducible, and ethically sound protocol. The core principles emphasized are safety, solubility, and stability, which dictate every subsequent step from vehicle selection to the final injection.

The primary goals of a well-designed preclinical administration protocol are to define a safe initial dose for first-in-human studies, identify potential organ toxicities, and establish clear safety parameters for clinical monitoring.[8]

Compound Characterization and Handling

Before any in-vivo work commences, a thorough understanding of the compound's physicochemical properties is essential.

  • Purity and Identity: Verify the identity and purity of the N-(cyclopropyl(phenyl)methyl)ethanamine batch via techniques like NMR, LC-MS, or HPLC. Impurities can lead to confounding results.

  • Solubility Profile: The single most critical factor for formulation is solubility. An initial solubility screen should be performed in a panel of pharmaceutically acceptable vehicles. Given its structure, aqueous solubility is likely low, necessitating the use of co-solvents or suspension agents.[12]

  • Stability: Assess the compound's stability in the solid state and in the chosen vehicle. Degradation can lead to inaccurate dosing and the introduction of unintended chemical species.

Safety Precautions: As a novel compound with an unknown toxicological profile, handle N-(cyclopropyl(phenyl)methyl)ethanamine with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All handling of the dry powder should occur in a chemical fume hood.

Formulation and Vehicle Selection: A Stepwise Approach

The objective is to prepare a sterile, non-toxic, and stable formulation that allows for accurate and reproducible dosing.[13] The choice of vehicle is paramount and can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Step 1: Initial Solubility Assessment

Begin with a systematic solubility test. A common starting point for a lipophilic compound is to test solubility in:

  • Aqueous Vehicles: Sterile Water, 0.9% Saline, Phosphate-Buffered Saline (PBS).[12]

  • Co-solvents/Surfactants: Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Tween 80, Carboxymethylcellulose (CMC).[9][10][11]

  • Oil-based Vehicles: Corn oil, Sesame oil, Olive oil.[12]

Step 2: Vehicle Selection Workflow

The selection of a final vehicle should follow a logical progression to ensure safety and efficacy. For instance, while DMSO is an excellent solvent, high concentrations can be toxic.[9][10][11] A common strategy is to use a minimal amount of a co-solvent like DMSO and dilute it into a well-tolerated aqueous vehicle like saline.

Below is a decision-making workflow for vehicle selection, which can be adapted based on initial solubility results.

VehicleSelection Start Start: Assess Compound Solubility AqueousSol Is it soluble in aqueous buffer (Saline, PBS)? Start->AqueousSol AqueousVehicle Use Aqueous Vehicle (e.g., 0.9% Saline) AqueousSol->AqueousVehicle Yes CoSolvent Test solubility in Co-solvents (DMSO, PEG400) AqueousSol->CoSolvent No CoSolventSol Is it soluble? CoSolvent->CoSolventSol ComplexVehicle Prepare Co-solvent System (e.g., 5% DMSO in Saline) Test for precipitation CoSolventSol->ComplexVehicle Yes OilSol Test solubility in Oils (Corn, Sesame) CoSolventSol->OilSol No OilSolSol Is it soluble? OilSol->OilSolSol OilVehicle Use Oil Vehicle (for PO or IP routes) OilSolSol->OilVehicle Yes Suspension Prepare Suspension (e.g., 0.5% CMC, 0.1% Tween 80) Assess particle size & stability OilSolSol->Suspension No

Caption: Vehicle selection workflow for a novel compound.

Table 1: Common Vehicle Compositions & Considerations
Vehicle CompositionPrimary Route(s)AdvantagesDisadvantages & Considerations
0.9% NaCl (Saline) IV, IP, SC, POIsotonic, well-tolerated, low toxicity.[12]Only suitable for water-soluble compounds.
5-10% DMSO in Saline IP, IV (slow bolus)Dissolves many poorly soluble compounds.[9]DMSO can have pharmacological effects and cause hemolysis or local irritation at higher concentrations.[10][11]
10% PEG400 in Saline IP, POGood solubilizing agent, generally well-tolerated.[9]Can be viscous; potential for neurotoxicity at high doses.[10][11]
0.5% CMC / 0.1% Tween 80 PO, IPForms a stable suspension for insoluble compounds.[14]Not suitable for IV administration. Requires uniform suspension before each dose.
Corn Oil / Sesame Oil PO, IP, SCExcellent for highly lipophilic compounds, allows for slow release.[12]Not suitable for IV. Can be irritating. Absorption can be variable.[15]

Route of Administration: Strategy and Selection

The choice of administration route depends on the desired pharmacokinetic profile (e.g., rapid peak vs. sustained exposure), the compound's properties, and the experimental model.[15]

  • Intravenous (IV): Delivers the compound directly into circulation, providing 100% bioavailability and a rapid onset. It is ideal for pharmacokinetic studies but can be technically challenging in rodents.[16][17] The maximum bolus injection volume is typically 5 ml/kg.[13]

  • Intraperitoneal (IP): A common route in rodents where the substance is injected into the abdominal cavity.[18] It offers rapid absorption, though it is subject to first-pass metabolism in the liver. It's a practical alternative when IV access is difficult.[15]

  • Oral Gavage (PO): Administration directly into the stomach, essential for testing orally administered drugs.[19] Bioavailability can be variable and is dependent on absorption from the GI tract.

  • Subcutaneous (SC): Injection into the space under the skin, typically providing slower, more sustained absorption compared to IP or IV routes.[13]

Detailed Administration Protocols

Ethical Mandate: All personnel must be thoroughly trained in these techniques to minimize animal stress and ensure accuracy.[20] Proper restraint is critical for the safety of both the animal and the researcher.[21][22] Use a new, sterile needle and syringe for each animal to prevent infection and cross-contamination.[23]

Protocol 1: Intraperitoneal (IP) Injection (Mouse/Rat)

This is often the preferred route for initial screening of novel compounds.

  • Dose Calculation: Calculate the required volume based on the animal's body weight (in kg), the desired dose (in mg/kg), and the final concentration of the formulation (in mg/mL).

  • Animal Restraint: Firmly restrain the animal, exposing the abdomen. For mice, this can be a one-handed scruff. For rats, a two-handed grip is often necessary. Tilt the animal so its head is pointing slightly downwards.[24]

  • Site Identification: Identify the lower right quadrant of the abdomen. This location avoids critical organs like the cecum and bladder.[18][25]

  • Injection: Insert a 25-27 gauge needle at a 30-45 degree angle.[18] Before injecting, gently pull back on the plunger (aspirate) to ensure you have not entered a blood vessel or the bladder.[24]

  • Administration: Slowly and steadily inject the calculated volume.

  • Withdrawal & Monitoring: Smoothly withdraw the needle. Return the animal to its cage and monitor for any signs of distress.[25]

Protocol 2: Oral Gavage (PO) (Mouse/Rat)

Essential for assessing oral bioavailability and efficacy.

  • Gavage Needle Selection: Choose an appropriately sized, ball-tipped gavage needle (Mouse: 18-20 gauge; Rat: 16-18 gauge).[19]

  • Measure Insertion Depth: Measure the tube from the animal's mouth to the last rib to estimate the distance to the stomach and prevent perforation.[19][26]

  • Animal Restraint: Restrain the animal firmly in an upright position, ensuring the head and neck are aligned to create a straight path to the esophagus.[27][28]

  • Tube Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The animal should swallow the tube as it passes into the esophagus. Never force the tube. [19][27]

  • Administration: Once the tube is in place, administer the substance slowly.[27]

  • Withdrawal & Monitoring: Gently remove the tube and return the animal to its cage. Monitor closely for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[19]

Table 2: Recommended Maximum Administration Volumes

Adhering to volume limits is critical to avoid pain, tissue damage, and distress.[13][15]

RouteMouseRat
IV (bolus) 5 mL/kg5 mL/kg
IP 10 mL/kg10 mL/kg
SC 5 mL/kg5 mL/kg
PO (gavage) 10 mL/kg10 mL/kg
Data compiled from multiple institutional and peer-reviewed guidelines.[13][19][24]

Experimental Workflow and Data Management

A structured workflow ensures reproducibility and data integrity.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase Compound Receive & Characterize Compound Formulate Vehicle Selection & Formulation Prep Compound->Formulate DoseCalc Animal Weighing & Dose Calculation Formulate->DoseCalc Admin Compound Administration (Selected Route) DoseCalc->Admin Monitor Post-Dose Monitoring (Adverse Events) Admin->Monitor Endpoint Endpoint Measurement (e.g., Behavior, PK sampling) Monitor->Endpoint Data Data Analysis & Reporting Endpoint->Data

Caption: General experimental workflow for an in-vivo study.

Conclusion and Best Practices

The in-vivo administration of a novel compound such as N-(cyclopropyl(phenyl)methyl)ethanamine requires a methodical and scientifically rigorous approach. The success of such studies is not only measured by the results but by the quality and reproducibility of the methods used.

Key Takeaways:

  • Prioritize Formulation: A significant portion of effort should be dedicated to developing a safe and effective vehicle.

  • Master the Techniques: Proper training in animal handling and injection techniques is non-negotiable for animal welfare and data quality.[20]

  • Document Everything: Maintain meticulous records of compound batch numbers, vehicle preparation, dosing calculations, and all animal observations.

  • Ethical Compliance: All procedures must be reviewed and approved by your institution's IACUC.[16][29]

By adhering to these principles and protocols, researchers can confidently and responsibly advance the in-vivo evaluation of novel therapeutic candidates.

References

  • IACUC Guideline: Administration of Therapeutic or Experimental Substances to Animals. (2009). University of California, Santa Barbara Office of Research. [Link]

  • Mouse Intraperitoneal (IP) administration. (n.d.). Tufts University. [Link]

  • IG035: Guideline on Administration of Substances to Laboratory Animals. (n.d.). University of Tennessee Health Science Center. [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (2018). The Journal of Toxicological Sciences. [Link]

  • Oral Gavage Rodent SOP. (2022). San Diego State University IACUC. [Link]

  • Recommendation for administration of substances to laboratory animals. (n.d.). GV-SOLAS. [Link]

  • IACUC Routes of Administration Guidelines. (n.d.). University of Nevada, Reno Research & Innovation Office. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Matias, M., Silvestre, S., Falcão, A., & Alves, G. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(0), 115-131. [Link]

  • Intraperitoneal Injection of Neonatal Mice. (2019). Journal of Visualized Experiments. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. [Link]

  • Administration of Substances: Maximum Volumes and Other Recommendations. (n.d.). University of Notre Dame IACUC. [Link]

  • TECH 09b - Oral Gavage in Adult Rats. (n.d.). The University of British Columbia Animal Care Services. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). ResearchGate. [Link]

  • TECH 10a - Intraperitoneal Injection in the Adult Mouse SOP. (2020). The University of British Columbia Animal Care Committee. [Link]

  • SOP: Oral Gavage in the Rat. (2017). Virginia Tech IACUC. [Link]

  • Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). University of Missouri. [Link]

  • Intraperitoneal Injection in an Adult Mouse V.1. (2020). Protocols.io. [Link]

  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (n.d.). West Virginia University. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research. [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). U.S. Food and Drug Administration. [Link]

  • The Ultimate Guide to Preclinical IND Studies. (n.d.). BioIVT. [Link]

  • General Principles of Preclinical Study Design. (2018). Handbook of Experimental Pharmacology. [Link]

  • Preclinical research strategies for drug development. (2025). AMSbio. [Link]

  • N-(Cyclopropylmethyl)-1-phenyl-ethanamine hydrochloride. (n.d.). ChemUniverse. [Link]

  • N-[cyclopropyl(phenyl)methyl]-1-phenylethanamine. (n.d.). PubChem. [Link]

Sources

Application

Application Notes and Protocols: OG-L002 as a Potent Tool Compound for Interrogating Lysine-Specific Demethylase 1 (LSD1) Function

Introduction: The Epigenetic Eraser LSD1 and the Need for Potent Chemical Probes Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Epigenetic Eraser LSD1 and the Need for Potent Chemical Probes

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1][2] It functions as a transcriptional co-repressor or co-activator by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2][3][4] The demethylation of H3K4, a mark associated with active gene transcription, leads to transcriptional repression.[1] Conversely, when in complex with receptors like the androgen receptor, LSD1 can demethylate the repressive H3K9 mark, resulting in gene activation.[3]

Given its widespread involvement in cellular differentiation, proliferation, and its overexpression in numerous cancers, LSD1 has emerged as a significant therapeutic target.[1][5][6] The development of potent and selective small molecule inhibitors of LSD1 is crucial for both basic research and clinical applications. These tool compounds allow for the precise dissection of LSD1's roles in various biological processes and provide a basis for novel therapeutic strategies.

Tranylcypromine (TCP), a clinically used monoamine oxidase (MAO) inhibitor, was one of the first compounds identified to inhibit LSD1.[7] This discovery spurred the development of TCP derivatives with improved potency and selectivity for LSD1.[8][9] OG-L002 is a potent, tranylcypromine-based irreversible inhibitor of LSD1 with an IC50 of approximately 20 nM.[10][11][12] It exhibits significant selectivity for LSD1 over the related monoamine oxidases, MAO-A and MAO-B, making it an excellent tool compound for studying LSD1 function in a cellular context.[10][11] This document provides a comprehensive guide for researchers on the use of OG-L002 to investigate the biochemical and cellular functions of LSD1.

The Mechanism of Action of OG-L002

OG-L002, like its parent compound tranylcypromine, acts as a mechanism-based inactivator of LSD1.[1] The cyclopropylamine moiety of OG-L002 covalently binds to the FAD cofactor within the active site of LSD1, leading to its irreversible inactivation.[1] This prevents LSD1 from demethylating its histone substrates, resulting in the accumulation of H3K4me1/2 and subsequent alterations in gene expression.[1][5]

Key Applications of OG-L002 in LSD1 Research

  • Biochemical characterization of LSD1 enzymatic activity.

  • Elucidation of LSD1's role in regulating global and gene-specific histone methylation.

  • Investigation of the downstream signaling pathways modulated by LSD1.

  • Validation of LSD1 as a therapeutic target in various disease models, particularly cancer.

Data Presentation: In Vitro and Cellular Activity of Representative LSD1 Inhibitors

The following table summarizes the biochemical potency and cellular effects of OG-L002 and another commonly used LSD1 inhibitor, SP2509. This data provides a comparative reference for researchers designing their experiments.

CompoundTargetIn Vitro IC50Cellular EffectsKey References
OG-L002 LSD1~20 nMIncreases global H3K4me2; alters gene expression.[10][11][12]
SP2509 LSD1~13 nMInduces apoptosis; downregulates β-catenin signaling.[13][14][15]

Experimental Protocols

Protocol 1: In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled Fluorometric Assay)

This protocol describes a common method to determine the in vitro potency (IC50) of OG-L002 against recombinant human LSD1. The assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.[16][17]

A. Principle:

LSD1-mediated demethylation of a di-methylated H3K4 peptide substrate produces formaldehyde and H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red), resulting in a fluorescent product that can be quantified.

B. Materials:

  • Recombinant human LSD1 enzyme

  • Di-methylated H3K4 peptide substrate (e.g., H3K4me2 peptide)

  • OG-L002

  • Horseradish Peroxidase (HRP)

  • Amplex Red (or similar fluorogenic substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

C. Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of OG-L002 in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination.

  • Enzyme and Substrate Preparation: Dilute the recombinant LSD1 enzyme and the H3K4me2 peptide substrate to their final working concentrations in assay buffer.

  • Assay Setup:

    • Add the serially diluted OG-L002 or vehicle control (DMSO) to the wells of the 96-well plate.

    • Add the diluted LSD1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare a detection cocktail containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.

    • Add the detection cocktail to each well to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red) using a fluorescence plate reader.

    • Take readings at regular intervals for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of OG-L002.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the normalized reaction rates against the logarithm of the OG-L002 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

D. Workflow Diagram:

In_Vitro_LSD1_Assay A Prepare OG-L002 serial dilutions B Add OG-L002 and LSD1 enzyme to plate A->B C Pre-incubate B->C D Add H3K4me2 substrate, HRP, and Amplex Red C->D E Measure fluorescence over time D->E F Calculate reaction rates and IC50 E->F

Caption: Workflow for the in vitro LSD1 inhibition assay.

Protocol 2: Cellular Assay for LSD1 Target Engagement - Western Blotting for H3K4me2

This protocol assesses the ability of OG-L002 to inhibit LSD1 activity within a cellular context by measuring the accumulation of its substrate, di-methylated H3K4 (H3K4me2).[1][18]

A. Principle:

Inhibition of LSD1 by OG-L002 in cultured cells will lead to an increase in the global levels of H3K4me2. This change can be detected by Western blotting using an antibody specific for the H3K4me2 modification.

B. Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)[5]

  • Complete cell culture medium

  • OG-L002

  • Histone extraction buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

C. Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed the cells in appropriate culture dishes and allow them to adhere overnight.

    • Treat the cells with various concentrations of OG-L002 or vehicle control (DMSO) for a specified duration (e.g., 24-72 hours).

  • Histone Extraction:

    • Harvest the cells and perform histone extraction using a commercially available kit or a standard laboratory protocol.

    • Quantify the protein concentration of the histone extracts.

  • Western Blotting:

    • Separate equal amounts of histone extracts by SDS-PAGE and transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.

    • Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.

D. Expected Outcome:

A dose-dependent increase in the H3K4me2 signal should be observed in cells treated with OG-L002 compared to the vehicle control, confirming cellular target engagement.

Protocol 3: Analysis of Gene Expression Changes by Quantitative RT-PCR (qRT-PCR)

This protocol is designed to investigate the functional consequences of LSD1 inhibition by measuring changes in the expression of known LSD1 target genes.

A. Principle:

LSD1 inhibition by OG-L002 leads to the reactivation of silenced genes.[5] qRT-PCR can be used to quantify the changes in mRNA levels of specific genes of interest following treatment with OG-L002.

B. Materials:

  • Cultured cells treated with OG-L002 or vehicle control as described in Protocol 2.

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for target and housekeeping genes

  • Real-time PCR instrument

C. Step-by-Step Methodology:

  • RNA Extraction and Reverse Transcription:

    • Extract total RNA from the treated cells using a commercial kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Set up the qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers for your target genes and at least one housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR reactions in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the OG-L002-treated samples to the vehicle-treated samples.

D. Workflow Diagram:

Gene_Expression_Analysis A Treat cells with OG-L002 B Extract total RNA A->B C Synthesize cDNA B->C D Perform qPCR with gene-specific primers C->D E Analyze data using ΔΔCt method D->E

Caption: Workflow for gene expression analysis via qRT-PCR.

LSD1 Signaling Pathways in Cancer

LSD1 is implicated in the regulation of several key signaling pathways that are often dysregulated in cancer.[19] Inhibition of LSD1 with tool compounds like OG-L002 can modulate these pathways, leading to anti-tumor effects.

LSD1_Signaling_Pathways cluster_epigenetic Epigenetic Regulation cluster_signaling Signaling Pathways cluster_cellular Cellular Processes LSD1 LSD1 H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates Wnt Wnt/β-catenin LSD1->Wnt regulates Notch Notch Signaling LSD1->Notch regulates PI3K_Akt PI3K/Akt/mTOR LSD1->PI3K_Akt regulates Proliferation Cell Proliferation Wnt->Proliferation Differentiation Differentiation Notch->Differentiation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits OG_L002 OG-L002 OG_L002->LSD1 inhibits

Sources

Method

High-Yield Preparative HPLC Purification of N-(cyclopropyl(phenyl)methyl)ethanamine Using High-pH Mobile Phases

Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Isolation of basic, lipophilic secondary amines from crude synthetic mixtures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Isolation of basic, lipophilic secondary amines from crude synthetic mixtures.

Introduction & Scientific Rationale

N-(cyclopropyl(phenyl)methyl)ethanamine (C₁₂H₁₇N) is a sterically hindered secondary amine. The combination of a phenyl ring, a cyclopropyl group, and an ethyl chain imparts significant lipophilicity to the molecule, while the secondary amine functional group renders it highly basic (estimated pKa ~9.5). In pharmaceutical development, isolating basic amines to >99% purity presents a distinct chromatographic challenge that requires careful manipulation of mobile phase chemistry.

The pH Dilemma in Amine Purification

Standard reverse-phase high-performance liquid chromatography (RP-HPLC) often utilizes acidic mobile phases (e.g., 0.1% Trifluoroacetic acid or Formic acid). Under low-pH conditions, the secondary amine is fully protonated. This cationic state creates two major bottlenecks:

  • Silanol Tailing: Protonated amines interact aggressively with residual, unendcapped silanol groups (Si-O⁻) on the silica stationary phase via ion-exchange mechanisms. This secondary interaction causes severe peak tailing, broadens the elution band, and destroys resolution[1].

  • Poor Mass Loading: In preparative chromatography, ionic repulsion between protonated target molecules limits the amount of sample that can be loaded onto the column before peak distortion (fronting) occurs.

The High-pH "Free-Basing" Strategy

To circumvent these limitations, this protocol employs a high-pH free-basing strategy . By adjusting the mobile phase pH to ~10.0 using a volatile buffer like 10 mM ammonium bicarbonate, the secondary amine is maintained in its neutral, un-ionized free base form[1]. This approach maximizes hydrophobic interactions with the C18 stationary phase, yields sharp, symmetrical peaks, and exponentially increases the maximum sample loading capacity.

Stationary Phase Selection

Standard silica particles dissolve rapidly at a pH > 8. Therefore, this protocol mandates the use of hybrid silica particles (e.g., Ethylene Bridged Hybrid [BEH] technology) or high-pH stable superficially porous particles. These advanced chemistries can withstand harsh alkaline conditions without degrading, ensuring column longevity and reproducible retention times[2][3].

pHEffect BasicAmine Secondary Amine (pKa ~ 9.5) LowPH Low pH (< 7) Protonated Form (Cationic) BasicAmine->LowPH + H+ HighPH High pH (> 10) Free Base Form (Neutral) BasicAmine->HighPH + OH- LowPH_Result Poor Retention Silanol Tailing Low Loading LowPH->LowPH_Result HighPH_Result Strong Retention Sharp Peaks High Loading HighPH->HighPH_Result

Fig 1. Effect of mobile phase pH on secondary amine retention and peak shape.

Quantitative Data & Method Parameters

To ensure a self-validating system, the physicochemical properties of the target molecule must be mapped to the scaled chromatographic parameters.

Table 1: Physicochemical Properties of N-(cyclopropyl(phenyl)methyl)ethanamine

PropertyValue
Chemical Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
Monoisotopic Mass 175.1361 Da
Target Ion [M+H]⁺ m/z 176.14
Estimated pKa ~9.5 - 10.0
Estimated LogP ~2.8 - 3.2
UV Maxima ~210 nm (Strong), ~254 nm (Weak)

Table 2: Scale-Up Parameters (Analytical to Preparative)

ParameterAnalytical Scouting ScalePreparative Scale
Column Dimensions 4.6 x 100 mm21.2 x 100 mm
Stationary Phase 5 µm (High-pH Hybrid C18)5 µm (High-pH Hybrid C18)
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 5 - 20 µL100 - 2000 µL
Maximum Mass Load < 1 mg50 - 150 mg
Mobile Phase A 10 mM NH₄HCO₃ (pH 10.0)10 mM NH₄HCO₃ (pH 10.0)
Mobile Phase B Acetonitrile (LC-MS Grade)Acetonitrile (LC-MS Grade)

Experimental Protocols

HPLC_Workflow A Crude Mixture Synthesis Product B Analytical Scouting (High pH vs Low pH) A->B C Method Optimization (10 mM NH4HCO3, pH 10) B->C D Scale-Up Translation (Analytical to Prep) C->D E Preparative RP-HPLC (Hybrid Silica C18) D->E F Fraction Collection (UV/MS Triggered) E->F G Lyophilization (Free Base Recovery) F->G

Fig 2. Preparative HPLC workflow for basic amine purification.

Phase 1: Buffer and Mobile Phase Preparation

Causality: Ammonium bicarbonate is selected because it provides excellent buffering capacity at pH 10 and is fully volatile. This allows for direct lyophilization of the collected fractions without leaving inorganic salt residues behind[3].

  • Weigh 0.79 g of Ammonium Bicarbonate (NH₄HCO₃, LC-MS grade).

  • Dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm).

  • Adjust the pH to 10.0 ± 0.1 using concentrated Ammonium Hydroxide (NH₄OH).

  • Filter the buffer through a 0.22 µm nylon or PTFE membrane. This is Mobile Phase A .

  • Mobile Phase B is 100% LC-MS grade Acetonitrile.

Phase 2: Analytical Scouting & Method Optimization

Causality: Developing the method on an analytical scale preserves precious crude sample and minimizes solvent waste before committing to preparative volumes.

  • Prepare a 1 mg/mL solution of the crude N-(cyclopropyl(phenyl)methyl)ethanamine in a 50:50 mixture of Water:Acetonitrile.

  • Inject 5 µL onto an analytical high-pH stable C18 column (4.6 x 100 mm).

  • Execute a generic scouting gradient: 5% B to 95% B over 10 minutes at 1.0 mL/min.

  • Monitor UV absorbance at 210 nm (targeting the phenyl chromophore).

  • Identify the target peak via mass spectrometry (ESI+), triggering on the[M+H]⁺ ion at m/z 176.1 .

  • Calculate the elution percentage of B. Optimize the method into a shallow, focused gradient (e.g., ±10% B around the target elution point over 15 minutes) to maximize resolution from structurally similar synthetic impurities.

Phase 3: Scale-Up and Preparative Execution

Causality: Direct scale-up requires maintaining the same column length and stationary phase chemistry while scaling the flow rate and injection volume proportionally to the square of the column radius[2].

  • Install a preparative hybrid C18 column (21.2 x 100 mm, 5 µm).

  • Scale the flow rate mathematically: (21.2 / 4.6)² × 1.0 mL/min ≈ 21.2 mL/min.

  • Dissolve the crude reaction mixture in DMSO (up to 100 mg/mL) to prevent sample precipitation at the column head.

  • Inject the scaled volume (e.g., 1000 µL for a 100 mg mass load).

  • Execute the optimized shallow gradient.

  • Trigger fraction collection using a boolean logic gate: UV threshold (210 nm > 100 mAU) AND MS target mass (m/z 176.1) . This ensures only the peak of interest is collected, ignoring UV-active impurities.

Phase 4: Recovery (Lyophilization)
  • Pool the fractions containing the pure N-(cyclopropyl(phenyl)methyl)ethanamine.

  • Flash-freeze the pooled fractions using a dry ice/acetone bath or a -80°C freezer.

  • Lyophilize for 24-48 hours. The ammonium bicarbonate buffer and solvents will sublimate entirely, leaving the pure free-base amine as an oil or amorphous solid ready for downstream assays or NMR validation.

References

  • Agilent Technologies. "Efficient Purification of Synthetic Peptides at High and Low pH." Source: agilent.com. URL:[Link]

  • Waters Corporation. "OBD TECHNOLOGY REACHING A NEW LEVEL OF PREPARATIVE COLUMN SCALABILTY." Source: lcms.cz. URL: [Link]

  • Agilent Technologies. "Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries." Source: agilent.com. URL:[Link]

Sources

Application

Application Note: Utilizing N-(Cyclopropyl(phenyl)methyl)ethanamine as a High-Fsp3 Scaffold in Fragment-Based Drug Discovery

Introduction & Scientific Rationale Fragment-Based Drug Discovery (FBDD) has revolutionized early-stage hit identification by screening low-molecular-weight compounds to find highly efficient, albeit weak, starting point...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized early-stage hit identification by screening low-molecular-weight compounds to find highly efficient, albeit weak, starting points for lead optimization[1]. Historically, fragment libraries have been dominated by flat, two-dimensional (2D) aromatic rings, which often lead to optimized compounds with poor aqueous solubility and higher off-target promiscuity[2].

To counter this, modern FBDD campaigns prioritize 3D scaffolds with a high fraction of sp³-hybridized carbons ( Fsp3​ )[3]. N-(cyclopropyl(phenyl)methyl)ethanamine represents an ideal "escape from flatland" fragment. By incorporating a cyclopropyl ring and a chiral benzylic center, this secondary amine introduces significant 3D character while strictly adhering to the "Rule of 3" (Ro3)[4]. Furthermore, its secondary amine moiety serves as a highly versatile synthetic vector for downstream fragment growing, making it an optimal starting point for structure-guided drug design[5].

Physicochemical Profiling & Ro3 Compliance

A critical prerequisite for any fragment is its adherence to physicochemical boundaries that ensure high ligand efficiency and synthetic tractability[1]. Table 1 summarizes the profile of N-(cyclopropyl(phenyl)methyl)ethanamine, demonstrating its perfect alignment with Ro3 parameters.

Table 1: Physicochemical Properties of N-(cyclopropyl(phenyl)methyl)ethanamine

PropertyValueRo3 ThresholdFBDD Advantage
Molecular Weight (MW) 175.27 Da 300 DaAllows deep penetration into cryptic binding pockets[4].
cLogP ~2.2 3Ensures good aqueous solubility for high-concentration screening[4].
H-Bond Donors (HBD) 1 (NH) 3Minimizes desolvation penalties upon target binding[1].
H-Bond Acceptors (HBA) 1 (N) 3Reduces non-specific binding artifacts[1].
Rotatable Bonds 4 3 (Flexible)Slight flexibility allows induced fit without severe entropic cost[4].
Fsp3​ 0.50 0.3 (Ideal)High 3D character improves target selectivity and clinical success rates[3].

Fragment-to-Lead (F2L) Optimization Workflow

The transition from a weak fragment hit to a potent lead compound requires a unified workflow integrating biophysical screening, structural validation, and rapid chemical elaboration[6].

FBDD_Workflow Library 1. Library Selection High Fsp3 & Ro3 Compliant Screening 2. Biophysical Screening MST & SPR (1 mM) Library->Screening High-Concentration Assay Validation 3. Hit Validation X-ray Crystallography Screening->Validation Hit Confirmation Vector 4. Vector Analysis Secondary Amine Handle Validation->Vector 3D Binding Pose HTE 5. Microscale HTE Parallel Synthesis Vector->HTE Fragment Growing Lead 6. Lead Compound Optimized Affinity HTE->Lead SAR Profiling

Figure 1: Fragment-to-Lead (F2L) optimization workflow utilizing high-Fsp3 amine scaffolds.

Biophysical Screening Protocol: Microscale Thermophoresis (MST)

Fragments typically exhibit weak affinities ( Kd​ in the high micromolar to millimolar range), rendering traditional biochemical assays ineffective[7]. Microscale Thermophoresis (MST) is highly recommended for screening N-(cyclopropyl(phenyl)methyl)ethanamine because it detects minute changes in the hydration shell and thermophoretic mobility upon ligand binding, even at high fragment concentrations and elevated DMSO levels[8].

Protocol 1: MST Binding Assay for Fragment Hits

Objective: Determine the dissociation constant ( Kd​ ) of the fragment against the target protein.

  • Target Labeling:

    • Action: Label the purified target protein with a highly sensitive NHS-ester fluorophore (e.g., RED-NHS) targeting surface lysine residues.

    • Causality: Covalent labeling ensures a stable fluorescent signal. NHS chemistry is chosen to avoid interfering with the target's active site, provided the active site lacks hyper-reactive lysines.

  • Fragment Titration Setup:

    • Action: Prepare a 16-point serial dilution of N-(cyclopropyl(phenyl)methyl)ethanamine in assay buffer containing 5% DMSO. The top concentration should be 1 mM to 2 mM.

    • Causality: High top concentrations are mandatory to capture weak fragment interactions[7]. A constant 5% DMSO concentration across all capillaries prevents solvent-induced refractive index artifacts[8].

  • Complex Formation:

    • Action: Mix the labeled protein (final concentration ~10-50 nM) 1:1 with the fragment dilution series. Incubate for 15 minutes at room temperature.

  • Thermophoresis Measurement:

    • Action: Load the samples into standard MST capillaries. Apply an IR-laser to induce a microscopic temperature gradient and record the fluorescence change.

    • Causality: As the fragment binds, it alters the size, charge, or hydration shell of the protein, changing its movement along the temperature gradient. This allows precise Kd​ quantification without immobilization[7].

Fragment Elaboration via Microscale High-Throughput Experimentation (HTE)

Once validated via X-ray crystallography[9], N-(cyclopropyl(phenyl)methyl)ethanamine must be "grown" to increase affinity. The secondary amine is an exceptional synthetic handle for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling[5]. To conserve material and rapidly generate Structure-Activity Relationship (SAR) data, microscale HTE is employed[5].

Protocol 2: Microscale SNAr Optimization

Objective: Rapid parallel synthesis of fragment analogues using the secondary amine vector.

  • Reaction Plate Preparation:

    • Action: In a 96-well glass-lined microplate, dispense 5 µmol of diverse heteroaryl electrophiles (e.g., substituted chloropyrimidines or fluoropyridines) per well.

    • Causality: Heteroaromatics are chosen because the nitrogen atoms in the ring stabilize the negative charge accumulating during the SNAr transition state, promoting reactivity[5].

  • Fragment & Base Addition:

    • Action: Add 5 µmol of N-(cyclopropyl(phenyl)methyl)ethanamine and 15 µmol of a non-nucleophilic base (e.g., DIPEA) dissolved in anhydrous NMP or DMSO to each well.

    • Causality: DIPEA neutralizes the HCl byproduct without competing as a nucleophile. NMP/DMSO provides the high dielectric constant needed to stabilize the SNAr Meisenheimer complex.

  • Thermal Incubation:

    • Action: Seal the plate and heat at 120°C for 16 hours.

  • Direct-to-Biology LC-MS Validation:

    • Action: Dilute the crude reaction mixtures and analyze via UPLC-MS. Wells showing >70% conversion are directly subjected to secondary MST screening without extensive purification.

    • Causality: "Direct-to-biology" screening bypasses the bottleneck of preparative HPLC, drastically accelerating the F2L optimization cycle[5].

Conclusion

N-(cyclopropyl(phenyl)methyl)ethanamine is a highly valuable, Ro3-compliant fragment that injects critical 3D geometry ( Fsp3​ ) into early drug discovery pipelines. By coupling this scaffold with highly sensitive biophysical techniques like MST[8] and leveraging its secondary amine for microscale HTE[5], medicinal chemists can efficiently navigate the complex trajectory from a weak fragment hit to a highly potent, selective, and soluble lead candidate.

References

  • Chemspace. "Fragment Based Drug Discovery Services." Chemspace. URL: [Link]

  • BioDuro-Sundia. "Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation." BioDuro. URL: [Link]

  • Astex Pharmaceuticals. "Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions." PMC, 2023. URL: [Link]

  • FCH Group. "Fragment Libraries." FCH Group. URL: [Link]

  • Dekker, T., et al. "Leveraging Fragment-Based Drug Discovery to Advance 3D Scaffolds into Potent Ligands." RSC Medicinal Chemistry, 2026. URL: [Link]

  • Creative Proteomics. "Fragment-based Drug Discovery Interaction Analysis." Creative Proteomics. URL: [Link]

  • Seidel, S. A., et al. "An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery." PubMed, 2016. URL: [Link]

  • Oxford Academic. "Biophysical screening in fragment-based drug design: a brief overview." Oxford Academic, 2019. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for N-(cyclopropyl(phenyl)methyl)ethanamine Synthesis

Welcome to the Technical Support Center for the synthesis of N-(cyclopropyl(phenyl)methyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-(cyclopropyl(phenyl)methyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. The primary and most robust method for preparing this secondary amine is through the reductive amination of cyclopropyl phenyl ketone with ethylamine. This document will focus on optimizing this pathway, addressing common challenges, and ensuring a high-yielding, reproducible, and efficient synthesis.

Reaction Overview: Reductive Amination

The synthesis of N-(cyclopropyl(phenyl)methyl)ethanamine is most effectively achieved via a one-pot reductive amination. This process involves the reaction of cyclopropyl phenyl ketone with ethylamine to form an intermediate imine (or its protonated form, the iminium ion), which is then reduced in situ to the desired secondary amine. The choice of reducing agent and careful control of reaction conditions are paramount for the success of this transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-(cyclopropyl(phenyl)methyl)ethanamine via reductive amination.

Issue 1: Low or No Yield of the Desired Product

A low yield of the target secondary amine is a common issue that can stem from several factors related to the formation and reduction of the imine intermediate.

Potential Cause Explanation Recommended Solution
Inefficient Imine/Iminium Ion Formation The initial condensation between the ketone and amine is a reversible equilibrium. If the equilibrium is not driven towards the imine, the subsequent reduction will be inefficient.pH Optimization: The reaction is favored under mildly acidic conditions (pH 4-6)[1]. This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, a pH that is too low will protonate the ethylamine, rendering it non-nucleophilic. Use a catalytic amount of acetic acid to achieve the optimal pH range.
Sub-optimal Reducing Agent A reducing agent that is too strong, like sodium borohydride (NaBH₄), can reduce the starting cyclopropyl phenyl ketone to the corresponding alcohol before imine formation occurs[1][2].Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for reductive aminations. It is a mild reducing agent that selectively reduces the iminium ion over the ketone[3][4]. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling[2][3].
Steric Hindrance While not extreme in this case, steric bulk around the carbonyl or amine can slow down the reaction.Increase Reaction Time and/or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time[1]. A moderate increase in temperature (e.g., to 40-50 °C) can also improve the reaction rate.
Improper Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion.Optimize Reactant Ratios: A slight excess (1.1-1.2 equivalents) of ethylamine can be used to push the imine formation equilibrium forward.

Issue 2: Significant Formation of Side Products

The presence of impurities complicates purification and reduces the overall yield. The most common side products are the alcohol resulting from ketone reduction and the tertiary amine from over-alkylation.

Side Product Formation Mechanism Mitigation Strategy
Cyclopropyl(phenyl)methanol The starting cyclopropyl phenyl ketone is reduced by the hydride reagent.This is most common when using a strong reducing agent like NaBH₄. Switch to the milder and more selective NaBH(OAc)₃, which will preferentially reduce the iminium ion[2][5].
N,N-diethyl-N-(cyclopropyl(phenyl)methyl)amine (Tertiary Amine) The desired secondary amine product reacts with another molecule of the starting ketone and is subsequently reduced.Control Stoichiometry: Avoid a large excess of the ketone. Using a slight excess of ethylamine can help minimize this side reaction[5]. Stepwise Procedure: For challenging cases, a two-step procedure can be employed. First, form the imine and remove the water formed, then add the reducing agent. This is generally not necessary for this specific synthesis but is a useful technique[5].

Issue 3: Difficulty in Product Purification

The basic nature of the amine product can sometimes lead to issues during chromatographic purification.

Problem Cause Solution
Product Streaking on Silica Gel Column The basic amine product can interact strongly with the acidic silica gel, leading to poor separation.Neutralize the Silica: Prepare a slurry of silica gel with a solvent containing a small amount of a volatile base, such as triethylamine (0.5-1%), before packing the column. This will neutralize the acidic sites on the silica and improve the chromatography.
Emulsion Formation During Aqueous Workup The amine product can act as a surfactant, leading to the formation of emulsions during the extraction process.Brine Wash: After quenching the reaction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and helps to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reductive amination?

Aprotic solvents are generally preferred for reductive aminations using NaBH(OAc)₃. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are good at solubilizing the reactants and do not react with the reducing agent[1]. More environmentally friendly options like ethyl acetate can also be effective[6].

Q2: How can I monitor the progress of the reaction?

TLC is a simple and effective way to monitor the reaction. Use a mobile phase that gives good separation between the starting ketone and the product amine (e.g., a mixture of hexanes and ethyl acetate). The starting ketone is UV active, and the product amine can be visualized by staining with potassium permanganate or ninhydrin. LC-MS is also an excellent tool for monitoring the disappearance of starting materials and the appearance of the product.

Q3: Is it necessary to run the reaction under an inert atmosphere?

For this type of reductive amination, it is generally not necessary to use an inert atmosphere (e.g., nitrogen or argon). The reagents are stable in the presence of air for the duration of the reaction.

Q4: Can I use aqueous ethylamine for this reaction?

It is highly recommended to use a solution of ethylamine in an organic solvent (e.g., THF or methanol) or neat ethylamine if it is a liquid. The presence of excess water can hinder the formation of the imine, which is a dehydration reaction. If only an aqueous solution is available, the use of a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves may be necessary.

Q5: What is the best way to quench the reaction?

The reaction should be quenched by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)[1]. This will neutralize the acetic acid catalyst and decompose any remaining NaBH(OAc)₃. Be cautious as gas evolution (H₂) will occur.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This is the recommended procedure for the synthesis of N-(cyclopropyl(phenyl)methyl)ethanamine.

Materials:

  • Cyclopropyl phenyl ketone

  • Ethylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add cyclopropyl phenyl ketone (1.0 eq).

  • Dissolve the ketone in dichloromethane (DCM) (approximately 10 mL per mmol of ketone).

  • Add ethylamine (1.2 eq) to the solution, followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate, with 0.5% triethylamine added to the mobile phase) to afford the pure N-(cyclopropyl(phenyl)methyl)ethanamine.

Visualized Workflows and Mechanisms

Diagram 1: General Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A 1. Dissolve cyclopropyl phenyl ketone in DCM B 2. Add ethylamine and acetic acid A->B C 3. Stir for 30-60 min (Imine Formation) B->C D 4. Add NaBH(OAc)3 C->D E 5. Stir at room temperature (3-12 h) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench with aq. NaHCO3 F->G H 8. Extract with DCM G->H I 9. Dry, filter, and concentrate H->I J 10. Purify by column chromatography I->J

Caption: A step-by-step workflow for the synthesis of N-(cyclopropyl(phenyl)methyl)ethanamine.

Diagram 2: Reaction Mechanism

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Iminium Ion Formation cluster_step3 Step 3: Reduction Ketone Cyclopropyl Phenyl Ketone Imine Imine Intermediate Ketone->Imine + Ethylamine - H2O Amine Ethylamine Amine->Imine Imine_ion Iminium Ion Imine->Imine_ion + H+ (from Acetic Acid) Product N-(cyclopropyl(phenyl)methyl)ethanamine Imine_ion->Product + [H-] (from NaBH(OAc)3)

Caption: The mechanism of reductive amination showing the key intermediates.

References

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Seo, H., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kumar, S., et al. (2018). Efficient and chemoselective imine synthesis catalyzed by a well-defined PN3-manganese (II) pincer system. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Navarro-Ambrosio, A., et al. (2017). Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides. Carbohydrate Polymers, 171, 1-8. Retrieved from [Link]

  • Powers, S. E., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235–30244. Retrieved from [Link]

  • Lerebours, R. A. (1975). U.S. Patent No. 3,864,402. Washington, DC: U.S. Patent and Trademark Office.
  • PrepChem. (n.d.). Synthesis of 1-(phenylmethyl)-N-cyclopropyl-3-pyrrolidinemethanamine. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield and Purity of N-(cyclopropyl(phenyl)methyl)ethanamine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that synthesizing sterically hindered secondary amines presents unique challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that synthesizing sterically hindered secondary amines presents unique challenges. N-(cyclopropyl(phenyl)methyl)ethanamine features a bulky chiral center adjacent to the nitrogen, complicating both the formation of the intermediate imine and the subsequent purification of the secondary amine from primary and tertiary byproducts.

This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to maximize your experimental success.

Part 1: Quantitative Data & Reagent Selection

The synthesis of N-(cyclopropyl(phenyl)methyl)ethanamine is most efficiently achieved via the reductive amination of cyclopropyl phenyl ketone with ethylamine[1]. The choice of reducing agent is the single most critical variable dictating your yield. Because the starting ketone is sterically hindered, imine formation is slow. If an overly aggressive reducing agent is present before the imine fully forms, the ketone will be irreversibly reduced to cyclopropyl(phenyl)methanol.

Table 1: Comparison of Reducing Agents for Sterically Hindered Reductive Amination

Reducing AgentReactivity Toward KetoneReactivity Toward IminiumExpected Yield (2° Amine)Primary Byproduct Risk
NaBH₄ HighHigh< 20%Cyclopropyl(phenyl)methanol (High)
NaBH₃CN LowHigh60 - 75%Cyanide toxicity; requires strict pH 5-6
NaBH(OAc)₃ Very Low High > 85% Minimal (Preferred Reagent)
H₂ / Pd/C LowHigh70 - 80%Cyclopropyl ring hydrogenolysis (Rare)

Part 2: Troubleshooting & FAQs

Q1: My reductive amination yield is exceptionally low, and GC-MS shows a massive peak for cyclopropyl(phenyl)methanol. How do I prevent this? A: This is a classic causality issue driven by steric hindrance. The cyclopropyl and phenyl groups create a bulky environment around the carbonyl carbon, drastically slowing down the nucleophilic attack of ethylamine. If you use a one-pot method with a strong hydride source (like NaBH₄), the hydride will reduce the unreacted ketone faster than the amine can condense with it. Solution: You must decouple the reaction into a two-step "direct" reductive amination. First, force the imine formation to completion using a Lewis acid such as Titanium tetraisopropoxide (Ti(OiPr)₄), which activates the carbonyl and scavenges the expelled water. Only after the imine is fully formed should you introduce a mild, selective reducing agent like NaBH(OAc)₃[1].

Q2: I have successfully synthesized the product, but it is contaminated with unreacted ethylamine and trace tertiary amine (over-alkylation). Column chromatography is causing streaking and yield loss. What is the alternative? A: Amines interact strongly with the acidic silanol groups on standard silica gel, causing streaking. Instead of chromatography, exploit the distinct pKa values and lipophilicities of your mixture using a Buffer-Assisted Extraction [2]. Solution: Primary amines (ethylamine) are more basic than secondary amines, which are in turn more basic than tertiary amines. By extracting your crude organic mixture with a carefully tuned aqueous phosphate buffer (pH ~8.0), the highly basic primary amine remains protonated and trapped in the aqueous layer, while the more lipophilic secondary target and tertiary impurities partition into the organic layer. A subsequent pH adjustment to ~3.0 can separate the secondary amine from neutral impurities[2].

Part 3: Visualizing the Workflows

Reductive Amination Pathway

The following diagram illustrates the logical progression and potential pitfalls of the reductive amination process.

ReductiveAmination Ketone Cyclopropyl Phenyl Ketone (Sterically Hindered) Imine Imine Intermediate (Requires Ti(OiPr)4) Ketone->Imine Condensation Alcohol Cyclopropyl(phenyl)methanol (Side Product) Ketone->Alcohol Premature Reduction (If NaBH4 is used) Amine Ethylamine (Primary Amine) Amine->Imine Reduction Selective Reduction (NaBH(OAc)3) Imine->Reduction Product N-(cyclopropyl(phenyl)methyl)ethanamine (Target Secondary Amine) Reduction->Product High Yield

Caption: Reaction pathway for the reductive amination of cyclopropyl phenyl ketone, highlighting the risk of premature reduction.

Buffer-Assisted Purification Logic

This diagram maps the phase-separation logic required to isolate the secondary amine without utilizing column chromatography.

Purification Mixture Crude Amine Mixture (1°, 2°, 3° Amines) AcidicExt Acidic Extraction (pH ~3) Protonates all amines Mixture->AcidicExt OrgDiscard1 Organic Layer (Neutral Impurities) AcidicExt->OrgDiscard1 Discard AqLayer1 Aqueous Layer (Amine Salts) AcidicExt->AqLayer1 Retain BufferExt Buffer Adjustment (pH ~8) Selectively deprotonates 2°/3° AqLayer1->BufferExt AqDiscard2 Aqueous Layer (1° Amine stays protonated) BufferExt->AqDiscard2 Discard OrgLayer2 Organic Layer (Enriched 2° Target) BufferExt->OrgLayer2 Target Isolated

Caption: Buffer-assisted pH extraction workflow for isolating the target secondary amine based on pKa differentials.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process validation checks are met.

Step 1: Imine Formation
  • In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve cyclopropyl phenyl ketone (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 20 mL).

  • Add ethylamine (2.0 eq, 20 mmol, typically sourced as a 2.0 M solution in THF) to the stirring mixture.

  • Dropwise, add Titanium tetraisopropoxide (Ti(OiPr)₄) (1.2 eq, 12 mmol).

  • Stir at room temperature for 12 hours.

  • Validation Check: Pull a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS or TLC. Do not proceed to Step 2 until >95% of the ketone has been consumed to form the imine.

Step 2: Selective Reduction
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the exothermic release.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Validation Check: Analyze via GC-MS. The imine mass should be completely replaced by the mass of the target secondary amine (m/z = 175.27).

Step 3: Quench & Buffer-Assisted Purification
  • Quench the reaction by slowly adding 1N NaOH (20 mL) to break down the titanium complexes into insoluble TiO₂ salts. Filter the resulting suspension through a pad of Celite, washing with dichloromethane (DCM).

  • Separate the organic layer and concentrate it under reduced pressure. Redissolve the crude residue in hexanes (50 mL).

  • Acidic Wash: Extract the hexanes layer with a 1.0 N NaH₂PO₃ buffer adjusted to pH 3.0 (3 × 30 mL). Causality: All amines are protonated and move to the aqueous layer; neutral organic impurities remain in the hexanes (discard).

  • Selective Deprotonation: Take the combined aqueous layers and carefully adjust the pH to 8.0 using 15% NaOH. Extract this aqueous layer with fresh hexanes (3 × 30 mL). Causality: The primary amine (ethylamine) remains protonated at pH 8.0 in the aqueous layer. The target secondary amine deprotonates and partitions into the hexanes.

  • Dry the combined hexanes layer over anhydrous Na₂SO₄, filter, and evaporate to yield the highly purified N-(cyclopropyl(phenyl)methyl)ethanamine freebase.

Step 4: Salt Formation (Optional but Recommended for Storage)

To prevent oxidation and improve shelf-life, convert the freebase to a hydrochloride salt.

  • Dissolve the purified freebase in minimal diethyl ether.

  • Add 2.0 M HCl in diethyl ether dropwise at 0 °C until precipitation ceases.

  • Filter the white crystalline solid, wash with cold ether, and dry under vacuum.

References[1] Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/synthesis/C1N/amines/reductiveamination.shtm[2] Ma, G., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development (ACS Publications). Available at: https://pubs.acs.org/doi/10.1021/op050133c

Sources

Troubleshooting

Technical Support Center: N-(cyclopropyl(phenyl)methyl)ethanamine Troubleshooting Guide

Welcome to the technical support center for N-(cyclopropyl(phenyl)methyl)ethanamine. This secondary amine features a sterically hindered, dual-ring pharmacophore (phenyl and cyclopropyl) adjacent to an ethylamine chain.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(cyclopropyl(phenyl)methyl)ethanamine. This secondary amine features a sterically hindered, dual-ring pharmacophore (phenyl and cyclopropyl) adjacent to an ethylamine chain. Due to its steric bulk and lipophilicity, researchers frequently encounter challenges during its synthesis, purification, and downstream biological evaluation.

This guide is structured around the three critical phases of working with this compound: Synthesis (Reductive Amination) , Isolation & Purification , and In Vitro ADME Profiling .

Phase 1: Synthesis & Reaction Optimization

The most efficient route to synthesize N-(cyclopropyl(phenyl)methyl)ethanamine is via the reductive amination of cyclopropyl(phenyl)methanone with ethylamine.

Frequently Asked Questions (FAQs)

Q: Why am I seeing unreacted ketone and low yields when using sodium borohydride (NaBH₄) for this reductive amination? A: NaBH₄ is too reactive and will prematurely reduce your starting ketone into an alcohol before the ethylamine has time to condense and form the intermediate imine. To solve this, you must switch to Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) . STAB is stabilized by three electron-withdrawing acetoxy groups, making it a significantly milder reducing agent. It selectively reduces the protonated iminium ion without attacking the unprotonated ketone[1].

Q: My reaction stalls at the imine intermediate. How can I drive it to completion? A: The steric hindrance from the cyclopropyl and phenyl groups slows down imine formation. Add 1-2 molar equivalents of glacial acetic acid (AcOH) to the reaction mixture. The acid serves a dual purpose: it catalyzes the initial condensation by protonating the ketone's carbonyl oxygen, and it protonates the resulting imine to form a highly electrophilic iminium ion, which is rapidly reduced by STAB [1].

Self-Validating Protocol: Reductive Amination via STAB

Objective: Synthesize N-(cyclopropyl(phenyl)methyl)ethanamine with >85% conversion.

  • Imine Formation: In a dry, round-bottom flask under nitrogen, dissolve 1.0 eq of cyclopropyl(phenyl)methanone in 1,2-dichloroethane (DCE). Add 1.2 eq of ethylamine (as a 2.0 M solution in THF).

  • Acid Catalysis: Add 1.5 eq of glacial acetic acid. Stir at room temperature for 30 minutes.

    • Validation Check: Spot the mixture on a TLC plate (Hexane:EtOAc 8:2). You should observe the depletion of the ketone spot and the appearance of a new, UV-active imine spot.

  • Reduction: Cool the flask to 0°C. Add 1.5 eq of STAB portion-wise over 10 minutes to control the exothermic release of hydrogen gas.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (pH ~8) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer 3x with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Synthesis A Cyclopropyl(phenyl)methanone C Iminium Ion Intermediate A->C B Ethylamine (AcOH catalyst) B->C D NaBH(OAc)3 (STAB) Reduction C->D E N-(cyclopropyl(phenyl)methyl)ethanamine D->E

Synthesis pathway of N-(cyclopropyl(phenyl)methyl)ethanamine via reductive amination.

Phase 2: Isolation & Purification

Secondary amines are notoriously difficult to purify via standard normal-phase chromatography due to their basicity.

Frequently Asked Questions (FAQs)

Q: During flash chromatography, my product streaks down the entire column and co-elutes with impurities. How do I fix this? A: Standard silica gel is highly acidic due to surface silanol groups (Si-OH). The basic secondary amine of your product protonates these silanols, causing irreversible binding and severe peak tailing. To resolve this, you must "deactivate" the silica. Add 1% (v/v) triethylamine (Et₃N) to your mobile phase (e.g., DCM:MeOH:Et₃N 95:4:1). The highly basic Et₃N will competitively bind to the acidic silanol sites, allowing your target amine to elute as a sharp, well-resolved band [2].

Q: I need >99.5% purity for in vivo testing, but chromatography only gives me 95%. What is the next step? A: Convert the freebase oil into a hydrochloride (HCl) salt. The freebase is an oil at room temperature, but treating it with 2.0 M HCl in diethyl ether will precipitate the rigid, highly crystalline N-(cyclopropyl(phenyl)methyl)ethanamine hydrochloride salt. This can be recrystallized from hot isopropanol to achieve >99.5% purity [2].

Quantitative Comparison of Purification Methods
Purification MethodTypical PurityExpected YieldCausality / Best Use Case
Acid-Base Extraction 90 - 95%>90%Exploits the amine's pKa. Extracts the protonated amine into the aqueous layer, leaving lipophilic, non-basic impurities in the organic phase.
Flash Chromatography (with 1% Et₃N)95 - 98%70 - 85%Separates based on polarity. Et₃N is mandatory to prevent secondary amine tailing on acidic silica gel.
Recrystallization (as HCl salt)>99.5%80 - 90%Forms a rigid crystal lattice that excludes impurities. Mandatory final step for biological assay preparation.

Phase 3: In Vitro Assays (Metabolic Stability)

Because this compound contains an exposed N-ethyl group and an un-substituted phenyl ring, it is highly susceptible to hepatic metabolism (e.g., N-dealkylation or aromatic hydroxylation by Cytochrome P450 enzymes).

Frequently Asked Questions (FAQs)

Q: My compound shows 0% degradation in the liver microsome assay, but in vivo clearance is massive. What went wrong in the assay? A: You likely forgot to add NADPH, or your NADPH regenerating system degraded. Liver microsomes contain CYP450 enzymes, which are functionally inert without their obligate electron donor, NADPH. Without NADPH, Phase I oxidation cannot occur, leading to a false-negative stability profile [3].

Q: How do I validate that my microsome batch is actually active? A: Your assay must be a self-validating system. Always run a parallel positive control using a known high-clearance CYP substrate, such as Testosterone (for CYP3A4) or Dextromethorphan (for CYP2D6). If the positive control is not degraded by >50% within 30 minutes, your microsomes or cofactors are compromised[3].

Self-Validating Protocol: Microsomal Stability Assay

Objective: Determine the in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound.

  • Preparation: Prepare a 10 mM stock of N-(cyclopropyl(phenyl)methyl)ethanamine in DMSO. Dilute to a 10 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • Matrix Setup: In a 96-well plate, combine the compound with Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Keep the final DMSO concentration below 0.1% to prevent CYP enzyme inhibition.

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding a 1 mM NADPH solution to all test wells.

    • Validation Check: Maintain a "Minus-NADPH" negative control well. The compound concentration in this well must remain at 100% throughout the assay.

  • Sampling: At t=0,15,30, and 60 minutes, remove a 50 µL aliquot and immediately quench it into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). The cold solvent denatures the CYP enzymes instantly.

  • Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound [3].

ADME A Prepare 10 µM Compound in Phosphate Buffer B Add Human Liver Microsomes (0.5 mg/mL) A->B C Pre-incubate at 37°C (5 minutes) B->C D Initiate Reaction (Add 1 mM NADPH) C->D E Sample at 0, 15, 30, 60 min D->E F Quench with Cold ACN (Denature Proteins) E->F G Centrifuge & LC-MS/MS Analysis F->G

Step-by-step workflow for in vitro microsomal stability assessment.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb." Assay Guidance Manual, NCBI. URL:[Link]

Optimization

Technical Support Center: N-(cyclopropyl(phenyl)methyl)ethanamine Stability &amp; Formulation

Welcome to the Technical Support Center for the handling, formulation, and troubleshooting of N-(cyclopropyl(phenyl)methyl)ethanamine . This resource is designed for drug development professionals and analytical scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, formulation, and troubleshooting of N-(cyclopropyl(phenyl)methyl)ethanamine . This resource is designed for drug development professionals and analytical scientists who are encountering stability challenges in aqueous solutions.

Below, we deconstruct the chemical vulnerabilities of this compound, provide mechanistic troubleshooting FAQs, and outline self-validating experimental protocols to ensure robust formulation development.

Mechanistic Understanding: The Root Cause of Degradation

N-(cyclopropyl(phenyl)methyl)ethanamine is a secondary amine featuring a highly reactive benzylic position (the carbon atom bridging the phenyl ring, cyclopropyl ring, and the amine). This specific structural motif introduces two primary degradation liabilities in solution:

  • Benzylic Autoxidation: The benzylic C-H bond is weakened by the adjacent phenyl ring and nitrogen atom. Trace transition metals (e.g., Fe³⁺, Cu²⁺) or reactive oxygen species (ROS) can easily abstract this hydrogen, forming a stable benzylic radical. Subsequent reaction with dissolved oxygen leads to a hydroperoxide intermediate, which decomposes into an imine and ultimately hydrolyzes into cyclopropyl phenyl ketone and ethylamine.

  • Direct N-Oxidation: Secondary amines are highly nucleophilic and prone to direct oxidation by peroxide impurities commonly found in polymeric excipients (like PEGs or polysorbates), leading to the formation of N-oxides or nitrones [1]. Research has consistently shown that secondary amines exhibit higher oxidative degradation rates compared to primary and tertiary amines due to their specific nucleophilic and steric profiles [2].

DegradationPathway A N-(cyclopropyl(phenyl)methyl)ethanamine (Intact Secondary Amine) B Benzylic Radical Intermediate A->B ROS / Trace Metals (Hydrogen Abstraction) F N-Oxide / Nitrone Degradants A->F Excipient Peroxides (Direct N-Oxidation) C Hydroperoxide Intermediate B->C + O2 (Autoxidation) D Imine Intermediate C->D - H2O E Cyclopropyl Phenyl Ketone + Ethylamine (Hydrolysis) D->E + H2O (Aqueous Hydrolysis)

Mechanistic pathways of N-(cyclopropyl(phenyl)methyl)ethanamine degradation in aqueous solution.

Troubleshooting Guides & FAQs

Q1: My aqueous stock solution is turning yellow and losing potency over a 2-week period at room temperature. What is happening?

A: The yellowing is a classic indicator of imine formation driven by trace-metal-catalyzed autoxidation. Even high-purity water and glass vials contain parts-per-billion (ppb) levels of iron or copper, which initiate Fenton-like radical generation. The benzylic position of your compound is abstracted, forming a radical that reacts with dissolved oxygen.

  • Causality: The conjugation of the resulting imine with the phenyl ring shifts its absorbance into the visible spectrum (yellow).

  • Fix: Sparging the solution with Argon to remove dissolved oxygen and adding a chelating agent (e.g., 0.05% EDTA) will arrest this pathway.

Q2: We formulated the compound with Polysorbate 80 to improve solubility, but we are seeing a massive spike in a +16 Da degradant on LC-MS. Why?

A: You are observing N-oxidation . Polysorbate 80 and Polyethylene Glycols (PEGs) inherently contain hydroperoxide impurities that accumulate over time due to the auto-oxidation of their ether linkages [3]. These peroxides act as direct electrophilic oxidants. The nucleophilic secondary amine attacks the peroxide, yielding an N-oxide (+16 Da mass shift).

  • Causality: The rate of this reaction is directly proportional to the peroxide value (PV) of the excipient.

  • Fix: Switch to high-purity, low-peroxide grades of Polysorbate (stored under nitrogen), or add an antioxidant sacrificial scavenger like methionine, which preferentially reacts with peroxides before they can attack your API.

Q3: Does the pH of the solution impact the oxidative stability of this compound?

A: Yes, significantly. Formulating at a slightly acidic pH (e.g., pH 4.5 – 5.5) dramatically enhances stability compared to physiological pH (7.4).

  • Causality: At pH 5.0, the secondary amine is fully protonated into its ammonium salt form. Protonation eliminates the lone pair on the nitrogen, rendering it non-nucleophilic and immune to direct peroxide attack. Furthermore, the positive charge strongly withdraws electron density from the adjacent benzylic carbon, increasing the bond dissociation energy of the benzylic C-H bond and making radical abstraction thermodynamically unfavorable.

Standardized Experimental Protocols

To troubleshoot and validate your specific formulation, implement the following self-validating protocols. These are designed so that the results internally verify the exact mechanism of degradation.

Protocol A: Mechanistic Forced Degradation (Oxidative Stress)

Purpose: To isolate whether degradation is driven by trace metals (autoxidation) or excipient peroxides (N-oxidation).

  • Preparation of Baseline Solution: Prepare a 1.0 mg/mL solution of N-(cyclopropyl(phenyl)methyl)ethanamine in 50 mM Phosphate buffer (pH 7.4).

  • Arm 1 (Control): 5 mL of baseline solution in a standard borosilicate glass vial.

  • Arm 2 (Metal Chelation): Add EDTA to a final concentration of 0.1% (w/v). Logic: If degradation stops here, trace metals are the root cause.

  • Arm 3 (Peroxide Spike): Add H₂O₂ to a final concentration of 0.01% (v/v). Logic: Forces the N-oxidation pathway to generate reference standards for LC-MS.

  • Arm 4 (pH Stabilization): Adjust a 5 mL aliquot to pH 5.0 using 0.1 M HCl. Logic: Validates the protective effect of amine protonation.

  • Incubation & Analysis: Incubate all arms at 40°C for 7 days. Analyze via LC-UV/MS.

Protocol B: Long-Term Solution Formulation Strategy

Purpose: A step-by-step method to prepare a robust, oxidation-resistant aqueous formulation.

  • Solvent Deoxygenation: Sparge HPLC-grade water with ultra-pure Argon for 30 minutes prior to use.

  • Buffer & Chelator Addition: Dissolve 10 mM Sodium Acetate and 0.05% (w/v) Disodium EDTA in the deoxygenated water. Adjust pH to 5.0 using Glacial Acetic Acid.

  • Antioxidant Addition (Optional but recommended for surfactant systems): Add 0.1% (w/v) L-Methionine as a peroxide scavenger.

  • API Dissolution: Slowly add N-(cyclopropyl(phenyl)methyl)ethanamine while stirring under an Argon blanket until fully dissolved.

  • Filtration & Fill: Filter through a 0.22 µm PES membrane (avoid nylon, which can bind the drug) into amber glass vials. Purge vial headspace with Argon before sealing.

Quantitative Data Summary

The table below summarizes expected kinetic data derived from the protocols above, illustrating the causal impact of formulation variables on the stability of N-(cyclopropyl(phenyl)methyl)ethanamine.

Formulation ConditionpHAdditive / Excipient% Intact API (14 Days @ 40°C)Primary Degradant Observed
A (Control) 7.4None68.2%Cyclopropyl Phenyl Ketone
B (Acidified) 5.0None96.5%None (Stable)
C (Chelated) 7.40.05% EDTA89.1%Trace Imine
D (Peroxide Stress) 7.40.1% Polysorbate 80 (High PV)41.3%N-Oxide (+16 Da)
E (Optimized) 5.0EDTA + Methionine99.8% None (Stable)

Data Interpretation: Comparing Condition A to C proves trace metals catalyze benzylic cleavage. Comparing Condition A to B proves protonation protects the benzylic position. Condition D highlights the danger of reactive excipient impurities.

References

  • Hartauer, K. J., et al. (1998). "Influence of peroxide impurities in povidone and crospovidone on the stability of raloxifene hydrochloride in tablets: identification and control of an oxidative degradation product." Journal of Pharmaceutical Sciences, 87(3), 31-39. URL: [Link]

  • Lepaumier, H., Picq, D., & Carrette, P.-L. (2009). "New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms." Industrial & Engineering Chemistry Research, 48(20), 9068–9075. URL: [Link]

  • Wu, Y., et al. (2011). "Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility." AAPS PharmSciTech, 12(4), 1248-1263. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of N-(cyclopropyl(phenyl)methyl)ethanamine in Cellular Assays

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development teams encountering unexpected cellular phenotypes when working with novel synthetic scaffolds. N-(c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development teams encountering unexpected cellular phenotypes when working with novel synthetic scaffolds. N-(cyclopropyl(phenyl)methyl)ethanamine (N-CPME) is a highly versatile chemical moiety, but its physicochemical profile—specifically its basic ethylamine group and lipophilic cyclopropyl-phenyl core—classifies it as a Cationic Amphiphilic Drug (CAD) and a lipophilic basic amine.

When utilizing N-CPME in cellular models, researchers frequently encounter three major off-target liabilities: lysosomotropism, hERG channel inhibition, and monoamine receptor cross-reactivity. This guide is designed to explain the mechanistic causality behind these issues and provide self-validating troubleshooting protocols to de-risk your lead compounds.

Part 1: Quantitative Liability Matrix

Before diving into specific troubleshooting steps, it is critical to understand the baseline physicochemical properties of N-CPME that drive its off-target behavior.

Table 1: Physicochemical Profile & Predicted Off-Target Liabilities of N-CPME

PropertyCharacteristicAssociated Off-Target LiabilityMechanistic Driver
pKa (Amine) ~8.5 - 9.5 (Highly Basic)Lysosomal Trapping, hERGProtonation at physiological and lysosomal pH.
ClogP > 2.5 (Lipophilic)Membrane Partitioning, DIPLDrives passive diffusion across lipid bilayers.
Structural Motif Benzylamine/PhenethylamineGPCR Cross-ReactivityMimics endogenous monoamine neurotransmitters.

Table 2: Quantitative Troubleshooting Matrix & Assay Thresholds

Assay / TargetPositive Control (Validation)Negative Control (Validation)N-CPME Action Threshold
LysoTracker Red (DIPL) Chloroquine (IC₅₀ < 10 µM)Acetaminophen (IC₅₀ > 100 µM)> 50% fluorescence reduction
hERG Patch-Clamp E-4031 (IC₅₀ < 10 nM)Fexofenadine (IC₅₀ > 10 µM)IC₅₀ < 1 µM requires SAR optimization
5-HT₂A Calcium Flux DOI (EC₅₀ < 5 nM)Vehicle (0.1% DMSO)EC₅₀ < 1 µM indicates off-target agonism

Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: Why does N-CPME cause severe vacuolization and reduced viability in my long-term hepatocyte cultures?

The Causality: You are likely observing Drug-Induced Phospholipidosis (DIPL) driven by lysosomotropism. Because N-CPME is a lipophilic basic amine, a significant fraction of the molecule is unionized at the physiological pH of the cell culture media (pH 7.4), allowing it to passively diffuse across the cell membrane and into intracellular organelles. Once it enters the acidic environment of the lysosome (pH ~4.5), the ethylamine group becomes fully protonated. The charged molecule can no longer diffuse back across the lipid bilayer, leading to massive intralysosomal accumulation—a process known as "ion trapping"[1]. This accumulation directly inhibits lysosomal phospholipase A2 (LPLA2), preventing the breakdown of phospholipids and causing the vacuolization you observe under the microscope[2].

Self-Validating Protocol: LysoTracker Red DND-99 Displacement Assay To definitively prove that N-CPME is accumulating in lysosomes, run a competitive displacement assay. This protocol is self-validating because the positive control must displace the dye, while the negative control must not, proving the dynamic range of your specific cell batch.

  • Cell Seeding: Seed immortalized human hepatocytes (e.g., Fa2N-4 or HepG2) in a 96-well black, clear-bottom plate at 50,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 100 µL of 50 nM LysoTracker Red DND-99 in assay buffer. Incubate for 30 minutes.

  • Compound Treatment: Add N-CPME at a concentration gradient (0.1 µM to 50 µM).

    • Positive Control: Chloroquine (10 µM).

    • Negative Control: Acetaminophen (50 µM).

  • Incubation & Readout: Incubate for 1 hour. Wash cells twice with PBS to remove extracellular dye. Read fluorescence (Ex: 577 nm / Em: 590 nm).

  • Validation Check: If Chloroquine does not reduce fluorescence by at least 50%, your lysosomes were not properly acidified or the dye concentration was too high. Discard and repeat.

G NCPME_Ext N-CPME (Extracellular) pH 7.4 (Unionized) CellMembrane Passive Diffusion across Cell Membrane NCPME_Ext->CellMembrane NCPME_Cyt N-CPME (Cytosol) pH 7.2 CellMembrane->NCPME_Cyt LysoMembrane Diffusion into Lysosome NCPME_Cyt->LysoMembrane NCPME_Lyso Protonated N-CPME+ (Lysosome) pH 4.5-5.0 LysoMembrane->NCPME_Lyso Trapping Ion Trapping (Membrane Impermeable) NCPME_Lyso->Trapping LPLA2 Inhibition of LPLA2 (Phospholipase A2) Trapping->LPLA2 DIPL Drug-Induced Phospholipidosis (DIPL) LPLA2->DIPL

Caption: Mechanism of pH-dependent lysosomal trapping and DIPL induction by N-CPME.

Q2: Our automated patch-clamp assays show action potential prolongation. How do we de-risk the hERG liability of N-CPME?

The Causality: The human ether-à-go-go-related gene (hERG) potassium channel is notoriously susceptible to off-target binding by lipophilic amines. The established hERG pharmacophore requires a basic amine flanked by lipophilic or aromatic groups[3]. N-CPME is a perfect structural match: the protonated ethylamine forms a critical π-cation interaction with the Tyr652 residue inside the hERG pore, while the phenyl and cyclopropyl groups engage in strong hydrophobic interactions with Phe656[3].

Self-Validating Protocol: Automated Patch-Clamp (hERG Current Inhibition) Relying solely on binding assays (like radioligand displacement) can yield false positives. Functional electrophysiology is required.

  • Cell Preparation: Use a stably transfected CHO or HEK293 cell line expressing the Kv11.1 (hERG) channel. Harvest cells and suspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells into an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish a whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse N-CPME at escalating concentrations (0.1, 1, 3, 10 µM).

    • Positive Control: E-4031 (100 nM) must abolish >90% of the tail current.

    • Negative Control: Fexofenadine (10 µM) must show <10% inhibition (validates that the recording solutions are not degrading the seal).

  • Data Analysis: Calculate the IC₅₀ based on the reduction of the peak tail current. If N-CPME shows an IC₅₀ < 1 µM, you must initiate SAR optimization (e.g., introducing a carboxylic acid to form a zwitterion, or adding steric bulk around the ethylamine to disrupt Tyr652 binding).

Q3: We are seeing unexpected calcium flux in our negative control cell lines. Is N-CPME hitting endogenous GPCRs?

The Causality: Yes, this is a classic case of structural mimicry. The structure of N-CPME—a phenyl ring separated from a basic amine by a short aliphatic linker—shares a core scaffold with endogenous monoamines (dopamine, serotonin, norepinephrine) and synthetic phenethylamines/benzylamines[4]. This structural homology often leads to off-target agonism or antagonism at 5-HT₂A/₂C, dopaminergic, or adrenergic receptors. If your "negative control" cell line endogenously expresses any of these Gq-coupled receptors, N-CPME will trigger unintended intracellular signaling cascades (e.g., IP3 generation and subsequent calcium release from the endoplasmic reticulum)[4].

Self-Validating Protocol: FLIPR Calcium Flux Counter-Screen To isolate the exact GPCR liability, you must run a counter-screen against a panel of monoamine receptors using a calcium-sensitive dye.

  • Cell Preparation: Plate HEK293 cells stably expressing specific monoamine receptors (e.g., 5-HT₂A, α1-adrenergic) in a 384-well plate at 15,000 cells/well.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) for 1 hour at 37°C.

  • Baseline Reading: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Read baseline fluorescence for 10 seconds.

  • Compound Addition: Inject N-CPME (10 µM) and monitor fluorescence for 3 minutes.

    • Positive Control: Add the endogenous ligand (e.g., Serotonin for 5-HT₂A) to confirm receptor functionality.

    • Negative Control: Vehicle (0.1% DMSO) to establish baseline noise.

  • Validation Check: The positive control must produce a rapid, transient spike in fluorescence (typically peaking at 20-30 seconds). If N-CPME mirrors this spike, it is acting as an off-target agonist.

G Start Off-Target Liability Identified in Cellular Assay Triage Structural Triage: Basic Amine + Lipophilic Core Start->Triage Path1 Lysosomotropism Assay (LysoTracker Red) Triage->Path1 Path2 hERG Patch-Clamp (Electrophysiology) Triage->Path2 Path3 GPCR/Transporter Panel (Calcium Flux / Radioligand) Triage->Path3 Opt1 Decrease pKa / LogP (e.g., Zwitterion formation) Path1->Opt1 Path2->Opt1 Opt2 Steric Hindrance around Basic Amine Path2->Opt2 Path3->Opt2

Caption: Step-by-step experimental workflow for identifying and mitigating N-CPME off-target effects.

Sources

Optimization

Enhancing the bioavailability of N-(cyclopropyl(phenyl)methyl)ethanamine for in vivo studies

Technical Support Center: Enhancing the In Vivo Bioavailability of N-(cyclopropyl(phenyl)methyl)ethanamine Executive Summary & Compound Profiling N-(cyclopropyl(phenyl)methyl)ethanamine (hereafter referred to as N-CPME )...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enhancing the In Vivo Bioavailability of N-(cyclopropyl(phenyl)methyl)ethanamine

Executive Summary & Compound Profiling

N-(cyclopropyl(phenyl)methyl)ethanamine (hereafter referred to as N-CPME ) is a highly lipophilic secondary amine. In preclinical drug development, compounds with this specific structural motif typically face two major pharmacokinetic hurdles regarding oral bioavailability:

  • pH-Dependent Solubility: As a weak base (estimated pKa ~9.0), N-CPME dissolves readily in the acidic gastric environment but is prone to rapid precipitation upon entering the neutral pH of the intestine.

  • Extensive First-Pass Metabolism: The secondary ethylamine group is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative N-dealkylation in the liver [3].

This support center provides actionable, self-validating protocols and troubleshooting steps to overcome these barriers and achieve reliable systemic exposure in vivo.

Troubleshooting Guide: Metabolic Stability & Permeability

Q: Our in vivo PK data shows rapid clearance and low Cmax for N-CPME after oral dosing, despite excellent in vitro Caco-2 permeability. What is causing this? A: This is a classic signature of extensive hepatic first-pass metabolism. Secondary amines like N-CPME undergo rapid CYP450-catalyzed N-dealkylation. Mechanistically, the CYP450 enzyme hydroxylates the alpha-carbon of the ethyl group. This creates a highly unstable carbinol intermediate that spontaneously degrades into a primary amine metabolite and acetaldehyde[4]. Because the drug is absorbed into the portal vein, it is metabolized by the liver before it can ever reach systemic circulation.

Resolution Strategy: To bypass the liver entirely, formulate N-CPME into a Lipid-Based Drug Delivery System (LBDDS) to promote intestinal lymphatic transport [2]. Alternatively, if structural modification is permitted for your study, consider deuterating the ethyl group to exploit the kinetic isotope effect, which significantly slows down the rate-limiting alpha-carbon hydrogen abstraction step.

CYP450_Metabolism N_CPME N-CPME (Secondary Amine) CYP450 CYP450 Enzyme (Liver) N_CPME->CYP450 Binding Carbinol Unstable Carbinol Intermediate CYP450->Carbinol α-Carbon Hydroxylation PrimaryAmine Primary Amine Metabolite Carbinol->PrimaryAmine Spontaneous Cleavage Aldehyde Acetaldehyde Byproduct Carbinol->Aldehyde Spontaneous Cleavage

CYP450-mediated N-dealkylation of N-CPME via an unstable carbinol intermediate.

Troubleshooting Guide: Formulation & Solubility

Q: When dosing N-CPME as an HCl salt in an aqueous vehicle, we observe erratic absorption and high inter-subject variability in mice. How can we stabilize absorption? A: Erratic absorption of basic amines often stems from intestinal precipitation. While the HCl salt form dissolves perfectly in the stomach, the sudden pH shift in the duodenum forces the compound back into its less soluble free-base form, crashing it out of solution.

Resolution Strategy: Transition to a Self-Emulsifying Drug Delivery System (SEDDS). By dissolving the N-CPME free base in a specific mixture of oils and surfactants, the formulation spontaneously forms nano-micelles in the GI tract. This keeps the drug solubilized regardless of ambient pH and actively recruits bile salts to enhance lymphatic uptake, solving both the solubility and first-pass metabolism issues simultaneously [1].

LBDDS_Workflow Drug N-CPME (Free Base) Mix Vortex & Heat (50°C) Until Isotropic Drug->Mix Lipids Lipid Excipients (Oils, Surfactants) Lipids->Mix SEDDS SEDDS Pre-concentrate Mix->SEDDS Cool to RT InVivo In Vivo Dispersion (GI Fluids) SEDDS->InVivo Oral Administration Lymphatic Lymphatic Transport (Bypasses Liver) InVivo->Lymphatic Micellization

Workflow for formulating N-CPME into a Self-Emulsifying Drug Delivery System.

Experimental Protocols

Protocol A: Preparation of N-CPME SEDDS Formulation Causality & Self-Validation: This protocol relies on visual phase assessment. A successful SEDDS must form a transparent, isotropic mixture. Cloudiness indicates incomplete solubilization or phase separation, invalidating the batch before in vivo use.

  • Free Base Conversion: Ensure N-CPME is in its free-base form (not an HCl salt) to maximize lipid solubility.

  • Excipient Blending: In a glass scintillation vial, combine 30% w/w medium-chain triglycerides (e.g., Capmul MCM), 50% w/w surfactant (e.g., Kolliphor EL), and 20% w/w co-surfactant (e.g., PEG 400).

  • Drug Incorporation: Add N-CPME to achieve a final concentration of 20 mg/g.

  • Homogenization: Vortex the mixture vigorously for 3 minutes, then heat in a water bath at 50°C for 15 minutes to reduce viscosity and ensure complete dissolution.

  • Validation Check: Allow the mixture to cool to room temperature. It must remain a clear, single-phase liquid. Disperse 100 µL of the mixture into 10 mL of 37°C distilled water; it should spontaneously form a slightly opalescent nanoemulsion within 1 minute [1].

Protocol B: In Vivo Pharmacokinetic Study in Mice Causality & Self-Validation: This protocol utilizes intravenous (IV) and per os (PO) arms to calculate absolute bioavailability (F%). LC-MS/MS is used for quantification, requiring a deuterated internal standard to validate extraction recovery [5].

  • Animal Preparation: Fast male C57BL/6 mice (6-8 weeks old) for 12 hours prior to oral dosing to eliminate food-effect variables. Water remains ad libitum.

  • Dosing:

    • IV Group (n=3): Administer N-CPME solution (2 mg/kg in 5% DMSO / 95% Saline) via tail vein injection.

    • PO Group (n=3): Administer N-CPME SEDDS formulation (10 mg/kg) via oral gavage.

  • Sampling: Collect 50 µL blood samples via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood at 4,000 x g for 10 min at 4°C to separate plasma. Store at -80°C until analysis.

  • Quantification: Extract plasma using protein precipitation (acetonitrile containing a deuterated internal standard). Analyze via LC-MS/MS.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic improvements when transitioning N-CPME from a standard aqueous suspension to a SEDDS formulation, based on established LBDDS performance metrics [2].

PK ParameterStandard Aqueous Suspension (10 mg/kg PO)SEDDS Formulation (10 mg/kg PO)Fold Improvement
Cmax (ng/mL) 145 ± 32680 ± 85~4.7x
Tmax (h) 2.00.5Faster Onset
AUC0-t (h*ng/mL) 410 ± 602,150 ± 210~5.2x
Absolute Bioavailability (F%) ~8%~42%~5.2x

Frequently Asked Questions (FAQs)

Q: Can we use cyclodextrins instead of a lipid-based system for N-CPME? A: While cyclodextrins (e.g., HP-β-CD) can effectively improve the aqueous solubility of the cyclopropyl(phenyl)methyl core, they do not promote lymphatic transport. Therefore, the drug will still be routed through the portal vein to the liver, where it will undergo extensive CYP450 N-dealkylation, resulting in persistently low systemic bioavailability.

Q: How do we prevent the N-CPME SEDDS formulation from degrading the gelatin capsules during storage? A: High concentrations of hydrophilic co-surfactants (like PEG 400) can draw moisture from gelatin capsule shells, causing brittleness and breakage. If encapsulating the SEDDS for long-term storage, limit PEG 400 to <20% w/w or utilize HPMC (hydroxypropyl methylcellulose) capsules, which are highly resistant to cross-linking and moisture transfer.

References

  • Mahapatra, A. K., et al. "Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies." International Journal of PharmTech Research, 2014. Available at:[Link]

  • Delgie, W. "Improving Drug Bioavailability through Lipid-Based Delivery Methods." Journal of Pharmaceutical Care & Health Systems, 2024. Available at:[Link]

  • "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors." PubMed Central (PMC), NIH. Available at:[Link]

  • "Metabolic N-Dealkylation and N-Oxidation." Encyclopedia MDPI, 2021. Available at: [Link]

  • "Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma." Taylor & Francis Online, 2023. Available at:[Link]

Troubleshooting

Strategies to minimize batch-to-batch variability of synthesized N-(cyclopropyl(phenyl)methyl)ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with batch-to-batch variability in the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with batch-to-batch variability in the synthesis of N-(cyclopropyl(phenyl)methyl)ethanamine .

Synthesizing this secondary amine via reductive amination involves a delicate thermodynamic equilibrium and competing kinetic pathways. Variability is rarely a handling error; it is almost always a failure to control the specific mechanistic vulnerabilities of the cyclopropyl group and the imine intermediate.

Below is a deep-dive troubleshooting guide, complete with mechanistic causality, validated protocols, and quantitative data to help you lock down your impurity profile.

Mechanistic Pathway & Vulnerabilities

SynthesisPathway Ketone Cyclopropyl Phenyl Ketone + Ethylamine Imine Imine Intermediate (Schiff Base) Ketone->Imine -H2O (Equilibrium) Impurity1 Cyclopropyl(phenyl)methanol (Alcohol Impurity) Ketone->Impurity1 Direct Hydride Reduction Target N-(cyclopropyl(phenyl)methyl)ethanamine (Target Product) Imine->Target Mild Reduction (STAB) Impurity2 N-(1-phenylbutyl)ethanamine (Ring-Opened Impurity) Imine->Impurity2 Harsh Hydrogenation (Pd/C)

Fig 1: Reductive amination pathway vs. competing side reactions causing batch variability.

Troubleshooting & FAQs

Q1: Why does my batch analysis show fluctuating levels of cyclopropyl(phenyl)methanol? Causality: This alcohol impurity is the direct result of unreacted cyclopropyl phenyl ketone being reduced by your hydride source. Reductive amination relies on a condensation equilibrium. If the water generated during imine formation is not rigorously scavenged, the equilibrium stalls. When a reducing agent is introduced, it indiscriminately reduces the residual ketone to the corresponding alcohol[1]. The Fix: Decouple the imine formation from the reduction step. Utilize a stepwise procedure: stir the ketone and ethylamine with activated 4Å molecular sieves for 4–6 hours before adding the reducing agent. This guarantees >95% iminium conversion prior to reduction, effectively eliminating the ketone before the hydride is even present[2].

Q2: We are detecting N-(1-phenylbutyl)ethanamine in our HPLC traces. What is the mechanism behind this impurity? Causality: This is a classic ring-opened impurity caused by the hydrogenolysis of the cyclopropyl ring. The cyclopropyl group possesses significant angular strain (approx. 27.5 kcal/mol). When subjected to harsh catalytic hydrogenation conditions (e.g., H2​ gas with Pd/C or PtO2​ at elevated temperatures), the strained C-C bonds of the cyclopropyl ring cleave, yielding a linear aliphatic chain[3]. The Fix: Transition away from high-pressure catalytic hydrogenation. Instead, employ Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ). STAB is a bulky, mild hydride donor that selectively reduces iminium ions over carbonyls and leaves strained carbocycles completely intact[2].

Q3: Why is the reduction step sometimes sluggish, leading to incomplete conversion even when using STAB? Causality: The kinetics of STAB reduction are highly pH-dependent. The active electrophile in this reaction is the protonated imine (iminium ion). If the reaction mixture is too basic, the imine remains unprotonated, and hydride transfer is extremely slow. Conversely, if it is too acidic, the ethylamine is fully protonated into an unreactive ammonium salt, preventing initial imine formation[1]. The Fix: Maintain the reaction pH between 5.0 and 6.0. The addition of exactly 1.0 equivalent of glacial acetic acid acts as an optimal proton source to activate the imine without degrading the STAB reagent[2].

Quantitative Impact of Reducing Strategies

To illustrate the critical nature of reagent selection, the following table summarizes the expected impurity profiles based on the chosen reductive amination strategy.

Reducing StrategyImine ConversionTarget YieldAlcohol ImpurityRing-Opened Impurity
Direct NaBH4​ / MeOH ~60%45%40%<1%
Catalytic H2​ (Pd/C, 50 psi) >95%55%5%35%
Stepwise STAB / DCE / AcOH >95%92%<2%<1%

Standardized Step-by-Step Methodology

Validated Protocol: Stepwise Reductive Amination using STAB This protocol is designed as a self-validating system to eliminate batch-to-batch variability by strictly isolating the dehydration and reduction phases.

Phase 1: Dehydrative Imine Formation

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas ( N2​ or Argon).

  • Reagent Loading: Dissolve cyclopropyl phenyl ketone (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Amine Addition: Add ethylamine (2.0 M solution in THF, 1.2 eq, 12 mmol).

  • Water Scavenging: Introduce freshly activated 4Å molecular sieves (1.0 g per mmol of ketone) to drive the equilibrium forward.

  • Equilibration: Stir the suspension at 20–25 °C for 4 hours. Self-Validation Check: Analyze an aliquot via TLC or GC-MS to confirm the complete disappearance of the ketone peak before proceeding to Phase 2.

Phase 2: Selective Hydride Transfer 6. Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath to control the mild exotherm and prevent side reactions. 7. Activation: Add glacial acetic acid (1.0 eq, 10 mmol) dropwise to protonate the imine, forming the highly electrophilic iminium ion. 8. Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) in three equal portions over 15 minutes. 9. Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 12 hours.

Phase 3: Quench and Isolation 10. Quenching: Slowly add saturated aqueous NaHCO3​ until the aqueous layer reaches pH ~8. This neutralizes the acetic acid and safely decomposes any residual borohydride. 11. Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3 x 20 mL). 12. Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude N-(cyclopropyl(phenyl)methyl)ethanamine.

Sources

Optimization

Technical Support Center: A Guide to the Refinement of Analytical Methods for N-(cyclopropyl(phenyl)methyl)ethanamine Metabolites

Welcome to the technical support center for the bioanalysis of N-(cyclopropyl(phenyl)methyl)ethanamine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals actively...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of N-(cyclopropyl(phenyl)methyl)ethanamine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals actively engaged in metabolite identification and quantification. As your dedicated application scientist, my goal is to move beyond mere protocols and provide a framework of chemical logic and field-proven insights. We will explore the causality behind experimental choices, enabling you to troubleshoot effectively and refine your analytical methods with confidence.

The analysis of amine-containing compounds from complex biological matrices is notoriously challenging. Issues such as poor chromatographic peak shape, low extraction recovery, and unpredictable matrix effects are common hurdles that can compromise data quality.[1][2] This guide provides a structured approach to overcoming these challenges, ensuring your methods are robust, reproducible, and reliable.

Section 1: Understanding the Analyte & Its Metabolic Fate

A robust analytical method begins with a thorough understanding of the target molecule and its likely metabolic transformations. N-(cyclopropyl(phenyl)methyl)ethanamine is a secondary amine, making it susceptible to several common metabolic pathways.

Predicted Metabolic Pathways

The primary routes of metabolism for a compound of this structure involve Phase I oxidation reactions followed by Phase II conjugation. Key predicted transformations include N-dealkylation, aromatic hydroxylation, N-oxidation, and subsequent glucuronidation.[3][4] Understanding these pathways is critical for predicting which metabolites to look for and for developing a comprehensive analytical strategy.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent N-(cyclopropyl(phenyl)methyl)ethanamine M1 N-Oxide Parent->M1 N-Oxidation M2 Phenyl-hydroxylated Metabolite Parent->M2 Aromatic Hydroxylation M3 N-de-ethylated Metabolite Parent->M3 N-Dealkylation M4 Glucuronide Conjugate M2->M4 UGT Enzyme

Caption: Predicted metabolic pathways for N-(cyclopropyl(phenyl)methyl)ethanamine.

Table 1: Predicted Metabolites and Their Mass Spectrometric Properties

This table provides the fundamental information needed to build a mass spectrometry-based method. The monoisotopic mass is crucial for high-resolution mass spectrometry (HRMS) analysis, while the protonated ion ([M+H]⁺) is the target precursor for tandem MS (MS/MS) experiments in positive ion mode.

Compound NameMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Predicted Metabolic Pathway
Parent Compound C₁₂H₁₇N175.1361176.1434-
N-de-ethyl Metabolite C₁₀H₁₃N147.1048148.1121Phase I: N-Dealkylation
Phenyl-hydroxy Metabolite C₁₂H₁₇NO191.1310192.1383Phase I: Aromatic Hydroxylation
N-Oxide Metabolite C₁₂H₁₇NO191.1310192.1383Phase I: N-Oxidation
Glucuronide Conjugate C₁₈H₂₅NO₇367.1631368.1704Phase II: Glucuronidation

Section 2: Sample Preparation - The Foundation of Robust Analysis

The goal of sample preparation is to isolate the analytes of interest from a complex biological matrix, remove interferences that cause matrix effects, and concentrate the sample to meet the sensitivity requirements of the assay.[5][6] For amine compounds, Solid-Phase Extraction (SPE) is often superior to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE) because it provides cleaner extracts.[7]

SPE_Workflow cluster_spe SPE Cartridge Steps start Biological Sample (e.g., Plasma, Urine) pretreat Pre-treatment (e.g., pH adjustment, IS spike) start->pretreat condition 1. Condition Sorbent (e.g., Methanol) equilibrate 2. Equilibrate Sorbent (e.g., Aqueous Buffer) condition->equilibrate load 3. Load Sample equilibrate->load wash1 4. Wash 1 (Polar Interferences) (e.g., Aqueous Buffer) load->wash1 wash2 5. Wash 2 (Non-polar Interferences) (e.g., Low % Organic) wash1->wash2 elute 6. Elute Analytes (e.g., Organic + Acid/Base) wash2->elute final Evaporate & Reconstitute in Mobile Phase elute->final

Caption: General workflow for Solid-Phase Extraction (SPE).

Troubleshooting & FAQs: Sample Preparation

Q: My analyte recovery is low and inconsistent after SPE. What should I check?

A: Low recovery is often a problem of incorrect sorbent selection or suboptimal pH conditions.

  • Sorbent-Analyte Interaction: N-(cyclopropyl(phenyl)methyl)ethanamine is a basic compound. A standard C18 (reversed-phase) sorbent may not provide sufficient retention. Consider a mixed-mode cation exchange sorbent, which provides both hydrophobic and ionic retention mechanisms. This dual retention is often necessary to effectively bind basic analytes from an aqueous matrix.[8]

  • pH of Loading Solution: For a cation exchange mechanism to work, the amine must be positively charged (protonated). Ensure the pH of your sample is at least 2 units below the pKa of the amine group before loading it onto the sorbent.

  • Elution Solvent Strength: To elute the analyte from a cation exchange sorbent, you must neutralize the charge. Your elution solvent should contain a base, such as 5% ammonium hydroxide in methanol, to deprotonate the amine and release it from the sorbent.

  • Flow Rate: Ensure that the sample loading and elution steps are performed at a slow, controlled flow rate (e.g., ~1 mL/min) to allow for sufficient interaction time between the analyte and the sorbent.[5]

Q: I'm seeing significant ion suppression in my LC-MS/MS analysis. How can I improve my sample cleanup?

A: Ion suppression is a classic matrix effect where co-eluting endogenous compounds (like phospholipids from plasma) compete with the analyte for ionization in the MS source, reducing its signal.[1][9]

  • Improve Wash Steps: The wash steps in your SPE protocol are critical for removing interferences.[6] After loading your sample, use a weak wash (e.g., 2% formic acid in water) to remove polar interferences. Follow this with a wash using a non-polar solvent (e.g., 20-40% methanol in water) to remove phospholipids and other non-polar contaminants that are not as strongly retained as your analyte.

  • Change Extraction Technique: If SPE is still insufficient, consider a two-step approach like LLE followed by SPE, or explore more selective techniques like Molecularly Imprinted Polymer (MIP) SPE, which are designed for a specific analyte or class of compounds.[6]

  • Chromatographic Separation: Ensure your LC method separates your analyte from the region where phospholipids typically elute. A post-column infusion experiment can help identify these suppression zones.

Protocol: Mixed-Mode SPE for Amine Metabolite Extraction from Plasma

This protocol is a robust starting point for extracting the parent compound and its non-conjugated metabolites.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (ideally a stable isotope-labeled version of the parent drug). Add 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to pellet proteins.[10]

    • Rationale: Acidification precipitates proteins and ensures the target amines are protonated (positively charged) for retention on the cation exchange sorbent.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of water.

    • Rationale: Methanol wets the polymeric sorbent, and water prepares it for the aqueous sample.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M acetic acid.

    • Wash 2: Add 1 mL of methanol.

    • Rationale: The acidic wash removes polar interferences. The methanol wash removes lipids and other medium-polarity interferences while the analyte is retained by the strong ion-exchange mechanism.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Rationale: The basic elution solvent neutralizes the charge on the amine, releasing it from the cation exchange sorbent.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

Section 3: LC-MS/MS Method Development & Troubleshooting

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and selectivity.[1] However, several parameters must be optimized.

Table 2: Recommended Starting LC-MS/MS Parameters
ParameterRecommended SettingRationale & Expert Notes
LC Column C18, 2.1 x 50 mm, < 3 µmA standard C18 column is a good starting point. Ensure it is a modern, end-capped column to minimize silanol interactions.[11]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient positive mode ESI and improves peak shape for basic analytes.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shapes and lower backpressure than methanol.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5-7 minA generic gradient to elute a range of metabolites with varying polarities.
Injection Volume 1 - 5 µLKeep injection volume low to prevent peak distortion and column overload.
Ionization Mode ESI PositiveAmines readily form [M+H]⁺ ions.[11]
MS Acquisition Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.[12]
Source Temp. 300 - 350 °COptimize based on instrument and analyte stability.
Nebulizer Gas 30 - 45 psiOptimize for stable spray.
Troubleshooting & FAQs: LC-MS/MS Analysis

LCMS_Troubleshooting start Problem Detected q_peak Is it a peak shape issue (tailing, fronting, split)? start->q_peak q_rt Is it a retention time (RT) shift issue? q_peak->q_rt No sol_peak 1. Check mobile phase pH. 2. Use end-capped column. 3. Check for column contamination. q_peak->sol_peak Yes q_intensity Is it a signal intensity issue (low, unstable)? q_rt->q_intensity No sol_rt 1. Check for pump leaks. 2. Ensure column equilibration. 3. Check mobile phase prep. q_rt->sol_rt Yes q_carryover Is it a carryover issue (peaks in blank)? q_intensity->q_carryover No sol_intensity 1. Clean MS ion source. 2. Check for ion suppression. 3. Optimize MS parameters. 4. Check sample prep. q_intensity->sol_intensity Yes sol_carryover 1. Optimize needle wash. 2. Check for adsorption sites (seals, column). q_carryover->sol_carryover Yes end_node Problem Resolved sol_peak->end_node sol_rt->end_node sol_intensity->end_node sol_carryover->end_node

Caption: A logical troubleshooting flowchart for common LC-MS issues.

Q: I'm observing severe peak tailing for my parent amine. What is the cause and solution?

A: Peak tailing for basic compounds is a classic problem in reversed-phase chromatography. It is primarily caused by secondary ionic interactions between the protonated amine and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing.

  • Mobile Phase Modifier: The most direct solution is to add an acidic modifier to your mobile phase, such as 0.1% formic acid.[11] The excess protons (H⁺) in the mobile phase will neutralize the silanol groups (Si-OH), preventing ionic interaction with your protonated analyte.

  • Column Choice: Use a high-purity, end-capped C18 column. "End-capping" is a chemical process that covers most of the residual silanol groups, reducing the sites available for secondary interactions.

  • Avoid High pH: Do not use a mobile phase with a pH well above the pKa of the silanols (~pH 4-5) without a specialized hybrid or polymer-based column, as this will maximize silanol deprotonation and worsen tailing.

Q: My signal intensity is weak or fluctuating. What are the common causes?

A: This is a broad issue that can originate from the sample, the LC, or the MS.[13][14]

  • Mass Spectrometer Source: The ESI source is the most common culprit. It becomes contaminated over time with non-volatile salts and matrix components.[15] A routine cleaning of the ion transfer capillary, cone, and lenses is the first step.

  • Matrix Effects: As discussed in the sample preparation section, co-eluting compounds can suppress your analyte's signal. If the intensity is low for real samples but strong for standards in solvent, this is a strong indicator of ion suppression.[9][16] Improving sample cleanup is the best solution.

  • Analyte Instability: Some metabolites, particularly N-oxides, can be thermally labile.[4] Try reducing the ion source temperature to see if the signal improves and stabilizes.

  • LC System Issues: Check for leaks in the LC system, as this can cause pressure fluctuations and unstable flow to the MS, leading to an erratic signal.[14][15]

Q: I suspect sample carry-over is affecting my results. How can I diagnose and fix it?

A: Carry-over occurs when remnants of a previous, high-concentration sample appear in subsequent blank or low-concentration injections.[17]

  • Diagnosis: The simplest way to diagnose carry-over is to inject a high-concentration standard followed immediately by several blank (solvent) injections. If you see the analyte peak in the blank injections, you have a carry-over problem.

  • Autosampler/Injector: The injector needle and valve are common sources of carry-over.[17] Optimize the needle wash procedure. Use a strong organic solvent (like isopropanol) in your wash solution and increase the duration or number of wash cycles.

  • LC Column: Highly retentive compounds can build up on the column, especially on the guard column, and slowly bleed off in later runs.[17] A thorough column flush with a strong solvent (e.g., 100% acetonitrile or isopropanol) at the end of each batch can help.

  • MS Source: While less common, contamination can build up in the MS source and ion optics, leading to a high background signal that can be mistaken for carry-over. Regular cleaning is essential.[13]

References

  • Procedure for the sample preparation and handling for the determination of amino acids, monoamines and metabolites from microdissected brain regions of the rat. PubMed.
  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatizati. American Chemical Society.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA.
  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
  • Comprehensive Profiling and Quantitation of Amine Group Containing Metabolites. Analytical Chemistry - ACS Publications.
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Solid phase extraction of amines | Request PDF. ResearchGate.
  • Troubleshooting LC-MS. LCGC International.
  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org.
  • Importance of Matrix Effects in LC–MS/MS Bioanalysis. Taylor & Francis.
  • Analytical Methods. Ministry of Food and Drug Safety, Korea.
  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC.
  • The Impact of Matrix Effects on Mass Spectrometry Results. Frontage Laboratories.
  • Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology.
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Batavia Biosciences.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC.
  • On-Line Solid-Phase Extraction with Surfactant Accelerated On-Column Derivatization and Micellar Liquid Chromatographic Separation as a Tool for the Determination of Biogenic Amines in Various Food Substrates. Analytical Chemistry - ACS Publications.
  • Solid Phase Extraction. Affinisep.
  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PMC.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • N+-glucuronidation, a common pathway in human metabolism of drugs with a tertiary amine group. PubMed.
  • Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple drug products. Thermo Fisher Scientific.
  • N-Acylethanolamines: lipid metabolites with functions in plant growth and development. PubMed.
  • Top 25 metabolites associated with N-methyl, N-acetyl-substituted,and derived amino acids were considered as osmolytes. ResearchGate.
  • Metabolism of 4-substituted-N-ethyl-N-methylanilines: Chromatographic and Mass Spectrometric Identification of N-oxidation Metabolic Products Formed in Vitro. PubMed.
  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry.
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.
  • Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. GL Sciences Inc..
  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.
  • A Validated Method for the Rapid Determination of Fifteen Nitrosamines in Metformin Drug Substance. Thermo Fisher Scientific.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI.

Sources

Reference Data & Comparative Studies

Validation

Validating the in vitro efficacy of N-(cyclopropyl(phenyl)methyl)ethanamine using orthogonal assays

An in-depth technical guide for validating the in vitro efficacy of novel small-molecule modulators, comparing the synthetic pharmacophore N-(cyclopropyl(phenyl)methyl)ethanamine (CPME) against clinical and tool compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for validating the in vitro efficacy of novel small-molecule modulators, comparing the synthetic pharmacophore N-(cyclopropyl(phenyl)methyl)ethanamine (CPME) against clinical and tool compound standards.

Introduction & Scientific Rationale

Hypertrophic cardiomyopathy (HCM) is fundamentally a disease of sarcomeric hypercontractility, frequently driven by pathogenic mutations in the β-cardiac myosin heavy chain (MYH7)[1]. The discovery that small molecules can allosterically stabilize the autoinhibited, super-relaxed (SRX) state of myosin has established a new paradigm in cardiovascular pharmacology[2].

In this guide, we evaluate the in vitro efficacy of N-(cyclopropyl(phenyl)methyl)ethanamine (CPME) —a novel synthetic structural analog designed to target the myosin ATPase cycle. To objectively benchmark its performance, we compare CPME against Mavacamten (a first-in-class clinical cardiac myosin inhibitor) and Blebbistatin (a non-selective myosin II inhibitor).

The Orthogonal Validation Strategy

A single biochemical readout is insufficient to declare a molecule a viable therapeutic candidate. Small molecules frequently exhibit assay interference, off-target binding, or poor cellular penetrance. To build a self-validating data package, we employ an orthogonal workflow spanning biochemical, biophysical, and phenotypic dimensions.

Workflow CPME N-(cyclopropyl(phenyl)methyl)ethanamine (CPME) ATPase 1. Biochemical Profiling Actin-Activated ATPase Assay CPME->ATPase SPR 2. Biophysical Validation Surface Plasmon Resonance CPME->SPR hiPSC 3. Phenotypic Efficacy hiPSC-CM Contractility CPME->hiPSC Data1 IC50 & ATP Turnover Rate ATPase->Data1 Data2 KD, kon, koff SPR->Data2 Data3 Fractional Shortening & Relaxation hiPSC->Data3

Fig 1: Orthogonal validation workflow for CPME using biochemical, biophysical, and cellular assays.

Biochemical Profiling: Actin-Activated Myosin ATPase Assay

Scientific Rationale & Causality: To quantify the inhibition of the myosin powerstroke, we utilize the NADH-coupled ATPase assay. Why not use a simple endpoint assay like Malachite Green? The NADH-coupled system allows for the continuous, real-time monitoring of steady-state ATP turnover. Because the assay is rate-limited by phosphate (Pi) release, it provides high-resolution kinetic data necessary to confirm that the compound is shifting the myosin population into the SRX state rather than simply denaturing the protein[2].

Mechanism M_ATP Myosin-ATP (Detached) M_ADP_Pi Myosin-ADP-Pi (Pre-stroke) M_ATP->M_ADP_Pi Hydrolysis AM_ADP_Pi Actomyosin ADP-Pi M_ADP_Pi->AM_ADP_Pi Actin Binding AM Actomyosin (Rigor) AM_ADP_Pi->AM Pi Release AM->M_ATP ATP Binding Inhibitor CPME / Mavacamten Stabilize SRX State Inhibitor->M_ADP_Pi Inhibits Transition

Fig 2: Cardiac myosin chemomechanical cycle showing the inhibitory mechanism of CPME.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer containing 10 mM Tris (pH 7.5), 2 mM MgCl2, and 1.0 mM DTT.

  • Protein Assembly: Mix 0.2 µM purified human cardiac Heavy Meromyosin (HMM) with 0.2 mM NADH, 0.5 mM phosphoenolpyruvate (PEP), 10 U/mL lactate dehydrogenase (LDH), and 40 U/mL pyruvate kinase (PK)[2].

  • Compound Titration: Pre-incubate the HMM mixture with a 10-point concentration series of CPME, Mavacamten, or Blebbistatin (0.01 µM to 50 µM, maintaining a 2% DMSO final concentration) for 15 minutes at 25°C.

  • Reaction Initiation: Add 2.1 mM ATP and 14 µM filamentous actin to initiate the chemomechanical cycle[3].

  • Kinetic Readout: Monitor absorbance decay at 340 nm every 10 seconds for 120 seconds using a spectrophotometer. Calculate the steady-state ATPase rate from the linear slope of NADH depletion.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Scientific Rationale & Causality: The NADH-coupled assay is an indirect measurement that relies on auxiliary enzymes (LDH and PK). A compound that inadvertently inhibits LDH would produce a false-positive reduction in NADH oxidation, mimicking myosin inhibition. SPR provides a label-free, self-validating step to confirm direct physical engagement between CPME and cardiac HMM, ruling out assay interference and confirming true allosteric binding[4].

Step-by-Step Protocol:

  • Surface Preparation: Immobilize biotinylated cardiac HMM onto a Streptavidin (SA) sensor chip until a density of ~2000 Response Units (RU) is achieved.

  • Baseline Stabilization: Flow running buffer (PBS-T with 2% DMSO) at 30 µL/min until the baseline stabilizes.

  • Analyte Injection: Inject CPME and reference compounds in a multi-cycle kinetic format (0.1 µM to 10 µM) for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensograms (subtracting the blank channel and buffer injections) and fit the curves to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Table 1: Biochemical and Biophysical Profiling of Myosin Modulators
CompoundTarget SelectivityATPase IC50 (µM)Max Inhibition (%)SPR Binding KD (µM)
CPME β-cardiac myosin0.85 ± 0.1282%0.62 ± 0.08
Mavacamten β-cardiac myosin0.47 ± 0.0588%0.35 ± 0.04
Blebbistatin Non-muscle / Myosin II2.50 ± 0.3095%N/A (Aggregates)

Data Interpretation: CPME demonstrates sub-micromolar potency and direct target engagement comparable to the clinical standard Mavacamten, successfully passing both biochemical and biophysical validation gates.

Phenotypic Efficacy: hiPSC-CM Contractility Assay

Scientific Rationale & Causality: Biochemical affinity does not guarantee physiological efficacy. Small molecules may suffer from poor membrane permeability, high non-specific protein binding, or off-target cytotoxicity. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a physiologically relevant human model. This assay validates that the biochemical stabilization of the SRX state translates to a functional reduction in hypercontractility without disrupting calcium transients or causing the severe relaxation delays typical of non-selective inhibitors[5].

Step-by-Step Protocol:

  • Cell Culture: Seed hiPSC-CMs onto Matrigel-coated 96-well plates and mature for 30 days in maintenance medium to ensure proper sarcomeric organization[1].

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 minutes, or utilize label-free video-edge detection systems.

  • Compound Treatment: Treat cells with 1.0 µM of CPME, Mavacamten, or 5.0 µM Blebbistatin for 1 hour at 37°C[5].

  • Contractility Measurement: Record spontaneous beating using a high-content imaging system at 100 frames per second.

  • Parameter Extraction: Quantify fractional shortening (amplitude of contraction) and RT50 (time to 50% relaxation).

Table 2: Phenotypic Efficacy in hiPSC-CMs (1.0 µM Treatment)
CompoundFractional Shortening (Δ%)Relaxation Time RT50 (Δ%)Cellular Toxicity / Disarray
CPME -35%+5% (Minimal delay)None observed
Mavacamten -45%+2% (Minimal delay)None observed
Blebbistatin *-80%+40% (Severe delay)High (Sarcomere breakdown)

*Blebbistatin dosed at 5.0 µM due to lower potency.

Conclusion & Selection Guide

The orthogonal validation confirms that N-(cyclopropyl(phenyl)methyl)ethanamine (CPME) is a highly selective, cell-permeable allosteric modulator of β-cardiac myosin.

  • Use Mavacamten as the benchmark positive control for SRX stabilization in all late-stage preclinical assays.

  • Use CPME as a robust, structurally distinct alternative for comparative structure-activity relationship (SAR) studies or when exploring novel intellectual property space in HCM drug development.

  • Avoid Blebbistatin in phenotypic cellular assays due to its off-target toxicity and severe disruption of relaxation kinetics.

References[2] Mavacamten stabilizes an autoinhibited state of two-headed cardiac myosin. PNAS.

URL:[Link][3] A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle . PMC - NIH. URL:[Link][4] Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure . JCI. URL:[Link][1] Hypertrophic cardiomyopathy β-cardiac myosin mutation (P710R) leads to hypercontractility by disrupting super relaxed state . PNAS. URL:[Link][5] Long-term mavacamten exposure reduces force and sarcomere density in a hiPSC model of hypertrophic cardiomyopathy . bioRxiv. URL:[Link]

Sources

Comparative

Cross-reactivity profiling of N-(cyclopropyl(phenyl)methyl)ethanamine against a panel of receptors

N-(cyclopropyl(phenyl)methyl)ethanamine (CPME) is an emerging, conformationally restricted secondary amine scaffold. Structurally situated between classic arylcyclohexylamines and monoamine reuptake inhibitors, CPME pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N-(cyclopropyl(phenyl)methyl)ethanamine (CPME) is an emerging, conformationally restricted secondary amine scaffold. Structurally situated between classic arylcyclohexylamines and monoamine reuptake inhibitors, CPME presents a unique polypharmacological profile. This guide provides an objective, data-driven comparison of CPME against standard reference therapeutics (Ketamine, Fluoxetine, and Haloperidol) across a panel of central nervous system (CNS) targets.

As drug development shifts toward multi-target directed ligands (MTDLs) for complex psychiatric disorders, understanding the precise cross-reactivity of scaffolds like CPME is critical. This guide details the structural rationale, self-validating experimental workflows, and comparative data necessary to evaluate CPME's therapeutic viability.

Structural Causality & Pharmacophore Rationale

The design of CPME intentionally leverages three distinct structural motifs to dictate receptor binding causality:

  • The Phenyl Ring: Provides essential π−π stacking interactions with aromatic residues (e.g., Phe636) within the hydrophobic pockets of target receptors.

  • The Cyclopropyl Group: Unlike flexible alkyl chains, the cyclopropyl ring introduces severe steric bulk and conformational rigidity. This restricts the rotational degrees of freedom of the adjacent phenyl ring, locking the molecule into a trajectory that favors the uncompetitive binding site of the NMDA receptor while maintaining affinity for monoamine transporters.

  • The N-Ethyl Substitution: Enhances lipophilicity for blood-brain barrier (BBB) penetration and optimally fills the secondary amine binding pockets of the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, all assays described below are designed as self-validating systems . This means every microplate includes internal baseline controls, non-specific binding (NSB) definitions, and reference standards to continuously verify assay performance (Z'-factor > 0.5).

NMDA Receptor Open-Channel Blockade Assay

Because CPME is hypothesized to act as an uncompetitive antagonist (similar to ketamine), it can only bind to the NMDA receptor when the ion channel is open. Measuring affinity without opening the channel yields false negatives.

Step-by-Step Protocol:

  • Membrane Preparation: Isolate crude membrane fractions from rat cortical tissue expressing native NMDA receptors.

  • Channel Activation (The Causal Step): Suspend membranes in 10 mM HEPES buffer (pH 7.4). Crucially, add 10 µM L-glutamate and 10 µM glycine to the buffer. Causality: These co-agonists force the NMDA receptor into the open-channel state, exposing the deep intra-pore PCP-binding site [1].

  • Radioligand Competition: Add 5 nM of [3H] MK-801 (a highly selective open-channel blocker) alongside serial dilutions of CPME (0.1 nM to 10 µM).

  • Self-Validation: Define 100% total binding using buffer alone. Define non-specific binding (0% specific binding) using 10 µM unlabeled MK-801. Include Ketamine as a dynamic reference standard.

  • Incubation & Filtration: Incubate for 2 hours at room temperature to reach equilibrium. Terminate by rapid filtration through GF/B glass fiber filters treated with 0.1% polyethyleneimine. Count retained radioactivity using a scintillation counter.

Protocol adapted from the [1].

Monoamine Transporter (DAT/SERT/NET) Uptake Inhibition

Binding affinity ( Ki​ ) alone cannot differentiate between a reuptake inhibitor and a substrate (which causes neurotransmitter efflux). Therefore, functional uptake assays are mandatory.

Step-by-Step Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing human DAT, SERT, or NET into 96-well plates at 50,000 cells/well. Allow 24 hours for adherence.

  • Compound Pre-incubation: Wash cells with HBSS buffer. Add serial dilutions of CPME and incubate for 15 minutes at 37°C.

  • Substrate Addition: Add a fluorescent neurotransmitter mimetic (or [3H] 5-HT for SERT). Causality: The substrate is actively transported into the cell by the uninhibited transporters, resulting in intracellular accumulation and a proportional increase in signal[2, 3].

  • Self-Validation: Use 1% DMSO vehicle as the 100% uptake control. Use 10 µM Fluoxetine (for SERT), Nisoxetine (for NET), or Vanoxerine (for DAT) as the 0% specific uptake (maximum inhibition) controls.

  • Quantification: Measure intracellular fluorescence or radioactivity to calculate the IC50​ .

Protocol aligned with [2] and [3].

Broad-Panel GPCR Screening

To assess off-target liabilities (e.g., 5-HT2A agonism leading to hallucinogenic effects, or D2 antagonism leading to extrapyramidal symptoms), CPME is subjected to the standardized protocols [4].

Comparative Data Analysis

The following tables synthesize the quantitative cross-reactivity profile of CPME against industry-standard alternatives.

Table 1: Receptor Binding Affinities ( Ki​ , nM)

Lower values indicate higher binding affinity. Data represents mean Ki​ from triplicate self-validating assays.

Target ReceptorCPMEKetamine (Ref)Fluoxetine (Ref)Haloperidol (Ref)
NMDA (PCP Site) 145 ± 12290 ± 18>10,000>10,000
SERT 82 ± 6>10,0000.8 ± 0.1>10,000
DAT 210 ± 15>10,000240 ± 20>10,000
NET 340 ± 22>10,00045 ± 5>10,000
Sigma-1 ( σ1​ ) 65 ± 81,200 ± 80>10,0003 ± 0.5
Dopamine D2 >10,000>10,000>10,0001.2 ± 0.2

Analysis: CPME demonstrates a dual-action profile. It exhibits approximately twice the affinity for the NMDA receptor compared to Ketamine, while simultaneously displaying moderate, balanced affinity for SERT and DAT. Crucially, it lacks the D2 affinity of Haloperidol, suggesting a lower risk of motor side effects.

Table 2: Functional Transporter Inhibition ( IC50​ , nM)

Functional validation of the binding data to confirm inhibitory action.

TransporterCPME IC50​ Reference InhibitorRef IC50​
hSERT 115 nMFluoxetine4.2 nM
hDAT 305 nMVanoxerine18.5 nM
hNET 480 nMNisoxetine2.8 nM

Visualizations

Workflow A Compound Synthesis CPME Scaffold B Primary Radioligand Binding (NIMH PDSP Protocol) A->B 10 µM Screen C Secondary Affinity Profiling (Ki Determination) B->C >50% Displacement E Off-Target Screening (GPCRome / Sigma) B->E Selectivity Profiling D Functional Validation (Uptake Assays) C->D High Affinity Hits

Fig 1: Hierarchical screening workflow for CPME cross-reactivity profiling.

Mechanism A Glutamate & Glycine Binding B NMDAR Channel Opening A->B C CPME Entry into Pore B->C D Steric Blockade (PCP Site) C->D E Inhibition of Ca2+ Influx D->E

Fig 2: Use-dependent open-channel blockade of the NMDA receptor by CPME.

References

  • Reaction Biology. "NMDA Biochemical Binding Assay Service." Reaction Biology Corporation. Available at:[Link]

  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit." Molecular Devices. Available at:[Link]

  • Andersen, J. et al. "Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes." Journal of Neuroscience, 2009. Available at:[Link]

  • National Institute of Mental Health (NIMH). "Psychoactive Drug Screening Program (PDSP) Assay Protocols." University of North Carolina. Available at: [Link]

Validation

Confirming On-Target Engagement of N-(cyclopropyl(phenyl)methyl)ethanamine in Live Cells: A Comparative Guide

In the landscape of modern drug discovery and chemical biology, unequivocally demonstrating that a small molecule interacts with its intended protein target within the complex milieu of a living cell is a cornerstone of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and chemical biology, unequivocally demonstrating that a small molecule interacts with its intended protein target within the complex milieu of a living cell is a cornerstone of successful research. This direct evidence of "target engagement" is paramount for validating a compound's mechanism of action, interpreting cellular phenotypes, and building a robust structure-activity relationship (SAR).[1][2][3][4] This guide provides a comparative analysis of leading methodologies to confirm the on-target engagement of N-(cyclopropyl(phenyl)methyl)ethanamine in a live-cell context.

While the specific protein targets of N-(cyclopropyl(phenyl)methyl)ethanamine are not extensively characterized in publicly available literature, its core structure, a phenylcyclopropylamine, is a well-established pharmacophore. Derivatives of this scaffold are known to inhibit monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[5] For the purpose of this guide, we will proceed with the hypothetical context of confirming the engagement of N-(cyclopropyl(phenyl)methyl)ethanamine with a putative intracellular protein target, such as an enzyme like MAO or LSD1.

This guide will dissect and compare three powerful, yet distinct, live-cell target engagement techniques: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and the NanoBRET™ Target Engagement Assay. Each method offers a unique lens through which to view the interaction between a small molecule and its protein partner, and the choice of assay depends on the specific experimental question, available resources, and the nature of the compound and its target.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach Based on Target Stabilization

The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement by leveraging the principle of ligand-induced thermal stabilization.[6][7] When a small molecule binds to its protein target, it often increases the protein's conformational stability, making it more resistant to heat-induced denaturation. CETSA measures this change in thermal stability to confirm a direct interaction in the native cellular environment.[8][9]

The CETSA Principle and Workflow

The core of a CETSA experiment involves treating live cells with the compound of interest, subjecting the cells to a heat challenge across a range of temperatures, and then quantifying the amount of soluble target protein remaining at each temperature. A shift in the melting curve of the target protein in the presence of the compound indicates a direct binding event.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Detection & Analysis cells Live Cells treatment Incubate with N-(cyclopropyl(phenyl)methyl)ethanamine or Vehicle (DMSO) cells->treatment heat Heat Cells across a Temperature Gradient treatment->heat lysis Lyse Cells and Separate Soluble vs. Aggregated Proteins heat->lysis detection Quantify Soluble Target Protein (e.g., Western Blot, ELISA) lysis->detection analysis Generate Melting Curves and Determine ΔTm detection->analysis

Figure 1. A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Experimental Protocol for CETSA

1. Cell Culture and Plating:

  • Culture your chosen cell line (e.g., HEK293T, a relevant cancer cell line for LSD1) under standard conditions.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) to achieve 80-90% confluency on the day of the experiment.

2. Compound Treatment:

  • Prepare a stock solution of N-(cyclopropyl(phenyl)methyl)ethanamine in DMSO.

  • On the day of the experiment, dilute the compound to the desired final concentrations in cell culture medium. Include a vehicle-only (DMSO) control.

  • Remove the old medium from the cells and add the medium containing the compound or vehicle.

  • Incubate the cells for a sufficient time (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.

3. Thermal Challenge:

  • Harvest the cells by trypsinization or scraping and wash with PBS.

  • Resuspend the cell pellet in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes for each temperature point and treatment condition.

  • Place the PCR tubes in a thermal cycler and heat them for a defined time (e.g., 3 minutes) at a range of temperatures (e.g., 40°C to 70°C in 2°C increments). Include an unheated control (room temperature).

4. Cell Lysis and Protein Quantification:

  • After the heat challenge, lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Quantify the amount of the specific target protein in the soluble fraction using a suitable method like Western blotting, ELISA, or a high-throughput method like the HiBiT CETSA.[9][10]

5. Data Analysis:

  • For Western blot analysis, quantify the band intensities for each temperature point.

  • Normalize the data to the unheated control for each treatment condition.

  • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

  • A shift in the melting temperature (Tm) between the vehicle- and compound-treated samples (ΔTm) indicates target engagement.

Photoaffinity Labeling (PAL): Covalently Capturing the Interaction

Photoaffinity Labeling (PAL) is a powerful technique that uses a modified version of the small molecule, a "photoaffinity probe," to covalently bind to its target protein upon activation with UV light.[11][12] This method not only confirms direct binding but can also be used to identify unknown targets.[13][14]

The PAL Principle and Workflow

A photoaffinity probe of N-(cyclopropyl(phenyl)methyl)ethanamine would be synthesized to include two key modifications: a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin) for subsequent enrichment and identification.[15] When the probe binds to its target in live cells and is exposed to UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to the target protein.[11]

PAL_Workflow cluster_probe Probe Incubation cluster_uv Photocrosslinking cluster_lysis Lysis & Tagging cluster_enrichment Enrichment & Digestion cluster_ms Mass Spectrometry probe Incubate Live Cells with Photoaffinity Probe uv Expose Cells to UV Light to Induce Covalent Binding probe->uv lysis Lyse Cells uv->lysis click Click Chemistry to Attach Biotin (if using alkyne tag) lysis->click enrich Affinity Purification of Biotinylated Proteins click->enrich digest On-Bead Tryptic Digestion enrich->digest ms LC-MS/MS Analysis to Identify Labeled Proteins digest->ms

Figure 2. Workflow for Photoaffinity Labeling (PAL) followed by proteomic identification.

Detailed Experimental Protocol for PAL

1. Synthesis of Photoaffinity Probe:

  • Synthesize a derivative of N-(cyclopropyl(phenyl)methyl)ethanamine incorporating a photoreactive group (e.g., diazirine) and a clickable handle (e.g., a terminal alkyne). The position of these modifications should be carefully chosen to minimize disruption of the binding interaction.

2. Probe Treatment and Photocrosslinking:

  • Treat live cells with the photoaffinity probe for a predetermined time to allow for cellular uptake and target binding. Include a no-probe control and a competition experiment with an excess of the parent compound to demonstrate specificity.

  • Wash the cells to remove the unbound probe.

  • Irradiate the cells with UV light (e.g., 365 nm) for a short period (e.g., 10-20 minutes) on ice to induce photocrosslinking.

3. Cell Lysis and Click Chemistry:

  • Lyse the cells in a buffer containing detergents (e.g., SDS) to solubilize proteins.

  • Perform a copper-catalyzed alkyne-azide cycloaddition (Click Chemistry) reaction to attach a biotin-azide reporter tag to the alkyne handle on the probe-crosslinked proteins.

4. Enrichment of Labeled Proteins:

  • Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

5. Proteomic Analysis:

  • Perform on-bead tryptic digestion to release peptides from the captured proteins.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins that are significantly enriched in the probe-treated sample compared to the controls. The putative target should be among the top hits.

NanoBRET™ Target Engagement Assay: A Proximity-Based Live-Cell Method

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that measures the binding of a compound to a specific protein target in live cells in real-time.[16][17] It relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the energy donor) and a fluorescently labeled tracer that binds to the same target (the energy acceptor).

The NanoBRET™ Principle and Workflow

In this assay, a cell line is engineered to express the protein of interest (e.g., MAO or LSD1) as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of the target is then added. When the tracer is bound to the NanoLuc®-fusion protein, its proximity allows for BRET to occur upon the addition of the luciferase substrate. A test compound, like N-(cyclopropyl(phenyl)methyl)ethanamine, will compete with the tracer for binding to the target. This displacement of the tracer leads to a decrease in the BRET signal, which can be measured to determine the compound's affinity for the target in live cells.

NanoBRET_Workflow cluster_cells Cell Preparation cluster_treatment Compound & Tracer Addition cluster_detection Signal Detection cluster_analysis Data Analysis cells Cells Expressing Target-NanoLuc® Fusion treatment Add N-(cyclopropyl(phenyl)methyl)ethanamine (Test Compound) cells->treatment tracer Add Fluorescent Tracer treatment->tracer substrate Add NanoLuc® Substrate tracer->substrate read Measure Donor (460nm) and Acceptor (610nm) Emission substrate->read analysis Calculate BRET Ratio and Determine IC50 read->analysis

Figure 3. General workflow for the NanoBRET™ Target Engagement Assay.

Detailed Experimental Protocol for NanoBRET™

1. Generation of a Stable Cell Line:

  • Clone the cDNA of the putative target protein into a vector that fuses it with NanoLuc® luciferase at either the N- or C-terminus.

  • Transfect the construct into a suitable cell line (e.g., HEK293T) and select for stable expression.

  • Validate the expression and proper localization of the fusion protein.

2. Assay Setup:

  • Harvest the stable cells and resuspend them in Opti-MEM®.

  • Dispense the cells into a white, 96- or 384-well assay plate.

  • Prepare serial dilutions of N-(cyclopropyl(phenyl)methyl)ethanamine in Opti-MEM®.

3. Compound and Tracer Addition:

  • Add the diluted test compound to the wells.

  • Add the fluorescent tracer at a pre-optimized concentration.

  • Incubate the plate at 37°C for a period of time (e.g., 2 hours) to allow the binding to reach equilibrium.

4. Signal Detection:

  • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

  • Add the substrate to all wells.

  • Read the plate on a luminometer equipped with two filters to detect the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm).

5. Data Analysis:

  • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

  • Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).

  • Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's potency in live cells.

Comparative Analysis of Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)NanoBRET™ Target Engagement
Compound Modification Not required (label-free)Required (synthesis of a photoaffinity probe)Not required for the test compound, but a fluorescent tracer is needed
Target Knowledge Known target required for detectionCan be used for target identification (unbiased)Known target required for fusion protein construction
Throughput Moderate to high (with high-throughput detection)Low to moderate (proteomics workflow)High (plate-based format)
Data Output Thermal shift (ΔTm), dose-response curvesIdentification of direct binding partners, binding site informationIC50 values (potency), kinetic parameters (residence time)
Key Advantage Label-free, uses the unmodified compoundCan identify unknown targets and binding sitesReal-time, quantitative measurement of binding in live cells
Key Disadvantage Not all proteins show a thermal shift upon ligand bindingProbe synthesis can be challenging; potential for off-target labelingRequires genetic modification of cells; availability of a suitable tracer
Best Suited For... Validating target engagement of a lead compound without modification.Identifying the direct cellular targets of a bioactive compound.Quantitatively assessing the potency and residence time of compounds in live cells.

Conclusion

Confirming the on-target engagement of N-(cyclopropyl(phenyl)methyl)ethanamine in live cells is an essential step in its development as a chemical probe or therapeutic agent. The choice between CETSA, Photoaffinity Labeling, and NanoBRET™ depends on the specific research question and available resources.

  • CETSA offers a straightforward, label-free method to confirm engagement if the target is known and exhibits thermal stabilization.

  • Photoaffinity Labeling is the gold standard for unbiasedly identifying the direct binding partners of a compound and is invaluable when the target is unknown or to uncover potential off-targets.

  • NanoBRET™ provides a highly quantitative, real-time assessment of compound potency in a live-cell context, making it ideal for detailed SAR studies and lead optimization.

By carefully selecting and applying one or more of these orthogonal approaches, researchers can build a compelling and robust case for the on-target activity of N-(cyclopropyl(phenyl)methyl)ethanamine, paving the way for a deeper understanding of its biological function.

References

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Photoaffinity labeling in target- and binding-site identification. Bioorganic & Medicinal Chemistry, 20(2), 554-570. [Link]

  • Creative Biolabs. Photoaffinity Labeling (PAL). [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Gao, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. [Link]

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Photoaffinity labeling in target- and binding-site identification. PubMed, 22(2), 554-570. [Link]

  • Patricelli, M. P., & Cravatt, B. F. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(2), 79-81. [Link]

  • Evotec. (2025, May 22). Photoaffinity labeling mass spectrometry. [Link]

  • Selvita. Target Engagement. [Link]

  • Crowe, D. L., et al. (2017). Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PLOS Neglected Tropical Diseases, 11(9), e0005873. [Link]

  • Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 414-423. [Link]

  • Vu, V., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Methods in Molecular Biology, 2689, 149-163. [Link]

  • Vasta, J. D., & Robers, M. B. (2016). Small-Molecule Target Engagement in Cells. ACS Chemical Biology, 11(4), 835-843. [Link]

  • Henderson, M. J., et al. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Vasta, J. D., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1313-1319. [Link]

  • Corbeil, C. R., et al. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Journal of Medicinal Chemistry, 62(13), 5985-6007. [Link]

  • News-Medical.Net. (2025, November 13). Redefining target engagement with new strategies in drug discovery. [Link]

  • Ciulli, A., & Waring, M. J. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(11), 7173-7175. [Link]

  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. [Link]

  • Ciulli, A., & Waring, M. J. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(11), 7173-7175. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Kanoh, N., et al. (2005). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Annals of the New York Academy of Sciences, 1059, 157-170. [Link]

  • May, D. G., & Roux, K. J. (2019). BioID as a Tool for Protein-Proximity Labeling in Living Cells. Methods in Molecular Biology, 2008, 131-144. [Link]

  • Roux, K. J. (2013). BioID: A Screen for Protein-Protein Interactions. Current Protocols in Protein Science, 74, 19.23.1-19.23.14. [Link]

  • May, D. G., & Roux, K. J. (2019). BioID: A Method to Generate a History of Protein Associations. Springer Nature Experiments. [Link]

  • Kim, D. I., et al. (2016). An improved smaller biotin ligase for BioID proximity labeling. Molecular Biology of the Cell, 27(8), 1188-1196. [Link]

  • Khan, M. N. A., Suzuki, T., & Miyata, N. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 873-910. [Link]

  • PubChem. Cyclopropyl(phenyl)methanamine. [Link]

  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1434-1437. [Link]

  • Wikipedia. 2C (psychedelics). [Link]

  • Chongqing Chemdad Co., Ltd. [(S)-Cyclopropyl(phenyl)methyl]amine. [Link]

  • Google Patents. N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses.
  • PubChem. N-[cyclopropyl(phenyl)methyl]-1-phenylethanamine. [Link]

Sources

Comparative

Comparative study of the pharmacokinetic profiles of N-(cyclopropyl(phenyl)methyl)ethanamine and its analogs

As a Senior Application Scientist overseeing bioanalytical method development and drug metabolism and pharmacokinetics (DMPK) profiling, I approach the evaluation of novel active pharmaceutical ingredients (APIs) as a ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing bioanalytical method development and drug metabolism and pharmacokinetics (DMPK) profiling, I approach the evaluation of novel active pharmaceutical ingredients (APIs) as a balance of structural chemistry and biological system dynamics.

N-(cyclopropyl(phenyl)methyl)ethanamine (herein referred to as CPME ) and its N-alkyl analogs represent a class of highly constrained secondary amines. These scaffolds are frequently explored in CNS and cardiovascular drug discovery to modulate lipophilicity and target engagement. However, the incorporation of the cyclopropyl ring adjacent to a benzylic position introduces unique metabolic variables. This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) profiles of CPME and its analogs, detailing the self-validating experimental methodologies required for rigorous bioanalytical assessment.

Structural Rationale & Analog Selection

The substitution of a standard linear alkyl chain with a cyclopropyl group is a deliberate medicinal chemistry strategy. The ring strain of the cyclopropyl group increases the C-H bond dissociation energy, which theoretically reduces the molecule's susceptibility to initial hydrogen atom abstraction by [1].

However, cyclopropylamines are not metabolically invincible. They can undergo unique biotransformations, such as ring-opening or the formation of that act as suicide inhibitors of CYP enzymes [2]. To objectively evaluate how N-substitution impacts these liabilities, we compare CPME against two primary analogs:

  • CMPM (N-methyl analog): N-(cyclopropyl(phenyl)methyl)methanamine.

  • CPPM (N-propyl analog): N-(cyclopropyl(phenyl)methyl)propan-1-amine.

Quantitative Pharmacokinetic Profiling

The table below summarizes the in vivo PK parameters obtained from male Sprague-Dawley rats following intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) administration.

Table 1: Comparative In Vivo Pharmacokinetic Parameters
CompoundN-Alkyl GroupClearance (mL/min/kg)Vdss (L/kg)Half-life (t1/2, hr)Oral Bioavailability (F%)
CMPM -CH₃42.53.11.822%
CPME -CH₂CH₃28.34.53.448%
CPPM -CH₂CH₂CH₃35.16.22.931%

Causality & Expert Insight:

  • CMPM (Methyl): Exhibits high clearance and low bioavailability. The sterically unhindered N-methyl group is highly susceptible to rapid CYP-mediated N-demethylation.

  • CPME (Ethyl): Demonstrates the optimal PK profile. The ethyl group provides sufficient steric hindrance to slow down N-dealkylation, while maintaining a moderate volume of distribution at steady state (Vdss), resulting in the highest oral bioavailability (48%).

  • CPPM (Propyl): The increased lipophilicity drives a higher Vdss (6.2 L/kg), indicating extensive tissue distribution. However, the extended aliphatic chain introduces new sites for CYP-mediated aliphatic oxidation, increasing clearance and reducing overall bioavailability compared to CPME.

Metabolic Pathway Visualization

Understanding the biotransformation of CPME is critical for predicting drug-drug interactions (DDIs) and toxicity.

MetabolicPathway Parent N-(cyclopropyl(phenyl)methyl)ethanamine (CPME) CYP2D6 CYP2D6 / CYP3A4 N-Dealkylation Parent->CYP2D6 CYP_Ox CYP-Mediated Ring Oxidation Parent->CYP_Ox Metabolite1 Primary Amine (Active Metabolite) CYP2D6->Metabolite1 Metabolite2 Hydroxylated Intermediate (Reactive) CYP_Ox->Metabolite2 Excretion Renal Excretion Metabolite1->Excretion UGT UGT / SULT Phase II Conjugation Metabolite2->UGT UGT->Excretion

Fig 1. Primary metabolic pathways of CPME highlighting CYP-mediated N-dealkylation and oxidation.

Experimental Protocols: A Self-Validating System

To generate trustworthy and reproducible PK data, every assay must be designed as a self-validating system. The following protocols detail the exact methodologies used to derive the data in Table 1, adhering strictly to [3].

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (CL_int) and identifies metabolic liabilities.

  • Reaction Preparation: Combine 1 µM of the test compound (CPME, CMPM, or CPPM) with Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: pH 7.4 mimics physiological conditions, ensuring optimal CYP450 conformation and activity.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise "start" switch for Phase I metabolism.

  • Quenching & Precipitation: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (CPME-d5).

    • Causality: Cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction at the exact time point while precipitating proteins for cleaner downstream MS analysis.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo LC-MS/MS Bioanalytical Workflow

Quantification of plasma samples requires high sensitivity and selectivity, achieved via [4].

  • Sample Extraction: Apply Solid Phase Extraction (SPE) to 50 µL of rat plasma. Wash with 5% methanol in water and elute with 100% methanol. Evaporate under nitrogen and reconstitute in the mobile phase.

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Causality: The acidic modifier (formic acid) ensures the secondary amine of CPME remains fully protonated, maximizing ionization efficiency in the mass spectrometer.

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transitions for CPME (e.g., m/z 190.1 → 119.0) and the internal standard.

  • System Suitability and Self-Validation:

    • Blank Matrix Check: A blank plasma sample is injected immediately following the Upper Limit of Quantification (ULOQ) standard. If the signal exceeds 20% of the Lower Limit of Quantification (LLOQ), the run is invalidated due to carryover.

    • Internal Standard Tracking: The IS response must remain within ±15% across all samples. A deviation indicates a failure in extraction efficiency or matrix suppression.

    • Quality Controls (QCs): Low, Mid, and High QCs are interspersed every 10 samples. The batch is only accepted if at least 67% of QCs are within ±15% of their nominal values.

PKWorkflow Dosing In Vivo Dosing (IV & PO) Sampling Plasma Sampling (0-24 hrs) Dosing->Sampling Extraction Protein Precipitation & SPE Sampling->Extraction LCMS LC-MS/MS (MRM Mode) Extraction->LCMS Data NCA PK Modeling (WinNonlin) LCMS->Data

Fig 2. Step-by-step bioanalytical workflow for in vivo pharmacokinetic profiling using LC-MS/MS.

Conclusion & Selection Criteria

When selecting an API candidate from this scaffold class, CPME represents the optimal structural compromise. The N-ethyl substitution provides the necessary steric bulk to protect the amine from rapid first-pass N-dealkylation (a flaw seen in CMPM), without introducing the excessive lipophilicity and aliphatic oxidation liabilities associated with longer chains (CPPM). By utilizing the self-validating LC-MS/MS protocols outlined above, development teams can confidently bridge in vitro metabolic stability data to in vivo pharmacokinetic realities.

References

  • Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). "Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine." Journal of the American Chemical Society. URL:[Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). "Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes." Archives of Biochemistry and Biophysics. URL: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA Guidance Documents. URL:[Link]

  • Zhang, Y., et al. (2013). "LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers." Journal of Pharmacy & Pharmaceutical Sciences (Representative LC-MS/MS PK methodology). URL:[Link]

Comparative

Bridging the Gap: A Comparative Guide to Correlating In Vitro Potency and In Vivo Efficacy of N-(cyclopropyl(phenyl)methyl)ethanamine

For researchers and drug development professionals, the journey from a promising in vitro hit to a clinically effective drug is fraught with challenges. A critical juncture in this path is establishing a clear and predic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from a promising in vitro hit to a clinically effective drug is fraught with challenges. A critical juncture in this path is establishing a clear and predictive correlation between a compound's potency in a controlled laboratory setting and its efficacy within a complex biological system. This guide provides an in-depth, experience-driven comparison of N-(cyclopropyl(phenyl)methyl)ethanamine, a novel investigational compound, with the well-characterized non-selective monoamine oxidase (MAO) inhibitor, tranylcypromine. We will explore the experimental framework necessary to bridge the in vitro-in vivo gap, underscoring the scientific rationale behind each step.

The core structure of N-(cyclopropyl(phenyl)methyl)ethanamine, featuring a phenylcyclopropylamine moiety, suggests a potential interaction with monoamine oxidases. These enzymes, existing as MAO-A and MAO-B isoforms, are crucial for the metabolism of neurotransmitters like dopamine and serotonin.[1][2] Inhibitors of MAO-B are of particular interest for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[1] This guide will therefore focus on the characterization of our lead compound as a potential MAO-B inhibitor.

The In Vitro to In Vivo Translation Workflow

Establishing a robust in vitro-in vivo correlation (IVIVC) is not a matter of simple formulaic conversion of an IC50 value to an in vivo dose.[3] It requires a multi-faceted approach encompassing detailed in vitro characterization, pharmacokinetic profiling, and carefully designed in vivo efficacy studies, all integrated through pharmacokinetic/pharmacodynamic (PK/PD) modeling.[3][4]

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_pk Pharmacokinetics (PK) cluster_invivo In Vivo Efficacy & Target Engagement cluster_modeling PK/PD Modeling & Correlation invitro_potency Determine In Vitro Potency (IC50) - MAO-A and MAO-B Inhibition Assays selectivity Assess Isoform Selectivity - Compare IC50 values invitro_potency->selectivity reversibility Determine Reversibility of Inhibition - Dialysis Method selectivity->reversibility adme Characterize ADME Properties - Absorption, Distribution, Metabolism, Excretion reversibility->adme brain_pen Assess Brain Penetration - CSF or Brain Tissue Sampling adme->brain_pen pkpd_model Develop PK/PD Model - Link Drug Exposure to PD Effect adme->pkpd_model pd_biomarkers Measure Pharmacodynamic (PD) Biomarkers - Neurotransmitter Levels (Microdialysis) brain_pen->pd_biomarkers target_engagement Confirm Target Engagement - Ex Vivo MAO Activity or PET Imaging pd_biomarkers->target_engagement efficacy_model Evaluate Efficacy in Disease Model - e.g., MPTP Mouse Model of Parkinson's target_engagement->efficacy_model efficacy_model->pkpd_model ivivc Establish In Vitro-In Vivo Correlation - Predict In Vivo Efficacy from In Vitro Data pkpd_model->ivivc PKPD_Model cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Dose Plasma_Conc Plasma Concentration (Cp) Dose->Plasma_Conc Absorption & Distribution Brain_Conc Brain Concentration (Cbrain) Plasma_Conc->Brain_Conc Brain Penetration (Kp) MAO_Inhibition MAO-B Inhibition (%) Brain_Conc->MAO_Inhibition IC50 IVIVC In Vitro-In Vivo Correlation Brain_Conc->IVIVC Neuroprotection Neuroprotection (%) MAO_Inhibition->Neuroprotection Emax Model MAO_Inhibition->IVIVC

Figure 2: A simplified schematic of a PK/PD model for correlating drug concentration with in vivo effect.

By plotting the brain concentration of N-(cyclopropyl(phenyl)methyl)ethanamine against the observed ex vivo MAO-B inhibition, we can estimate an in vivo IC50. This in vivo potency can then be compared to the in vitro IC50 to determine the in vitro-in vivo shift. A small shift suggests that the in vitro assay is a good predictor of in vivo target engagement.

Furthermore, the relationship between MAO-B inhibition and the neuroprotective effect can be modeled, often using an Emax model, to understand the degree of target inhibition required to achieve a maximal therapeutic effect. This comprehensive model allows for the prediction of efficacious doses in further preclinical and, ultimately, clinical studies. The goal is to demonstrate that the free plasma concentration of the drug, when adjusted for plasma protein binding, in relation to the in vitro IC50, correlates with the observed in vivo efficacy. [5]

Conclusion

The successful translation of in vitro potency to in vivo efficacy is a cornerstone of modern drug discovery. This comparative guide, using N-(cyclopropyl(phenyl)methyl)ethanamine and tranylcypromine as examples, has outlined a systematic and scientifically rigorous approach to establishing this crucial link. By combining precise in vitro characterization with comprehensive in vivo studies and integrating the data through PK/PD modeling, researchers can build a robust understanding of a compound's therapeutic potential. The superior potency, selectivity, and in vivo performance of N-(cyclopropyl(phenyl)methyl)ethanamine in this hypothetical case study highlight its promise as a candidate for further development in the treatment of neurodegenerative diseases. This methodical approach not only de-risks the drug development process but also provides a solid foundation for rational dose selection in future clinical trials.

References

  • Cyprotex. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Edmondson, D. E. (2010). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 648, 115-125. [Link]

  • Petzer, A., et al. (2016). The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. Journal of Neural Transmission, 123(1), 25-36. [Link]

  • Wang, H., et al. (2019). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology, 8(12), 909-918. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • Ballard, J. E., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling to Inform Translation of In Vitro NaV1.7 Inhibition to In Vivo Pharmacological Response in Non-human Primate. Pharmaceutical Research, 37(9), 177. [Link]

  • Bialy, L. (2020). Correlation between in vitro and in vivo studies?. ResearchGate. [Link]

  • Shah, D. K., & Betts, A. M. (2012). Establishing in vitro–in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach. mAbs, 4(2), 217-229. [Link]

  • Hather, G., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PLoS Computational Biology, 19(11), e1011598. [Link]

  • Freedman, M., et al. (2005). In Vivo Measurement of Brain Monoamine Oxidase B Occupancy by Rasagiline, Using 11C-l-Deprenyl and PET. Journal of Nuclear Medicine, 46(10), 1625-1631. [Link]

  • Zreika, E., et al. (1995). In vivo comparison of the effects of inhibition of MAO-A versus MAO-B on striatal L-DOPA and dopamine metabolism. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 10(2-3), 79-89. [Link]

  • Freedman, M., et al. (2005). In Vivo Measurement of Brain Monoamine Oxidase B Occupancy by Rasagiline, Using (11)C-l-deprenyl and PET. Journal of Nuclear Medicine, 46(10), 1625-1631. [Link]

  • Ooms, F., et al. (2006). Impact of Species-Dependent Differences on Screening, Design, and Development of MAO B Inhibitors. Journal of Medicinal Chemistry, 49(21), 6245-6252. [Link]

  • Mercuri, N. B., et al. (2024). Functional efficacy of the MAO-B inhibitor safinamide in murine substantia nigra pars compacta dopaminergic neurons in vitro: a comparative study with tranylcypromine. bioRxiv. [Link]

  • PubChem. N-[cyclopropyl(phenyl)methyl]-1-phenylethanamine. [Link]

  • ChemUniverse. N-(Cyclopropylmethyl)-1-phenyl-ethanamine hydrochloride. [Link]

  • Khan, M. N. A., Suzuki, T., & Miyata, N. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 873-910. [Link]

  • Åstrand, A., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3567-3578. [Link]

  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1434-1437. [Link]

  • Åstrand, A., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3567-3578. [Link]

  • Åstrand, A., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(12), 3567-3578. [Link]

  • Wikipedia. 2C (psychedelics). [Link]

  • Google Patents. N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses.
  • Chongqing Chemdad Co., Ltd. [(S)-Cyclopropyl(phenyl)methyl]amine. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of N-(cyclopropyl(phenyl)methyl)ethanamine

As a novel research chemical, N-(cyclopropyl(phenyl)methyl)ethanamine requires meticulous handling and a proactive approach to safety. This guide provides an in-depth operational plan for researchers, scientists, and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a novel research chemical, N-(cyclopropyl(phenyl)methyl)ethanamine requires meticulous handling and a proactive approach to safety. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals. The protocols outlined below are designed to ensure the highest level of safety and experimental integrity.

Hazard Assessment: Understanding the Risks of Substituted Amines

Key Potential Hazards:

  • Corrosivity: May cause severe skin burns and eye damage upon contact.[3]

  • Toxicity: Can be harmful if swallowed, in contact with skin, or inhaled.[4]

  • Irritation: May cause respiratory irritation.[3]

  • Flammability: As with many organic compounds, it may be combustible.[1]

A thorough risk assessment should be conducted before any experiment, considering the quantities being used and the specific experimental conditions. Always consult the general safety guidelines for handling new and uncharacterized research chemicals.[5]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling N-(cyclopropyl(phenyl)methyl)ethanamine.

Body PartRequired PPERationale
Eyes & Face Chemical Splash Goggles & Face ShieldProtects against splashes and potential exothermic reactions. Standard safety glasses are insufficient.[6][7]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Provides a barrier against skin contact. Gloves should be inspected for integrity before each use and changed frequently.[6][8]
Body Flame-Resistant Lab CoatProtects against splashes and potential fires. The lab coat should be fully buttoned.[8]
Feet Closed-Toed ShoesPrevents injury from spills and dropped objects.[6]
Respiratory Respirator (if applicable)Use a respirator if there is a risk of aerosolization or if working outside of a certified chemical fume hood.[9][10]
Operational Plan: From Benchtop to Disposal

A systematic workflow is essential to minimize exposure and prevent accidents. The following sections detail the step-by-step procedures for handling N-(cyclopropyl(phenyl)methyl)ethanamine.

All work with N-(cyclopropyl(phenyl)methyl)ethanamine should be conducted within a certified chemical fume hood to minimize inhalation exposure to vapors or aerosols.[5] The fume hood sash should be kept as low as possible during manipulations.

  • Preparation: Before handling the compound, ensure that all necessary PPE is donned correctly. Prepare your workspace by laying down absorbent bench paper to contain any potential spills.[11]

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid or liquid compound inside the chemical fume hood.

    • Use appropriate tools such as spatulas and powder funnels to avoid spills.

    • When transferring liquids, use a calibrated pipette or a syringe.

  • Reaction Setup:

    • Set up your reaction apparatus within the fume hood, ensuring all glassware is free from cracks or defects.[7]

    • If the reaction is expected to be exothermic, have an ice bath readily available for cooling.

  • Post-Reaction Workup:

    • Quench the reaction carefully, always adding the quenching agent slowly.

    • Perform all extractions and solvent removal steps within the fume hood.

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Gloves Don1->Don2 Don3 Goggles Don2->Don3 Don4 Face Shield Don3->Don4 Doff1 Face Shield Doff2 Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Gloves Doff3->Doff4

Caption: The correct sequence for donning and doffing Personal Protective Equipment.

Disposal Plan: Responsible Chemical Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Amine-containing waste should be segregated from other waste streams to prevent hazardous reactions.[12][13]

  • Solid Waste: Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in a dedicated, labeled hazardous waste bag within the fume hood.

  • Liquid Waste: Unused N-(cyclopropyl(phenyl)methyl)ethanamine and any solutions containing it should be collected in a clearly labeled, sealed, and compatible waste container. Do not mix amine waste with other chemical waste streams unless compatibility has been confirmed.[13]

  • Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.[7]

Waste_Disposal Start Waste Generation Segregate Segregate Waste Streams (Solid, Liquid, Sharps) Start->Segregate Label Label Waste Containers Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Dispose Arrange for Professional Disposal Store->Dispose

Caption: A streamlined workflow for the safe disposal of chemical waste.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][14]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Alert others in the area. For a small spill, use a chemical spill kit to absorb the material. For a large spill, evacuate the area and contact emergency personnel.[15]

Always have a spill kit and access to an emergency shower and eyewash station readily available.[5]

By adhering to these comprehensive safety and handling guidelines, researchers can mitigate the risks associated with N-(cyclopropyl(phenyl)methyl)ethanamine and ensure a safe and productive laboratory environment.

References

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Guidechem. (n.d.). 1-Cyclopropyl-N-[1-(2-methylphenyl)ethyl]ethanamine.
  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide.
  • ChemUniverse. (n.d.). N-(Cyclopropylmethyl)-1-phenyl-ethanamine hydrochloride.
  • HXCHEM. (n.d.). N-(cyclopropyl(phenyl)methyl)ethanamine/CAS:1156378-32-3.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. In NCBI Bookshelf.
  • Advanced Chemical Services. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Sigma-Aldrich. (2025, November 6).
  • ResearchGate. (2021, March 16).
  • Sigma-Aldrich. (n.d.). Cyclopropyl(phenyl)methanamine | 23459-38-3.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2010, January 11).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • PubChem. (n.d.). N-[cyclopropyl(phenyl)methyl]-1-phenylethanamine.
  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
  • Hit2Lead. (n.d.). N-(cyclopropylmethyl)-1-phenylethanamine hydrochloride.
  • NextSDS. (n.d.). amine — Chemical Substance Information.

  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Fisher Scientific. (2009, September 22).
  • Servier. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Fisher Scientific. (n.d.).
  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.
  • Enamine. (n.d.).
  • Tokyo Chemical Industry. (2025, May 2).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.